Decylphosphonic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
decylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQISOJKASMITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064497 | |
| Record name | Decylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6874-60-8 | |
| Record name | Decylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-decyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD52GQS9NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Properties of Decylphosphonic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fundamental properties of decylphosphonic acid (DPA), a versatile organophosphorus compound with significant applications in surface modification, materials science, and as a potential tool in drug development. This document is intended for researchers, scientists, and professionals in drug development seeking comprehensive technical information.
Chemical and Physical Properties
This compound is a white, crystalline solid at room temperature. Its amphiphilic nature, stemming from a long hydrophobic decyl chain and a hydrophilic phosphonic acid head group, dictates its utility in a range of applications.
Below is a summary of its key quantitative properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₃O₃P | [1] |
| Molecular Weight | 222.26 g/mol | [1] |
| Melting Point | 96-101 °C | [1] |
| Boiling Point | Decomposes before boiling | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | |
| pKa | The pKa values for the first and second ionizations are in the typical range for phosphonic acids. | |
| Appearance | White solid | [1] |
Synthesis and Characterization
General Synthesis Protocol
The synthesis of this compound typically involves a two-step process: the Michaelis-Arbuzov reaction followed by acidic hydrolysis.[2]
Step 1: Michaelis-Arbuzov Reaction
-
1-Bromodecane is reacted with an excess of triethyl phosphite.
-
The reaction mixture is heated under reflux for several hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After completion, the excess triethyl phosphite is removed under reduced pressure to yield diethyl decylphosphonate.
Step 2: Acidic Hydrolysis
-
The crude diethyl decylphosphonate is refluxed in the presence of concentrated hydrochloric acid for several hours to cleave the ethyl ester groups.[3]
-
Upon cooling, the this compound precipitates as a white solid.
-
The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[4]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show characteristic signals for the protons of the decyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the methylene group adjacent to the phosphorus atom will exhibit coupling to the phosphorus nucleus.
-
³¹P NMR : A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of alkylphosphonic acids.[5][6]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will display characteristic absorption bands for the P=O, P-O-H, and O-H stretching vibrations of the phosphonic acid group, as well as C-H stretching and bending vibrations of the decyl chain.[7][8]
-
Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of this compound.[9][10]
Applications in Research and Development
Surface Modification and Self-Assembled Monolayers (SAMs)
A primary application of this compound is in the formation of self-assembled monolayers on various metal oxide surfaces.[11] The phosphonic acid headgroup strongly binds to metal oxides, while the decyl chains pack closely, creating a dense, hydrophobic surface.
Protocol for SAM Formation on a Silicon Wafer with a Native Oxide Layer:
-
Substrate Preparation : A silicon wafer is cleaned by sonication in acetone, followed by isopropanol, and then deionized water. The wafer is then dried under a stream of nitrogen. To ensure a hydroxylated surface, the wafer can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to UV/Ozone.[12]
-
SAM Deposition : The cleaned and dried substrate is immersed in a dilute solution (e.g., 1 mM) of this compound in a solvent such as ethanol or toluene.[13]
-
Incubation : The substrate is left in the solution for a period ranging from a few hours to 24 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying : After incubation, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any physisorbed molecules, and then dried with nitrogen.
-
Annealing (Optional) : A post-deposition annealing step (e.g., at 120 °C) can be performed to improve the order and stability of the monolayer.[12]
Role in Drug Development: Enzyme Inhibition
Phosphonic acids are recognized as effective enzyme inhibitors due to their ability to act as stable mimics of phosphate or carboxylate groups present in enzyme substrates.[14][15] They can also mimic the tetrahedral transition states of enzymatic reactions, leading to potent competitive inhibition.[14][16] This makes alkylphosphonic acids, including this compound, valuable tools for studying enzyme mechanisms and for the rational design of therapeutic agents.[17][18] The long alkyl chain of this compound can also facilitate interactions with hydrophobic pockets within an enzyme's active site.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
This document provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation and optimization of protocols are recommended.
References
- 1. This compound 97 6874-60-8 [sigmaaldrich.com]
- 2. DE102004057760A1 - Method for the synthesis of long-chain phosphonic acid derivatives and thiol derivatives - Google Patents [patents.google.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fkf.mpg.de [fkf.mpg.de]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Fosetyl and Phosphonic Acid at 0.010 mg/kg Level by Ion Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 11. scientificlabs.com [scientificlabs.com]
- 12. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Decylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Decylphosphonic acid (DPA) is an organophosphorus compound of significant interest due to its utility in surface modification, the formation of self-assembled monolayers (SAMs), and as a component in the development of advanced materials and pharmaceuticals.[1] Its ability to anchor to metal oxide surfaces via the phosphonic acid headgroup, while the decyl tail modifies surface properties, makes it a versatile molecule in nanotechnology, electronics, and corrosion inhibition. This guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 6874-60-8 | |
| Molecular Formula | C₁₀H₂₃O₃P | [2] |
| Molecular Weight | 222.26 g/mol | [2] |
| Appearance | White powder/solid | |
| Melting Point | 100-101 °C | |
| Purity (Commercial) | ≥99% |
Synthesis of this compound
The most prevalent and reliable method for synthesizing this compound involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[3][4][5]
Step 1: Synthesis of Diethyl Decylphosphonate via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for creating a carbon-phosphorus bond.[6][7] It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (e.g., 1-bromodecane).[3][4] The mechanism proceeds through an initial Sɴ2 attack by the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate ester.[7]
References
- 1. This compound | Weber Lab [weberlab.net]
- 2. This compound|CAS 6874-60-8|High-Purity [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of Decylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of decylphosphonic acid (DPA), a molecule of significant interest in materials science and drug delivery. DPA is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P, featuring a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid headgroup.[1] This amphiphilic nature allows it to form self-assembled monolayers (SAMs) on various substrates, making it a valuable component for surface modification, corrosion inhibition, and the development of biocompatible coatings.
Molecular Structure
The fundamental structure of this compound consists of a saturated C₁₀ alkyl chain bonded to a phosphorus atom, which is, in turn, double-bonded to one oxygen atom and single-bonded to two hydroxyl (-OH) groups.
Atomic Connectivity and Basic Properties
The molecular formula of this compound is C₁₀H₂₃O₃P, and its molecular weight is 222.26 g/mol .[1] The molecule comprises a polar phosphonic acid headgroup and a nonpolar decyl tail.
Table 1: Basic Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₃O₃P |
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6874-60-8 |
Bond Lengths and Angles
Computational studies using methods like Density Functional Theory (DFT) can also provide accurate predictions of the molecular geometry. The P-C bond length is a key parameter, and in related alkylphosphonic acids, it is typically around 1.8 Å. The P=O bond is shorter and stronger than the P-OH single bonds. The C-C bond lengths and C-C-C bond angles within the alkyl chain are expected to be close to those of alkanes (approximately 1.54 Å and 109.5°, respectively).
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of this compound and probing its conformational state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon framework and the local environment of the phosphorus atom.
-
¹H NMR: The proton NMR spectrum of this compound would show a characteristic triplet for the terminal methyl group (CH₃) of the decyl chain at approximately 0.9 ppm. The methylene groups (CH₂) adjacent to the phosphorus atom would appear as a complex multiplet at a lower field (further downfield) due to coupling with the phosphorus atom. The remaining methylene groups of the alkyl chain would produce a broad multiplet in the 1.2-1.6 ppm region. The acidic protons of the phosphonic acid group are typically broad and may exchange with solvent protons.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about each carbon atom in the molecule. The carbon atom directly bonded to the phosphorus (C1) will show a characteristic splitting due to one-bond coupling with the ³¹P nucleus. The chemical shifts of the carbon atoms in the decyl chain will vary slightly depending on their position relative to the phosphonate group.
-
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. This compound is expected to show a single resonance in its proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of alkylphosphonic acids.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule. The spectra of this compound are characterized by contributions from both the alkyl chain and the phosphonic acid headgroup.
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2920 and ~2850 | C-H stretching vibrations of the alkyl chain |
| ~1465 | C-H bending vibrations of the alkyl chain |
| ~1200 - 950 | P=O and P-O stretching vibrations |
| ~950 | P-C stretching vibration |
The P=O stretching vibration is particularly sensitive to hydrogen bonding and the local environment of the phosphonic acid group.
Conformation
The conformation of this compound is determined by the rotational freedom around the C-C and P-C single bonds. The long alkyl chain can adopt various conformations, with the all-trans (zigzag) conformation being the most stable in the solid state to maximize van der Waals interactions.
Alkyl Chain Conformation
In self-assembled monolayers, the decyl chains tend to be in a predominantly all-trans conformation, leading to a well-ordered and densely packed film. The orientation of the alkyl chains with respect to the substrate surface is crucial for the properties of the monolayer.
Headgroup Conformation and Orientation
The phosphonic acid headgroup can adopt different conformations due to rotation around the P-C bond. The orientation of the P=O and P-OH bonds relative to the alkyl chain and the substrate surface is critical for its binding and interfacial properties. Computational modeling suggests that different binding modes (monodentate, bidentate, or tridentate) to a substrate are possible, influencing the overall conformation of the adsorbed molecule.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Arbuzov reaction.
Experimental Workflow: Arbuzov Reaction for DPA Synthesis
Caption: A simplified workflow for the synthesis of this compound via the Arbuzov reaction.
Protocol:
-
Reaction Setup: 1-Bromodecane and a slight excess of triethyl phosphite are combined in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by observing the formation of ethyl bromide as a byproduct.
-
Workup: After the reaction is complete, the excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.
-
Hydrolysis: The resulting crude diethyl decylphosphonate is then hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.
-
Isolation and Purification: The reaction mixture is cooled, and the crude this compound precipitates. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Characterization Methods
-
NMR Spectroscopy: Samples for NMR are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer.
-
FT-IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet for transmission FT-IR analysis. Alternatively, Attenuated Total Reflectance (ATR)-FT-IR can be used for direct analysis of the solid or a thin film.
-
Raman Spectroscopy: A solid sample is placed under a Raman microscope, and the spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm).
Logical Relationships in DPA Research
The study of this compound involves a logical progression from its fundamental properties to its applications.
Logical Workflow for DPA Research and Application
Caption: A logical workflow illustrating the key stages in the research and application of this compound.
This guide has summarized the key aspects of the molecular structure and conformation of this compound, providing a foundation for researchers and professionals working with this versatile molecule. Further detailed experimental and computational studies will continue to enhance our understanding of its properties and expand its applications.
References
An In-depth Technical Guide to the Solubility of Decylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of decylphosphonic acid. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to establish its solubility profile for applications in materials science, drug development, and other research areas.
Introduction to this compound
This compound (DPA) is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P. It consists of a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid moiety. This structure imparts amphiphilic properties to the molecule, with the long hydrocarbon chain being hydrophobic and the phosphonic acid group being hydrophilic and capable of strong interactions with surfaces and other polar molecules. DPA and other long-chain alkylphosphonic acids are of significant interest for their ability to form self-assembled monolayers (SAMs) on various substrates, including metal oxides. These SAMs can modify the surface properties of materials, such as their wettability, corrosion resistance, and biocompatibility.
Understanding the solubility of this compound is crucial for its application. Solubility data informs the choice of solvents for synthesis, purification, formulation, and application processes. For instance, in the context of surface modification, the solvent used to deposit the phosphonic acid onto a substrate will influence the quality and properties of the resulting self-assembled monolayer.
Solubility Profile of this compound and Related Compounds
The following table summarizes the qualitative solubility information for this compound and its close homologs, octylphosphonic acid and dothis compound. This information can serve as a preliminary guide for solvent selection.
Table 1: Qualitative Solubility of Long-Chain Alkylphosphonic Acids
| Compound | Solvent | Solubility Description |
| This compound | Water | Sparingly soluble (inferred) |
| Common Organic Solvents | Sparingly soluble (inferred) | |
| Polar Solvents (e.g., acetonitrile, methanol/acetone) | Recrystallization possible, suggesting moderate solubility at elevated temperatures. | |
| Octylphosphonic Acid | Water | Slightly soluble.[1][2] |
| Methanol | Soluble/Slightly soluble.[1][2] | |
| Chloroform | Slightly soluble.[1] | |
| DMSO | Slightly soluble.[1] | |
| Dothis compound | Water | Sparingly soluble.[3][4] |
| Hot Dimethylformamide (DMF) | Soluble.[5] |
Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and can vary between information sources. Experimental determination is recommended for precise solubility values.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a well-established experimental method is the isothermal saturation method , followed by gravimetric analysis of the saturated solution. This method is reliable for determining the solubility of a solid compound in a liquid solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Glass vials or flasks with airtight seals
-
Pipettes
-
Evaporating dish or pre-weighed glass vials
-
Drying oven
-
Desiccator
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Pre-weigh several evaporating dishes or glass vials and record their masses.
-
-
Sample Preparation and Saturation:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial or flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Seal the vial or flask tightly to prevent solvent evaporation.
-
Place the sealed container in a thermostatic shaker bath or on a magnetic stirrer with controlled heating. Set the temperature to the desired value.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute, but 24 to 72 hours is a common range. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.
-
Immediately filter the withdrawn solution using a syringe filter into a pre-weighed evaporating dish or vial. The filter should also be at the same temperature as the solution if possible to avoid premature crystallization.
-
-
Gravimetric Analysis:
-
Record the mass of the evaporating dish/vial containing the filtered saturated solution.
-
Place the dish/vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be above the boiling point of the solvent but well below the melting or decomposition point of the acid.
-
Once the solvent has completely evaporated, transfer the dish/vial to a desiccator to cool to room temperature.
-
Weigh the dish/vial containing the dry this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty dish/vial from the final constant mass.
-
Calculate the mass of the solvent in the withdrawn sample by subtracting the final mass of the dry solute from the mass of the solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).
-
Calculation Example (for g/100 g solvent):
-
Mass of empty vial = M_vial
-
Mass of vial + saturated solution = M_solution
-
Mass of vial + dry solute = M_solute
-
Mass of dissolved solute = M_solute - M_vial
-
Mass of solvent = M_solution - M_solute
-
Solubility = [(M_solute - M_vial) / (M_solution - M_solute)] * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its expected solubility behavior based on qualitative information and data from similar long-chain alkylphosphonic acids. The detailed experimental protocol for the isothermal saturation method with gravimetric analysis offers a robust framework for researchers to determine precise solubility values in solvents relevant to their specific applications. The generation of such data would be a valuable contribution to the scientific community, aiding in the advancement of materials science, nanotechnology, and pharmaceutical sciences where phosphonic acids play an increasingly important role. It is strongly recommended that researchers perform their own solubility determinations to obtain the quantitative data necessary for their work.
References
Spectroscopic Characterization of Decylphosphonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of decylphosphonic acid, a molecule of significant interest in materials science and drug development. This compound is an organophosphorus compound with the chemical formula CH₃(CH₂)₉PO(OH)₂. Its amphiphilic nature, with a long hydrophobic alkyl chain and a polar phosphonic acid head group, allows for the formation of self-assembled monolayers (SAMs) on various substrates, making it a key component in surface modification, corrosion inhibition, and the development of biocompatible materials. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic signatures of this compound, providing the necessary data and methodologies for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of each atom.
Data Presentation
The following tables summarize the expected chemical shifts for this compound. Note that exact chemical shifts can vary depending on the solvent, concentration, and pH. The data presented here are representative values compiled from spectral databases and literature on analogous long-chain alkylphosphonic acids.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C10) | 0.88 | Triplet | 3H |
| (CH₂)₇ (C3-C9) | 1.26 | Multiplet | 14H |
| CH₂ (C2) | 1.45 | Multiplet | 2H |
| P-CH₂ (C1) | 1.70 | Multiplet | 2H |
| P-OH | 10-12 | Broad Singlet | 2H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C10 | 14.1 |
| C9 | 22.7 |
| C2-C8 | 29.3 - 31.9 (multiple peaks) |
| C1 | 25.5 (doublet, ¹JPC ≈ 140 Hz) |
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) |
| ³¹P | 30 - 35 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).
-
If solubility is an issue, gentle warming or sonication may be applied. For ³¹P NMR, an external standard such as 85% H₃PO₄ in a sealed capillary can be used for referencing.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
³¹P NMR: Acquire the spectrum with proton decoupling. A spectral width of around 100 ppm centered at approximately 30 ppm is a suitable starting point.
NMR Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule and is an excellent tool for identifying the functional groups present in this compound.
Data Presentation
The characteristic vibrational frequencies for this compound are summarized in the table below.
Table 4: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850 - 2960 | C-H stretching (alkyl chain) | Strong |
| 2500 - 3000 | O-H stretching (P-OH) | Broad, Strong |
| ~1470 | C-H bending (CH₂) | Medium |
| 1200 - 1250 | P=O stretching | Strong |
| 950 - 1100 | P-O stretching | Strong |
| ~940 | P-OH bending | Medium, Broad |
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Measurement: Place the KBr pellet in the sample holder of the spectrometer.
-
Data Collection: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet or air should be collected and subtracted from the sample spectrum.
FTIR Experimental Workflow
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Data Presentation
The characteristic Raman shifts for this compound are presented in the table below.[1]
Table 5: Raman Spectroscopic Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |
| 2840 - 2960 | C-H stretching (alkyl chain) | Strong |
| ~1440 | C-H bending (CH₂) | Medium |
| ~1300 | CH₂ twisting | Medium |
| ~1125 | C-C stretching | Medium |
| ~1060 | C-C stretching | Medium |
| 900 - 1000 | P-O(H) stretching | Medium |
| ~720 | P-C stretching | Strong |
Experimental Protocol: Raman Spectroscopy
Sample Preparation:
-
Place a small amount of the solid this compound powder onto a microscope slide or into a capillary tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).
-
Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed.
-
Data Collection: The spectrum is recorded as intensity versus Raman shift (in cm⁻¹). The acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.
Raman Experimental Workflow
Logical Relationships in Spectroscopic Characterization
The combination of NMR, IR, and Raman spectroscopy provides a comprehensive structural elucidation of this compound. Each technique offers complementary information, leading to a confident identification.
Spectroscopic Logic Diagram
This guide provides the foundational spectroscopic data and methodologies for the characterization of this compound. For researchers and professionals in drug development and materials science, this information is critical for quality control, structural verification, and understanding the behavior of this versatile molecule in various applications.
References
Thermal Decomposition of Decylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal decomposition properties of decylphosphonic acid. While a specific decomposition temperature is not extensively documented in publicly available literature, this document outlines the expected thermal behavior based on related long-chain alkylphosphonic acids and details the standard methodology for its experimental determination using Thermogravimetric Analysis (TGA).
Introduction to this compound
This compound (DPA) is an organophosphorus compound with the chemical formula C₁₀H₂₃O₃P. It consists of a ten-carbon alkyl chain (decyl group) attached to a phosphonic acid moiety. This amphiphilic nature makes it of interest in various applications, including the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, where the phosphonic acid group provides a strong binding anchor. Understanding the thermal stability of DPA is crucial for its application in environments subjected to elevated temperatures.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₂₃O₃P |
| Molecular Weight | 222.26 g/mol |
| Appearance | White solid |
| Melting Point | 96-101 °C |
| Boiling Point | 355.8 ± 25.0 °C (Predicted) |
| CAS Number | 6874-60-8 |
Thermal Decomposition Profile
The decomposition process for similar long-chain alkylphosphonic acids typically occurs in stages. The initial weight loss observed in a thermogravimetric analysis may be attributed to the loss of adsorbed water. At higher temperatures, the decomposition of the organic alkyl chain occurs, followed by the potential breakdown of the phosphonic acid headgroup. The exact decomposition pathway and resulting products can be influenced by the experimental atmosphere (e.g., inert or oxidative). For instance, in an inert atmosphere, pyrolysis will lead to the formation of various hydrocarbon fragments, while in an oxidative atmosphere (air), combustion will result in carbon dioxide, water, and phosphorus oxides.
It is important to note that when bound to a substrate, such as a metal oxide, the P-O bond can exhibit high thermal stability. However, the alkyl chain itself is expected to have a lower decomposition temperature.
Experimental Determination of Thermal Decomposition
Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability and decomposition profile of materials like this compound.
Principle of Thermogravimetric Analysis
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously recorded. The resulting data is plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis. The derivative of the mass loss curve (DTG curve) can also be plotted to identify the temperatures at which the rate of mass loss is maximal.
Experimental Protocol: ASTM E1131
A general procedure for determining the compositional analysis and thermal stability of a solid material like this compound by TGA is outlined in the ASTM E1131 standard test method.[3][4][5][6][7]
Objective: To determine the onset and peak thermal decomposition temperatures of this compound.
Apparatus:
-
Thermogravimetric analyzer with a sensitive microbalance and a programmable furnace.
-
Sample pans (e.g., alumina or platinum).
-
Gas delivery system for providing an inert (e.g., nitrogen, argon) or reactive (e.g., air) atmosphere.
-
Data acquisition and analysis software.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a clean, tared TGA sample pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a controlled flow rate (e.g., 20-50 mL/min) to remove any air and create a stable environment.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature to obtain the TGA curve.
-
Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, which is often identified as the temperature at which a significant deviation from the baseline mass is observed.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the thermal decomposition temperature of this compound using Thermogravimetric Analysis.
Caption: Workflow for TGA analysis of this compound.
Signaling Pathways and Decomposition Mechanisms
A detailed signaling pathway in the biological sense is not applicable to the thermal decomposition of a relatively simple organic molecule like this compound. However, a logical diagram can represent the potential decomposition mechanism. The primary events are the cleavage of C-C and C-P bonds in the alkyl chain and the dehydration/decomposition of the phosphonic acid headgroup.
Caption: Potential thermal decomposition pathways of this compound.
Conclusion
References
- 1. torontech.com [torontech.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. store.astm.org [store.astm.org]
- 4. kalite.com [kalite.com]
- 5. infinitalab.com [infinitalab.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. Compositional Analysis by Thermogravimetry | Testing Standard | WJE [wje.com]
Self-Assembly Mechanism of Decylphosphonic Acid on Oxide Surfaces: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the self-assembly mechanism of decylphosphonic acid on various oxide surfaces. It covers the core principles of monolayer formation, key influencing factors, quantitative data, and detailed experimental protocols for characterization.
The Core Mechanism of Self-Assembly
The formation of a this compound self-assembled monolayer (SAM) on an oxide surface is a spontaneous process driven by the strong affinity of the phosphonate headgroup for the metal oxide.[1] This process transforms a high-energy oxide surface into a low-energy surface defined by the terminal methyl groups of the decyl chains. The mechanism can be understood as a two-step process: an initial, rapid physisorption followed by a slower, ordering and chemisorption phase.
Initially, the phosphonic acid molecules adsorb onto the hydroxylated oxide surface, likely forming hydrogen bonds.[2] Subsequently, a condensation reaction occurs between the P-OH groups of the acid and the Me-OH groups on the surface, forming strong, covalent P-O-Me bonds and releasing water molecules.[3] This covalent linkage is responsible for the high thermal and chemical stability of phosphonate SAMs compared to other systems like thiols on gold.[2][4]
The phosphonate headgroup can bind to the surface in several configurations, primarily bidentate and tridentate modes.[5][6] The specific binding motif can change depending on factors like surface coverage; a tridentate chelation may be observed at low coverage, transitioning to a bidentate mode as the monolayer approaches saturation.[5][7] The self-assembly process is further driven by van der Waals interactions between the adjacent decyl chains, which promotes the formation of a dense, ordered, and quasi-crystalline structure.[8]
Data Presentation: Quantitative Analysis
The quality and properties of the resulting SAM are assessed using various surface-sensitive techniques. The following tables summarize key quantitative data for phosphonic acid SAMs on different oxide surfaces. Data from longer-chain analogs like octathis compound (ODPA) are included to provide a comprehensive overview.
Table 1: Water Contact Angles for Phosphonic Acid SAMs on Various Oxide Surfaces The water contact angle is a measure of surface hydrophobicity and is indicative of a well-formed, complete monolayer.
| Phosphonic Acid Chain | Oxide Substrate | Water Contact Angle (°) | Reference(s) |
| Dothis compound (C12) | Aluminum Oxide (AlOx) | ~110 | [9] |
| Octathis compound (C18) | Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | [10][11] |
| Octathis compound (C18) | Aluminum Oxide (Al₂O₃) | 106 - 116 | [12] |
| Octathis compound (C18) | Silicon Dioxide (SiO₂) | ~110 | [13] |
| Perfluorodothis compound | Aluminum Oxide (AlOx) | ~121 | [9] |
Table 2: Monolayer Thickness of Phosphonic Acid SAMs Thickness measurements confirm the formation of a monolayer as opposed to multilayers.
| Phosphonic Acid Chain | Oxide Substrate | Technique | Measured Thickness (nm) | Reference(s) |
| Octathis compound (C18) | Aluminum & other metals | AFM | ~1.6 | [14] |
| Octathis compound (C18) | Silicon Dioxide (SiO₂) | Ellipsometry | ~1.8 | [13] |
| Alkanephosphonic Acids (C10-C18) | Aluminum Oxide (Al₂O₃) | SPR | Varies with chain length | [15] |
Table 3: XPS Binding Energies for Key Elements in Phosphonic Acid SAMs X-ray Photoelectron Spectroscopy (XPS) confirms the chemical composition and binding state of the monolayer.
| Phosphonic Acid | Oxide Substrate | Element (Core Level) | Binding Energy (eV) | Attribution | Reference(s) |
| Octathis compound (ODPA) | Aluminum Oxide (Al₂O₃) | P 2p | 133.3 | Phosphonate group | [12] |
| Octathis compound (ODPA) | Aluminum Oxide (Al₂O₃) | C 1s | 285.0 | Aliphatic carbon chain | [12] |
| Octathis compound (ODPA) | Various metal oxides | C 1s | ~284.9 | Aliphatic carbon chain | [13][14] |
| Octathis compound (ODPA) | Titanium Dioxide (TiO₂) | P 2p | ~134 | Phosphonate group | [13] |
| Octathis compound (ODPA) | Titanium Dioxide (TiO₂) | O 1s | ~531-532 | P-O-Ti, P=O | [13] |
Experimental Protocols
Reproducible formation and characterization of high-quality SAMs require meticulous experimental procedures. The following sections detail generalized protocols for the key steps involved.
Protocol 1: Formation of Phosphonic Acid SAMs by Solution Deposition
This protocol describes a general procedure for forming a phosphonic acid SAM from a solution.[13]
-
Substrate Cleaning:
-
Sequentially sonicate the oxide substrate in high-purity solvents (e.g., acetone, isopropanol, and deionized water) for 10-15 minutes each to remove organic contaminants.[13]
-
Dry the substrate thoroughly under a stream of high-purity nitrogen gas.
-
Immediately before deposition, an oxygen plasma or UV-ozone treatment can be applied to remove final traces of organic residues and generate a fresh, highly hydroxylated oxide layer.[13]
-
-
Preparation of Phosphonic Acid Solution:
-
Prepare a dilute solution of this compound in a suitable solvent. Typical concentrations range from 0.1 mM to 1 mM.[13]
-
Common solvents include ethanol, isopropanol, or non-polar solvents like cyclopentyl methyl ether (CPME) or anisole, which can promote the formation of well-ordered SAMs.[10][13]
-
Ensure the phosphonic acid is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution.
-
Deposition time can vary significantly, from a few seconds to over 24 hours, depending on the solvent, concentration, temperature, and desired monolayer quality.[13][16]
-
For some systems, particularly on titanium and silicon oxides, gentle heating or post-deposition annealing (e.g., 110-140 °C) can significantly enhance the covalent bonding and stability of the monolayer.[2][10][17]
-
-
Rinsing and Drying:
-
After deposition, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed, non-covalently bound molecules.
-
Dry the substrate again under a stream of high-purity nitrogen.
-
Protocol 2: Characterization by Contact Angle Goniometry
This technique measures the surface wettability, providing a quick and effective assessment of SAM quality and completeness.[18]
-
Instrument Setup: Place the SAM-modified substrate on the sample stage of a goniometer.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of high-purity deionized water onto the surface.
-
Angle Measurement: Use the goniometer software to capture an image of the droplet and measure the static contact angle between the substrate surface and the tangent of the droplet at the three-phase contact line.[13]
-
Data Collection: Perform measurements at multiple locations on the surface to assess uniformity and calculate an average contact angle.[13]
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.[19]
-
Sample Mounting: Mount the SAM-modified substrate onto the XPS sample holder.
-
UHV Introduction: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Spectrum: Acquire a wide-energy range survey spectrum to identify all elements present on the surface (e.g., C, O, P, and the substrate elements).[13]
-
High-Resolution Spectra: Acquire high-resolution spectra for the core levels of interest (e.g., P 2p, C 1s, O 1s). These spectra provide information about the chemical bonding environment.[2]
-
Data Analysis: Analyze the peak positions (binding energies) and areas to determine the chemical states and relative atomic concentrations. A C 1s peak around 285.0 eV confirms the aliphatic chain, while a P 2p peak around 133-134 eV indicates the phosphonate headgroup.[12]
Protocol 4: Characterization by Atomic Force Microscopy (AFM)
AFM is used to visualize the surface morphology of the SAM at the nanoscale and can be used to estimate its coverage and thickness.[20][21]
-
Instrument Setup: Install an appropriate AFM tip (typically silicon) and calibrate the instrument.
-
Imaging Mode: Operate the AFM in a suitable mode, such as TappingMode or Non-contact mode, to minimize damage to the soft organic monolayer.[17][20]
-
Image Acquisition: Scan the surface to obtain topographic images. A well-formed SAM should appear homogeneous and atomically smooth.[22]
-
Thickness Measurement (Scratch Method):
Protocol 5: Characterization by Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and refractive index of thin films, down to the sub-nanometer level.[23]
-
Measurement: A beam of polarized light is reflected off the sample surface. The instrument measures the change in polarization state, which is represented by the parameters Psi (Ψ) and Delta (Δ).[24]
-
Data Acquisition: Measurements are typically taken over a range of wavelengths (spectroscopic) and often at multiple angles of incidence to improve accuracy.[24]
-
Modeling: An optical model of the sample (e.g., substrate/oxide layer/SAM/air) is constructed.
-
Data Fitting: The experimental Ψ and Δ data are fitted to the model by varying the parameters of interest (like the SAM thickness and refractive index) until the calculated data closely match the experimental data. This yields a precise measurement of the monolayer's thickness.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonic Acids on an Atomically Defined Oxide Surface: The Binding Motif Changes with Surface Coverage. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ssp.physics.upatras.gr [ssp.physics.upatras.gr]
- 16. researchgate.net [researchgate.net]
- 17. princeton.edu [princeton.edu]
- 18. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 19. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reichling.physik.uni-osnabrueck.de [reichling.physik.uni-osnabrueck.de]
- 21. The Compton Group - research [compton.chem.ox.ac.uk]
- 22. Nanotribological properties of alkanephosphonic acid self-assembled monolayers on aluminum oxide: effects of fluorination and substrate crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 24. Ellipsometry FAQ - J.A. Woollam [jawoollam.com]
- 25. osti.gov [osti.gov]
decylphosphonic acid CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Decylphosphonic acid (DPA) is an organophosphorus compound with a ten-carbon alkyl chain. Its amphiphilic nature, combining a hydrophilic phosphonic acid head group with a hydrophobic decyl tail, makes it a versatile molecule with significant applications in materials science, particularly in the formation of self-assembled monolayers (SAMs), corrosion inhibition, and the functionalization of nanoparticles. This guide provides an in-depth overview of its chemical identity, physicochemical properties, key experimental protocols, and relevant workflows.
Chemical Identifiers and Properties
This compound is uniquely identified by its CAS number and other chemical descriptors. Its properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 6874-60-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₂₃O₃P |
| InChI | 1S/C10H23O3P/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
| InChIKey | DZQISOJKASMITI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCP(O)(O)=O |
| PubChem CID | 81309 |
| EC Number | 229-975-2 |
| MDL Number | MFCD00015830 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 222.26 g/mol |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 96-101 °C |
| Boiling Point | 355.8 ± 25.0 °C (Predicted)[2] |
| Density | 1.044 g/cm³ (Predicted)[2] |
| pKa₁ | 2.65 ± 0.10 (Predicted)[2] |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide[3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of this compound. The following sections provide methodologies for its synthesis and the formation of self-assembled monolayers.
Synthesis of this compound
A common and effective method for synthesizing this compound involves a Michaelis-Arbuzov reaction followed by acid hydrolysis of the resulting phosphonate ester.
Materials:
-
Decyl bromide
-
Triethyl phosphite
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Nitrogen gas supply
-
Standard reflux and extraction glassware
-
Rotary evaporator
Procedure:
-
Michaelis-Arbuzov Reaction: In a round-bottom flask, combine decyl bromide (e.g., 5 mL, 0.024 mol) and an excess of triethyl phosphite (e.g., 15 mL, 0.087 mol).
-
Reflux the mixture at 150°C for 24 hours with a continuous stream of nitrogen bubbling through the solution.
-
Cool the solution to room temperature.
-
Work-up: Add 55 mL of water to the cooled solution. Stir the resulting two-phase mixture vigorously for 3 hours.
-
Extract the aqueous phase with chloroform (40 mL).
-
Wash the organic phase with a saturated NaCl solution and then dry it over anhydrous MgSO₄.
-
Filter the solution and concentrate it using a rotary evaporator to obtain diethyl decylphosphonate as a yellow oil.
-
Acid Hydrolysis: Heat the diethyl decylphosphonate under reflux with concentrated HCl (200 mL) at 100°C for 12 hours.
-
Upon cooling, this compound will precipitate as a white solid.
-
Purification: Purify the crude product by recrystallization from hexane.
Formation of this compound Self-Assembled Monolayers (SAMs) on Silicon Dioxide
This compound is widely used to form robust and well-ordered SAMs on various oxide surfaces. The following protocol details the formation of a DPA SAM on a silicon dioxide (SiO₂) substrate.
Materials:
-
Silicon wafer with a native oxide layer (SiO₂)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, isopropanol, and deionized water for cleaning
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Nitrogen gas supply
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the SiO₂ substrate by sonicating it sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate under a stream of high-purity nitrogen gas.
-
SAM Deposition (T-BAG Method):
-
Prepare a 1 mM solution of this compound in anhydrous THF.
-
Place the cleaned SiO₂ substrate vertically in the DPA solution within a beaker.
-
Allow the solvent to evaporate slowly at room temperature over several hours until the liquid level drops below the substrate.
-
-
Annealing: Heat the substrate with the deposited DPA layer in an oven at 140°C for 48 hours. This step promotes the formation of strong covalent bonds between the phosphonic acid headgroups and the SiO₂ surface.[4]
-
Removal of Physisorbed Layers:
-
Prepare a "carbonate rinse" solution of 0.5 M K₂CO₃ in 2:1 ethanol/water.
-
Sonicate the annealed substrate in the carbonate rinse for approximately 20 minutes to remove any multilayers of DPA.[5]
-
Rinse the substrate extensively with deionized water.
-
-
Final Drying: Dry the SAM-coated substrate with a stream of dry nitrogen.
Key Applications and Workflows
The unique properties of this compound make it valuable in several fields. Its ability to form dense, ordered monolayers is central to its applications.
Surface Modification and Nanoparticle Functionalization
This compound is extensively used to modify the surfaces of metal oxides, enhancing properties such as hydrophobicity, biocompatibility, and resistance to biofouling.[6] In nanotechnology, it serves as a crucial agent for the functionalization of nanoparticles, including quantum dots and nano-ceramics, allowing for control over their shape, size, and dispersibility.[7]
Corrosion Inhibition
The phosphonic acid group in DPA can strongly chelate with metal ions on a surface, forming a protective, hydrophobic monolayer. This layer acts as a barrier, preventing corrosive agents from reaching the metal surface.[8]
Below is a logical workflow for the application of this compound as a corrosion inhibitor.
Role in Drug Development
While not a therapeutic agent itself, the principles of using phosphonic acids for surface modification are relevant in drug delivery and biomedical device development. Functionalizing drug-carrying nanoparticles with molecules like this compound can improve their stability and biocompatibility.[6] Furthermore, modifying the surfaces of medical implants can reduce biofouling and improve their integration with biological tissues.[6]
Conclusion
This compound is a valuable chemical tool for researchers and scientists in materials science and nanotechnology. Its ability to form robust, self-assembled monolayers on a variety of oxide surfaces provides a powerful method for tailoring surface properties. The detailed protocols and data presented in this guide offer a solid foundation for utilizing this compound in applications ranging from creating protective coatings to developing advanced nanomaterials for biomedical applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Decylphosphonic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Solubility table - Wikipedia [en.wikipedia.org]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. princeton.edu [princeton.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Decylphosphonic Acid: A Technical Guide to Emerging Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decylphosphonic acid (DPA) is an organophosphorus compound increasingly recognized for its versatility in surface modification and materials science. Its ability to form robust, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes it a molecule of significant interest for a broad range of applications, from advanced electronics to biomedical devices. This technical guide consolidates the current understanding of DPA, focusing on its core applications in surface functionalization, corrosion inhibition, and as a component in electronic devices. We present a summary of key performance data, detailed experimental protocols for its synthesis and the formation of self-assembled monolayers, and outline promising avenues for future research.
Core Properties and Applications
This compound (C₁₀H₂₃O₃P) is characterized by a ten-carbon alkyl chain and a phosphonic acid headgroup.[1] This amphiphilic structure allows the phosphonic acid group to anchor strongly to metal oxide surfaces while the decyl chain extends outwards, modifying the surface properties.[2] The primary applications of DPA stem from its ability to form well-ordered and stable self-assembled monolayers (SAMs).[3][4]
These applications include:
-
Surface Modification: DPA SAMs can precisely tune the surface energy of materials, altering their wettability (hydrophobicity/hydrophilicity). This is critical in fields like microfluidics and the development of advanced coatings.[2]
-
Corrosion Inhibition: By forming a dense, protective layer on metal surfaces, DPA can act as an effective corrosion inhibitor for materials such as carbon steel and aerospace alloys.[5] The phosphonate headgroups chelate with metal ions on the surface, creating a stable, insoluble complex that acts as a barrier to corrosive elements.
-
Electronics and Optoelectronics: DPA is utilized to modify the work function of metal oxides like indium tin oxide (ITO), a crucial parameter in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][6] Such modifications can improve charge injection and overall device efficiency.
-
Nanotechnology: DPA serves as a surface functionalization agent for nanoparticles and quantum dots, enhancing their dispersibility and enabling their integration into various materials and devices.[5]
Quantitative Data on Surface Modification
The effectiveness of this compound in modifying surface properties is demonstrated by changes in water contact angle and work function. The following tables summarize key quantitative data from studies on DPA and analogous long-chain alkylphosphonic acids.
Table 1: Water Contact Angle on Various Substrates Modified with Alkylphosphonic Acid SAMs
| Substrate | Modifying Agent | Before Treatment (°) | After Treatment (°) | Reference(s) |
| Al₂O₃ | This compound | - | 60-70 | [7] |
| Al₂O₃ | Dothis compound | - | 110 | [6] |
| TiO₂ | Octathis compound | <10 | 117.6 ± 2.5 | [8] |
| Silicon Wafer (SiO₂) | Octathis compound | - | 110 ± 2 | [1] |
| Stainless Steel (SS316L) | Alkylphosphonic Acids | - | Complete Coverage Indicated | [9] |
| Zirconated Silica | Octathis compound | - | Highly Ordered Monolayer | [10] |
| ZrO₂ | Octathis compound | - | Highly Ordered Monolayer | [10] |
Table 2: Work Function Modification of Indium Tin Oxide (ITO) with Phosphonic Acid SAMs
| Modifying Agent | Work Function Change (eV) | Reference(s) |
| n-Octylphosphonic Acid (C8PA) | Increase | [5] |
| 1H,1H,2H,2H-Perfluorooctanephosphonic Acid (PFOPA) | Increase | [5] |
| 4-Chlorophenyl Phosphonic Acid (4-CPPA) | Increase | [6] |
| 3-Nitrophenyl Phosphonic Acid (3-NPPA) | Increase | [6] |
| 2-Chloroethyl Phosphonic Acid (2-CEPA) | Increase to 5.43 eV | [11] |
Potential Research Areas for this compound
Based on its established properties, several promising research avenues for DPA can be identified:
-
Biomedical Applications: The ability of phosphonates to bind to metal oxides like TiO₂, a common biomaterial, opens doors for research into surface modification of medical implants.[12] Future studies could explore the use of DPA SAMs to control protein adsorption, enhance biocompatibility, and inhibit bacterial adhesion on implant surfaces. The functionalization of DPA to include bioactive moieties could lead to the development of "smart" implant surfaces that actively promote tissue integration.
-
Advanced Electronics: While the modification of ITO with phosphonic acids is known, a systematic study of how the alkyl chain length of n-alkylphosphonic acids, including DPA, affects the work function and long-term stability of organic electronic devices is warranted. Research into DPA as a gate dielectric in low-voltage organic thin-film transistors could also be a fruitful area, potentially leading to more stable and efficient devices.[6]
-
Next-Generation Corrosion Inhibitors: The development of "smart" corrosion inhibitors that can be released in response to environmental triggers is a key area of research. DPA could be incorporated into nanocontainers or smart coating formulations to provide on-demand corrosion protection. Further investigation into the synergistic effects of DPA with other inhibitors could also lead to more robust and environmentally friendly corrosion protection systems.
-
Functionalized Nanomaterials: The use of DPA to functionalize a wider range of nanoparticles, such as magnetic nanoparticles for biomedical imaging or quantum dots for sensing applications, is a promising research direction. The decyl chain provides a hydrophobic interface that can be further modified to attach specific targeting ligands or therapeutic agents.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the dealkylation of a corresponding diethyl decylphosphonate. This can be achieved via a Michaelis-Arbuzov reaction followed by hydrolysis.
Protocol 1: Synthesis of Diethyl Decylphosphonate (Michaelis-Arbuzov Reaction)
-
Materials: 1-Bromodecane, triethyl phosphite, zinc bromide (optional, as a catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromodecane (1 equivalent) and triethyl phosphite (1.2 equivalents).[13]
-
For a catalyzed reaction, add a catalytic amount of zinc bromide (e.g., 0.2 mmol per 1 mmol of 1-bromodecane).[13]
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere for 2-4 hours (uncatalyzed) or stir at room temperature for 1 hour (catalyzed).[13]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture. If uncatalyzed, purify by vacuum distillation. If catalyzed, quench the reaction with water, extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
-
Protocol 2: Hydrolysis of Diethyl Decylphosphonate
-
Materials: Diethyl decylphosphonate, concentrated hydrochloric acid (37%).
-
Procedure:
-
To a solution of diethyl decylphosphonate in a suitable solvent (e.g., toluene), add an excess of concentrated hydrochloric acid.
-
Reflux the mixture for 6-12 hours.[2]
-
Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture and remove the solvents under reduced pressure.
-
Recrystallize the crude phosphonic acid from a suitable solvent such as hexane to obtain the pure this compound.[2]
-
Formation of this compound Self-Assembled Monolayers (SAMs)
The following is a generalized protocol for the formation of DPA SAMs on metal oxide surfaces.
Protocol 3: SAM Formation on a Metal Oxide Substrate
-
Substrate Preparation:
-
Clean the metal oxide substrate by sonicating in a series of solvents, typically acetone, isopropanol, and deionized water, for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
To create a hydrophilic surface with hydroxyl groups, treat the substrate with UV/Ozone for 15-20 minutes or an oxygen plasma for 1-5 minutes.
-
-
SAM Deposition (Solution-Phase):
-
Prepare a 1-5 mM solution of this compound in a suitable solvent such as ethanol, isopropanol, or tetrahydrofuran (THF).
-
Immerse the cleaned and activated substrate in the DPA solution for 1-24 hours at room temperature. The immersion time can be optimized depending on the desired monolayer quality.
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Post-Deposition Annealing (Optional but Recommended):
-
To enhance the stability and ordering of the SAM, anneal the coated substrate at a temperature of 100-140°C for 1-48 hours.[14] This promotes the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface.
-
Conclusion
This compound is a versatile molecule with significant potential in a variety of high-technology fields. Its ability to form robust and well-ordered self-assembled monolayers provides a powerful tool for the precise engineering of surface properties. The potential research areas outlined in this guide, particularly in biomedicine and advanced electronics, highlight the exciting future for DPA and related organophosphorus compounds. The provided experimental protocols offer a starting point for researchers looking to explore the synthesis and application of this promising material. Further research will undoubtedly uncover new and innovative applications for this compound, solidifying its role as a key building block in materials science and nanotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hajim.rochester.edu [hajim.rochester.edu]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Formation of Decylphosphonic Acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organophosphonic acids are robust, well-ordered molecular films that readily form on a variety of metal oxide surfaces, including aluminum oxide (Al₂O₃), titanium oxide (TiO₂), and silicon oxide (SiO₂). Decylphosphonic acid (DPA), a molecule with a ten-carbon alkyl chain and a phosphonic acid headgroup, is utilized to modify surface properties such as wettability, adhesion, and corrosion resistance. The phosphonic acid headgroup forms strong bonds with the hydroxylated oxide surface, leading to the formation of a dense and stable monolayer. These DPA SAMs serve as versatile platforms in various applications, from fundamental surface science studies to the development of advanced materials in the biomedical and electronics fields.
This document provides a detailed protocol for the preparation and characterization of DPA SAMs on common oxide substrates.
Data Presentation
Quantitative Data for Alkylphosphonic Acid SAMs
The following tables summarize key quantitative data for DPA and analogous alkylphosphonic acid SAMs on various substrates. Data for longer-chain analogues like octathis compound (ODPA) and dothis compound are included for comparison, as they exhibit similar behavior.
Table 1: Water Contact Angles of Alkylphosphonic Acid SAMs on Different Substrates
| Phosphonic Acid | Substrate | Water Contact Angle (°) |
| Dothis compound | Aluminum Oxide (Al₂O₃) | ~110[1] |
| Octathis compound (ODPA) | Titanium Oxide (TiO₂) | ~117.6[2] |
| Octathis compound (ODPA) | Silicon Oxide (SiO₂) | Not specified |
Table 2: Monolayer Thickness of Alkylphosphonic Acid SAMs on Different Substrates
| Phosphonic Acid | Substrate | Monolayer Thickness (nm) |
| Alkylphosphonic Acids (C10-C18) | Aluminum Oxide (Al₂O₃) | Thickness is a function of chain length[3] |
| Octathis compound (ODPA) | Titanium Oxide (TiO₂) | Not specified |
| Octathis compound (ODPA) | Silicon Oxide (SiO₂) | ~1.8[4] |
Table 3: Summary of XPS Binding Energies for Key Elements in Phosphonic Acid SAMs
| Element | Core Level | Binding Energy (eV) | Substrate |
| Phosphorus | P 2s | ~191.0[5] | Silicon Oxide (SiO₂) |
| Carbon | C 1s | ~285.0 (hydrocarbon) | Silicon Oxide (SiO₂) |
| Titanium | Ti 2p₃/₂ | ~459.7 (TiO₂) | Titanium Oxide (TiO₂) |
| Titanium | Ti 2p₁/₂ | ~465.4 (TiO₂) | Titanium Oxide (TiO₂) |
| Aluminum | Al 2p | ~75.1 (Al₂O₃) | Aluminum Oxide (Al₂O₃) |
| Silicon | Si 2p | Not specified | Silicon Oxide (SiO₂) |
Experimental Protocols
Protocol for Forming this compound SAMs by Solution Deposition
This protocol outlines a general procedure for the formation of DPA SAMs from a solution.
Materials:
-
Substrate (e.g., Aluminum Oxide, Titanium Oxide, or Silicon Oxide wafer)
-
This compound (DPA)
-
Solvent (e.g., ethanol, isopropanol, or tetrahydrofuran (THF))
-
Beakers and Petri dishes
-
Tweezers
-
Nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove organic and inorganic contaminants.
-
A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For some substrates, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.
-
-
Preparation of DPA Solution:
-
Prepare a dilute solution of DPA in the chosen solvent. A typical concentration is in the range of 1 mM.
-
Ensure the DPA is fully dissolved. Sonication may be used to aid dissolution.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the DPA solution in a clean container (e.g., a petri dish).
-
The deposition time can vary from a few hours to over 24 hours. A time-course study is recommended to optimize the deposition time for the specific substrate and desired monolayer quality.
-
The deposition is typically carried out at room temperature.
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrate from the solution using clean tweezers.
-
Rinse the substrate thoroughly with the fresh solvent to remove any non-covalently bonded (physisorbed) DPA molecules.
-
Dry the substrate again under a stream of high-purity nitrogen gas.
-
-
Optional Annealing:
-
To potentially improve the ordering and stability of the SAM, an annealing step can be performed.
-
Heat the SAM-coated substrate in an oven or on a hot plate. A typical condition is 120-140°C for 15 minutes to 48 hours.[2][5] This step helps to drive the formation of covalent bonds between the phosphonic acid headgroup and the metal oxide surface.[2]
-
Visualizations
Experimental Workflow for DPA SAM Formation
The following diagram illustrates the key steps in the formation of a DPA self-assembled monolayer.
Caption: Experimental workflow for DPA SAM formation.
Signaling Pathway: DPA SAM Formation on a Hydroxylated Oxide Surface
This diagram illustrates the proposed binding mechanism of this compound to a hydroxylated metal oxide surface.
Caption: DPA binding to a metal oxide surface.
References
Application Notes and Protocols for Surface Modification of Titanium with Decylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium and its alloys are cornerstone materials in the medical device industry, particularly for orthopedic and dental implants, due to their excellent mechanical properties and general biocompatibility.[1] The native oxide layer that forms on titanium surfaces provides a degree of inertness, but for many advanced applications, including improved osseointegration and targeted drug delivery, surface modification is crucial.[1][2] The formation of self-assembled monolayers (SAMs) using organophosphonates offers a robust and versatile method to tailor the surface properties of titanium.[3]
Decylphosphonic acid (DPA), an organophosphonic acid with a ten-carbon alkyl chain, is an effective molecule for creating a hydrophobic and well-ordered monolayer on titanium surfaces. This modification can significantly influence protein adsorption, cell adhesion, and the overall biological response to the implant.[4][5] These application notes provide detailed protocols for the surface modification of titanium with this compound, characterization of the modified surfaces, and evaluation of the biological response.
Key Applications
-
Enhanced Osseointegration: Modification with DPA can modulate surface energy to favor the adsorption of proteins crucial for osteoblast adhesion and differentiation, potentially accelerating bone healing and implant integration.[2][6]
-
Controlled Drug Delivery: The alkyl chains of the DPA monolayer can serve as a platform for the subsequent attachment of drug molecules or drug-eluting coatings.
-
Improved Biocompatibility: By creating a well-defined and stable surface, DPA SAMs can reduce non-specific protein adsorption and potentially minimize adverse inflammatory responses.
-
Fundamental Research: DPA-modified titanium provides a model surface for studying the influence of hydrophobicity on protein-surface interactions and cellular responses.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on phosphonic acid-modified titanium surfaces.
Table 1: Surface Wettability of Phosphonic Acid-Modified Titanium
| Surface Modification | Contact Angle (°) | Reference(s) |
| Untreated Titanium (Control) | 67 ± 1.83 | [7] |
| Carboxyethylphosphonic Acid | 18.84 ± 0.72 | [7] |
| 11-phosphonoundecanoic acid (PUA) | 68.8 ± 0.7 | [8] |
| Octathis compound (ODPA) | ~104 | [9] |
| Polished Ti6Al4V | 65.5 | [10] |
| Etched CP Titanium | 69.0 | [10] |
| Electrolytic Plasma Processed Ti | 5.4 | [11] |
Table 2: Protein Adsorption on Modified Titanium Surfaces
| Surface | Adsorbed Protein | Amount/Method | Reference(s) |
| Mg-incorporated titanium oxide | Albumin | Significantly lower than control | [12] |
| Mg-incorporated titanium oxide | Fibronectin | Significantly higher than control | [12] |
| SLA-treated Ti64 (in vivo) | Albumin, Fibronectin, Fibrinogen, Immunoglobulin | >4-fold increase vs. untreated | [13] |
| Acid-etched Ti64 (in vivo) | Albumin, Fibronectin, Fibrinogen, Immunoglobulin | ~2-fold increase vs. untreated | [13] |
| High Surface Free Energy Ti | Fibronectin | Significantly increased at 3 and 6 hours | [14] |
Table 3: Osteoblast Adhesion on Modified Titanium Surfaces
| Surface Modification | Cell Type | Adhesion/Proliferation Outcome | Reference(s) |
| Carboxyethylphosphonic acid + BMP-2 | Fibroblasts and MSCat cells | Improved proliferation, migration, and morphology | [7] |
| Ethane-1,1,2-triphosphonic acid (ETP) | Rat osteoblastic cells (CRP10/30) | Increased differentiation, proliferation, and protein production | [15] |
| Silk-TiBP/RGD functionalized titanium | Fibroblasts | 60% increase in adhering cells | [16] |
| UV-photofunctionalized titanium | Rat bone marrow-derived osteoblasts | 17-fold greater critical shear force for detachment at 3h | [16] |
Experimental Protocols
Protocol 1: Preparation of Titanium Substrates
-
Cutting and Polishing: Cut titanium substrates to the desired dimensions. Mechanically polish the substrates using a series of silicon carbide grinding papers of decreasing grit size (e.g., 400, 600, 800, 1200 grit).
-
Sonication and Cleaning: Ultrasonically clean the polished substrates in a sequence of solvents to remove organic contaminants and polishing debris. A typical sequence is:
-
Acetone (15 minutes)
-
Ethanol (15 minutes)
-
Deionized water (15 minutes)
-
-
Drying: Dry the cleaned substrates under a stream of high-purity nitrogen or in an oven at 60-80°C.
-
Plasma Cleaning (Optional but Recommended): For optimal SAM formation, further clean the substrates using an oxygen or argon plasma cleaner for 5-10 minutes to remove any remaining organic residues and to generate a fresh, reactive titanium oxide surface.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol is based on the widely used solution deposition or "T-BAG" method.[3]
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable organic solvent. Tetrahydrofuran (THF) or ethanol are commonly used. For example, to prepare 100 mL of a 1 mM solution, dissolve approximately 20.8 mg of this compound (MW = 208.23 g/mol ) in 100 mL of solvent.
-
Immersion: Place the cleaned and dried titanium substrates in the this compound solution in a sealed container to prevent solvent evaporation. The "T-BAG" method involves placing the substrates in a container with the solution.[3]
-
Incubation: Incubate the substrates in the solution for 24 hours at room temperature. Some protocols may use elevated temperatures (e.g., 60-80°C) to potentially accelerate SAM formation.[6]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the pure solvent (e.g., THF or ethanol) to remove any non-covalently bound molecules.
-
Drying: Dry the SAM-modified substrates under a stream of high-purity nitrogen.
-
Curing (Optional): Some protocols include a post-deposition annealing step (e.g., 120°C for 1 hour) to improve the order and stability of the monolayer.
Protocol 3: Surface Characterization - Contact Angle Measurement
-
Instrument Setup: Use a goniometer or contact angle measurement system.
-
Droplet Deposition: Place a small droplet (typically 2-5 µL) of deionized water onto the surface of the this compound-modified titanium substrate.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet at the liquid-solid interface. Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Multiple Measurements: Perform measurements at multiple locations on the surface to ensure reproducibility and calculate an average contact angle. A higher contact angle indicates a more hydrophobic surface, which is expected for a DPA monolayer.
Protocol 4: Biological Evaluation - Protein Adsorption Assay (BCA Assay)
-
Protein Solution Preparation: Prepare a solution of the protein of interest (e.g., albumin or fibronectin) in a phosphate-buffered saline (PBS) solution at a physiologically relevant concentration (e.g., 1 mg/mL).[14]
-
Incubation: Immerse the DPA-modified and control titanium substrates in the protein solution and incubate at 37°C for a specified time (e.g., 1, 4, or 24 hours).
-
Rinsing: After incubation, gently rinse the substrates with PBS to remove non-adsorbed protein.
-
Protein Elution: Elute the adsorbed protein from the surface using a solution of 2% sodium dodecyl sulfate (SDS).[17]
-
Quantification: Quantify the amount of eluted protein using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of the protein to determine the amount of protein adsorbed on the sample surfaces.
Protocol 5: Biological Evaluation - Osteoblast Adhesion Assay
-
Cell Culture: Culture osteoblast-like cells (e.g., MG-63 or Saos-2) in an appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Sterilization: Sterilize the DPA-modified and control titanium substrates by autoclaving or UV irradiation.
-
Cell Seeding: Place the sterile substrates in a multi-well cell culture plate. Seed the osteoblast-like cells onto the substrates at a defined density (e.g., 1 x 10^4 cells/cm²).
-
Incubation: Incubate the cells on the substrates at 37°C in a humidified 5% CO₂ atmosphere for a specified time (e.g., 4 or 24 hours).
-
Fixation and Staining: After incubation, rinse the substrates with PBS to remove non-adherent cells. Fix the adherent cells with a solution such as 4% paraformaldehyde. Stain the cells with a fluorescent dye that targets the actin cytoskeleton (e.g., phalloidin) and the nucleus (e.g., DAPI).
-
Imaging and Quantification: Visualize the stained cells using fluorescence microscopy. The number of adherent cells can be quantified by counting the nuclei in multiple fields of view. Cell morphology and spreading area can also be analyzed using image analysis software.
Visualizations
Signaling Pathways
The interaction of cells with the modified titanium surface is mediated by complex signaling pathways. The hydrophobicity of the this compound monolayer can influence the adsorption of extracellular matrix (ECM) proteins, which in turn engage cell surface receptors like integrins. This engagement triggers intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation. Two key pathways involved in osteoblast function are the Wnt/β-catenin and Focal Adhesion Kinase (FAK) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. w-hs.de [w-hs.de]
- 3. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adhesion and spreading of osteoblast-like cells on surfaces coated with laminin-derived bioactive core peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of Titanium Surface Micro/Nanotopography and Wettability on the Differential Response of Human Osteoblast Lineage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wettability and in-vitro study of titanium surface profiling prepared by electrolytic plasma processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Titanium and Protein Adsorption: An Overview of Mechanisms and Effects of Surface Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Surface Free Energy of Titanium Disks Enhances Osteoblast Activity by Affecting the Conformation of Adsorbed Fibronectin [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Enhancement of adhesion strength and cellular stiffness of osteoblasts on mirror-polished titanium surface by UV-photofunctionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iris.inrim.it [iris.inrim.it]
Application of Decylphosphonic Acid in Anti-Corrosion Coatings: Application Notes and Protocols
Introduction
Decylphosphonic acid (DPA) is an organophosphorus compound featuring a ten-carbon alkyl chain (decyl group) and a phosphonic acid head group [-PO(OH)₂].[1] This molecular structure gives DPA amphiphilic properties, with a hydrophilic, reactive phosphonic acid head and a hydrophobic, non-polar organic tail.[1] These characteristics make it highly effective for surface modification, particularly for metals and their oxides.
In the field of anti-corrosion, DPA is primarily used to form highly ordered, self-assembled monolayers (SAMs) on metal surfaces.[2][3] The phosphonic acid group forms strong covalent bonds with the metal oxide surface, creating a dense, well-adhered layer, while the hydrophobic decyl chains orient themselves away from the surface, forming a barrier that repels water and corrosive agents.[4][5] This dual action—strong adhesion and barrier formation—makes DPA an excellent candidate for corrosion inhibition, either as a standalone transparent coating or as a pretreatment to enhance the adhesion and performance of subsequent paint or polymer layers.[6][7]
Mechanism of Action
The primary mechanism by which this compound protects metal surfaces is through the spontaneous formation of a self-assembled monolayer (SAM). This process can be broken down into two key interactions:
-
Chemisorption and Covalent Bonding: The phosphonic acid head group has a strong affinity for metal oxide surfaces. It reacts with the hydroxyl groups (-OH) present on the passivated metal surface, forming strong, stable covalent bonds (M-O-P).[2][5] This reaction results in the chemisorption of DPA molecules onto the substrate, creating a robust and well-adhered foundation for the protective layer.[4]
-
Hydrophobic Barrier Formation: Following the anchoring of the head group, the long, non-polar decyl chains (-C₁₀H₂₁) align themselves, driven by van der Waals interactions, into a densely packed, ordered layer.[8] This orientation creates a hydrophobic barrier on the surface, which physically blocks water, oxygen, and other corrosive ions from reaching the metal substrate, thereby disrupting the electrochemical cell required for corrosion to occur.[9]
The combination of strong interfacial bonding and a physical barrier significantly enhances the corrosion resistance and can also improve the adhesion of subsequent organic coatings.[6][10]
Caption: Mechanism of DPA forming a protective monolayer on a metal surface.
Experimental Protocols & Workflow
The following sections provide detailed protocols for the preparation, application, and evaluation of this compound anti-corrosion coatings.
Caption: Workflow for DPA anti-corrosion coating application and testing.
Protocol 1: Substrate Preparation
Proper substrate preparation is critical for the formation of a uniform and well-adhered DPA monolayer. The goal is to create a clean, oxide-free (or uniformly oxidized) surface with available hydroxyl groups. This protocol is for mild steel.
-
Mechanical Cleaning: Abrade the mild steel coupons sequentially with emery paper of decreasing grit size (e.g., 180, 400, 800, 1200) to remove mill scale and create a uniform surface.
-
Degreasing: Sonicate the coupons in a beaker of acetone for 15 minutes to remove organic residues and oils.
-
Rinsing: Thoroughly rinse the coupons with ethanol, followed by deionized (DI) water.
-
Drying: Dry the coupons under a stream of nitrogen or in an oven at 60 °C.
-
Activation (Optional but Recommended): Immerse the cleaned coupons in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes to create a fresh, uniform oxide layer rich in hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Final Rinse and Dry: Rinse copiously with DI water and dry immediately under a nitrogen stream. Use the substrate for coating application without delay.
Protocol 2: DPA Coating Application (Dip-Coating)
-
Solution Preparation: Prepare a 2-5 mM solution of this compound in a suitable organic solvent like ethanol or isopropanol.[11] For example, to make a 2.5 mM solution in 100 mL of ethanol, dissolve approximately 55.6 mg of DPA.
-
Immersion: Fully immerse the freshly prepared metal substrates into the DPA solution at room temperature.[2]
-
Coating Time: Allow the substrates to remain in the solution for a period ranging from 1 to 24 hours to ensure complete monolayer formation. A 1-hour immersion is often sufficient for initial SAM formation.[2]
-
Rinsing: After immersion, remove the coupons from the solution and rinse thoroughly with the pure solvent (ethanol or isopropanol) to remove any loosely adsorbed (physisorbed) DPA molecules.[2]
-
Drying: Dry the coated substrates under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 50-60 °C) for 1 hour.
Protocol 3: Corrosion Evaluation via Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to quantitatively evaluate the performance of anti-corrosion coatings.[12][13][14]
-
Electrochemical Cell Setup: Use a standard three-electrode cell. The DPA-coated substrate serves as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Electrolyte: Use a corrosive medium, typically a 3.5% NaCl solution, to simulate a marine environment.[2]
-
Stabilization: Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize for at least 30-60 minutes before measurement.
-
EIS Measurement: Perform the EIS scan by applying a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. A larger semicircle diameter in the Nyquist plot and higher impedance values at low frequencies (|Z|₀.₀₁Hz) in the Bode plot indicate better corrosion protection.[12][15] The data can be fitted to an equivalent electrical circuit to extract quantitative parameters like coating capacitance (C_c) and pore resistance (R_po). Lower capacitance and higher resistance signify a superior barrier coating.[2]
Protocol 4: Accelerated Corrosion via Neutral Salt Spray (NSS) Test
The NSS test is a standardized method for evaluating the comparative corrosion resistance of coated samples in an accelerated manner.[16][17]
-
Sample Preparation: Scribe a sharp 'X' through the DPA coating down to the metal substrate using a standardized tool, as per ASTM D1654.[10][18]
-
Test Chamber Setup: Place the samples in a salt spray chamber according to ASTM B117 standards.[16][19] The chamber maintains a continuous fog of 5% NaCl solution at a constant temperature of 35 °C.[18]
-
Exposure: Expose the samples for a predetermined duration (e.g., 96, 240, or 500 hours), depending on the expected performance.
-
Evaluation: Periodically remove the samples, gently rinse with DI water, and inspect for signs of corrosion, such as rusting, blistering, or creepage from the scribe.[17][18] Quantify the degree of blistering or rusting according to standard methods (e.g., ASTM D714, ASTM D610).
Protocol 5: Adhesion Measurement via Pull-Off Test
This test quantifies the adhesion strength of a coating system to the substrate. It is particularly useful when DPA is used as a pretreatment for a topcoat (e.g., an epoxy paint).[6][20]
-
Test Dolly Preparation: Secure a test dolly (loading fixture) of a specific diameter (e.g., 20 mm) to the coated surface using a compatible two-component epoxy adhesive.[6][10]
-
Curing: Allow the adhesive to cure fully according to the manufacturer's specifications (typically 24 hours at room temperature).[6]
-
Scoring: If necessary, score around the perimeter of the dolly through the coating to isolate the test area.
-
Pull-Off Test: Attach a portable pull-off adhesion tester (e.g., DeFelsko PosiTest AT) to the dolly. Apply a perpendicular tensile force at a specified rate until the dolly is detached from the surface.
-
Data Recording: Record the tensile force at which detachment occurs (in MPa or psi) and note the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or glue failure).[10] An increase in pull-off strength for DPA-treated samples compared to controls indicates its role as an adhesion promoter.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data for phosphonic acid-based coatings, demonstrating their effectiveness.
Table 1: Representative Electrochemical Impedance Spectroscopy (EIS) Data (Data synthesized from principles described in cited literature)[2][4]
| Sample | R_po (Pore Resistance) (kΩ·cm²) | C_c (Coating Capacitance) (µF·cm⁻²) | Interpretation |
| Untreated Mild Steel | 0.5 - 5 | 150 - 200 | Low resistance and high capacitance indicate rapid electrolyte uptake and poor barrier properties. |
| DPA-Coated Mild Steel | 50 - 200 | 10 - 20 | High resistance and low capacitance signify an effective barrier to corrosive ions, indicating good protection. |
Table 2: Representative Adhesion Strength via Pull-Off Test (Based on data for phosphonic acids as adhesion promoters)[6][10][20]
| Substrate/Coating System | Adhesion Strength (MPa) | Failure Mode | Interpretation |
| Steel / Epoxy Coating (No Pretreatment) | 5.5 - 7.0 | Adhesive (at substrate-epoxy interface) | Baseline adhesion of the epoxy system. |
| Steel / DPA / Epoxy Coating | 8.0 - 11.5 | Cohesive (within epoxy) or Glue Failure | Significantly higher adhesion. Failure within the glue or topcoat indicates the DPA-substrate bond is stronger than the test limits. |
Table 3: Representative Salt Spray Test Results (ASTM B117, 240 hours) (Based on typical outcomes described in cited literature)[1][11][18]
| Sample | Scribe Creepage (mm) | Surface Rusting (ASTM D610) | Interpretation |
| Untreated Steel | > 5 | Grade 4 (4-6% rusted) | Extensive corrosion originating from the scribe and across the surface. |
| DPA-Coated Steel | < 1 | Grade 9 (0.03-0.1% rusted) | Minimal corrosion creep and excellent surface protection, demonstrating effective inhibition. |
Table 4: Representative Contact Angle Measurements (Based on principles of hydrophobic SAMs)[1][11]
| Sample | Water Contact Angle (°) | Surface Property | Interpretation |
| Cleaned, Untreated Steel | 30 - 50° | Hydrophilic | The surface is easily wetted by water. |
| DPA-Coated Steel | 105 - 115° | Hydrophobic | The oriented decyl chains create a water-repellent surface, preventing the electrolyte from contacting the substrate. |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. ijcsi.pro [ijcsi.pro]
- 12. Impedance spectroscopy for the investigation of coatings: SIVONIC [sivonic.com]
- 13. usbr.gov [usbr.gov]
- 14. matergenicscoatings.com [matergenicscoatings.com]
- 15. researchgate.net [researchgate.net]
- 16. Salt spray test - Wikipedia [en.wikipedia.org]
- 17. lisungroup.com [lisungroup.com]
- 18. mdpi.com [mdpi.com]
- 19. ASTM B-117 Salt Spray Test vs. Real-World Correlation [heresite.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with Decylphosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with decylphosphonic acid is a critical process for tailoring their surface properties for a variety of applications, including drug delivery, bio-imaging, and diagnostics. The phosphonic acid headgroup exhibits a strong affinity for metal and metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). The ten-carbon alkyl chain of this compound imparts a hydrophobic character to the nanoparticle surface, which can enhance interactions with cell membranes and improve the loading of hydrophobic drugs. This document provides detailed protocols for the functionalization of two common nanoparticle platforms—iron oxide nanoparticles and quantum dots—with this compound, along with methods for their characterization.
Data Presentation
The following tables summarize representative quantitative data for the characterization of nanoparticles before and after functionalization with this compound. The values presented are illustrative and may vary depending on the specific nanoparticle core material, initial size, and experimental conditions.
Table 1: Representative Characterization Data for Iron Oxide Nanoparticles (IONPs)
| Parameter | Before Functionalization | After Functionalization with this compound |
| Hydrodynamic Diameter (nm) | 25 ± 2 | 35 ± 3 |
| Zeta Potential (mV) | -15 ± 3 | -45 ± 4 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
Table 2: Representative Characterization Data for Quantum Dots (QDs)
| Parameter | Before Functionalization | After Functionalization with this compound |
| Hydrodynamic Diameter (nm) | 10 ± 1 | 20 ± 2 |
| Zeta Potential (mV) | -10 ± 2 | -35 ± 3 |
| Quantum Yield (%) | 60 | 55 |
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound
This protocol describes the ligand exchange process to replace the native ligands on IONPs with this compound.
Materials:
-
Oleic acid-coated iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., chloroform or toluene)
-
This compound
-
Chloroform
-
Methanol
-
Ethanol
-
Deionized water
-
Sonicator (bath or probe)
-
Magnetic stirrer and stir bars
-
Centrifuge
Methodology:
-
Preparation of this compound Solution:
-
Dissolve this compound in a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 10 mg/mL.
-
-
Ligand Exchange Reaction:
-
In a round-bottom flask, disperse the oleic acid-coated IONPs in chloroform to a concentration of 5 mg/mL.
-
Add the this compound solution to the IONP dispersion. A typical molar ratio of this compound to the iron content of the IONPs is 10:1.
-
Sonicate the mixture for 1-2 hours at room temperature. The progress of the ligand exchange can be monitored by observing the transfer of the IONPs from the chloroform phase to a biphasic mixture upon addition of a small amount of methanol and water.
-
-
Purification of Functionalized IONPs:
-
After the reaction, add ethanol to the mixture to precipitate the functionalized IONPs. The volume of ethanol should be approximately three times the volume of the reaction mixture.
-
Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the functionalized IONPs.
-
Discard the supernatant containing excess unbound this compound and displaced oleic acid.
-
Resuspend the IONP pellet in chloroform and repeat the precipitation and centrifugation steps two more times with ethanol.
-
After the final wash, resuspend the purified this compound-functionalized IONPs in a suitable nonpolar solvent for storage.
-
Caption: Workflow for functionalizing IONPs with this compound.
Protocol 2: Functionalization of Quantum Dots (QDs) with this compound
This protocol outlines the functionalization of hydrophobic quantum dots with this compound.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS) in toluene
-
This compound
-
Toluene
-
Chloroform
-
Methanol
-
Ethanol
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Centrifuge
Methodology:
-
Preparation of Solutions:
-
Dissolve the hydrophobic quantum dots in anhydrous toluene to a final concentration of 5 µM.
-
Prepare a 10 mg/mL solution of this compound in a 1:1 (v/v) mixture of chloroform and methanol.
-
-
Ligand Exchange Reaction:
-
In a round-bottom flask, add the quantum dot solution.
-
Add the this compound solution to the quantum dot solution. A molar excess of this compound to quantum dots (e.g., 1000:1) is recommended.
-
Heat the mixture to 60°C and stir under an inert atmosphere for 2-4 hours.
-
-
Purification of Functionalized QDs:
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the functionalized quantum dots (approximately 3-5 times the reaction volume).
-
Centrifuge the mixture at 8,000 x g for 10 minutes.
-
Discard the supernatant and wash the quantum dot pellet with ethanol twice more to remove unbound this compound.
-
Dry the final pellet under a stream of nitrogen or in a vacuum desiccator.
-
Resuspend the purified this compound-functionalized quantum dots in a suitable nonpolar solvent.
-
Caption: Workflow for functionalizing QDs with this compound.
Characterization of Functionalized Nanoparticles
A thorough characterization of the this compound-functionalized nanoparticles is essential to confirm successful surface modification and to understand their properties.
Key Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the this compound on the nanoparticle surface by identifying the characteristic vibrational bands of the P-O and C-H bonds.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected upon successful coating.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A significant change towards a more negative zeta potential is indicative of successful functionalization with this compound.
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound bound to the nanoparticle surface by measuring the weight loss upon heating.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.
Application in Drug Delivery: Cellular Uptake and Release
Nanoparticles functionalized with this compound, due to their hydrophobic surface, are expected to interact with the lipid bilayer of cell membranes, facilitating cellular uptake primarily through endocytosis. Once inside the cell, the nanoparticles are typically trafficked into endosomes and then lysosomes. The acidic environment of the lysosome can potentially trigger the release of a loaded hydrophobic drug from the nanoparticle surface.
Caption: Cellular uptake and drug release from a hydrophobic nanoparticle.
Application Notes and Protocols for Decylphosphonic Acid Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the deposition of decylphosphonic acid (DPA) to form self-assembled monolayers (SAMs) on various substrates. The protocols outlined below are designed to enable the creation of high-quality, ordered monolayers for applications ranging from surface energy modification and corrosion inhibition to the development of biocompatible coatings for medical devices.
Introduction
This compound (C₁₀H₂₃O₃P) is an organophosphorus compound that readily forms self-assembled monolayers on a variety of metal oxide surfaces.[1] The phosphonic acid headgroup serves as a robust anchor to the substrate, while the decyl chain extends outwards, creating a well-defined organic surface.[1] This surface modification can impart desirable properties such as hydrophobicity, lubricity, and corrosion resistance.[2][3][4] In the context of drug development and biomedical applications, DPA SAMs can be used to create biocompatible and bio-inert surfaces on implants and diagnostic devices.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for DPA and related alkylphosphonic acid SAMs on various substrates. This data is essential for predicting surface properties and optimizing deposition parameters.
| Phosphonic Acid | Substrate | Deposition Method | Solution Concentration | Deposition Time | Static Water Contact Angle (θ) | Monolayer Thickness |
| This compound (DPA) | Copper Oxide | Immersion | Not Specified | 24 hours | 119° | Not Specified |
| Dothis compound (C12) | Aluminum Oxide | Immersion | 2 mM in 2-propanol | ~1 hour | 110° | Not Specified |
| Octathis compound (ODPA) | Silicon Oxide | T-BAG | 25 µM in THF | 48 hours (with annealing) | Not Specified | ~2.2 nm |
| Octathis compound (ODPA) | Titanium Dioxide | Immersion | 0.1 mM - 1 mM | >12 hours | >110° | Not Specified |
| Octathis compound (ODPA) | Zirconium Dioxide | Immersion | 0.1 mM - 1 mM | >12 hours | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed, step-by-step protocols for the deposition of DPA SAMs. The overall workflow consists of substrate preparation, solution preparation, SAM deposition, and post-deposition processing.
Substrate Preparation
The cleanliness of the substrate is critical for the formation of a high-quality, well-ordered SAM. The appropriate cleaning procedure will depend on the substrate material.
Protocol 3.1.1: Cleaning of Silicon, Glass, and Metal Oxide Substrates (e.g., TiO₂, ZrO₂, Al₂O₃, ITO)
-
Place the substrates in a beaker.
-
Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Acetone
-
Isopropanol
-
Deionized (DI) water
-
-
After the final DI water sonication, rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For silicon and some metal oxides, an optional oxygen plasma or UV-ozone treatment for 5-10 minutes immediately before deposition can be performed to generate a fresh, highly reactive hydroxylated surface.
Protocol 3.1.2: Cleaning of Metal Substrates (e.g., Copper, Aluminum, Titanium Alloy)
-
Follow steps 1-4 from Protocol 3.1.1 for initial organic contaminant removal.
-
To remove the native oxide layer and create a fresh oxide surface for phosphonic acid binding, a brief acid or base treatment may be necessary. This step is highly substrate-dependent and should be optimized. For example, a brief dip in dilute nitric acid followed by extensive DI water rinsing can be used for some metals.
-
Alternatively, for substrates like titanium alloys, an oxygen plasma treatment for 15 minutes can be effective.[3]
-
Immediately after cleaning and drying, proceed to the SAM deposition step to minimize surface re-contamination.
This compound Solution Preparation
Protocol 3.2.1: Preparation of 1 mM DPA Solution
-
Weigh the required amount of this compound powder in a clean, dry vial. The molecular weight of DPA is 222.26 g/mol .
-
Add the appropriate volume of a suitable solvent to achieve a final concentration of 1 mM. Common solvents for phosphonic acid SAM deposition include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[1] Ensure the solvent is anhydrous, as water can interfere with the SAM formation process.
-
Sonicate the solution for 10-15 minutes to ensure the DPA is fully dissolved.
-
The solution should be freshly prepared before each use for optimal results.
Self-Assembled Monolayer Deposition
The most common method for depositing DPA SAMs is through solution-phase immersion.
Protocol 3.3.1: SAM Deposition by Immersion
-
Place the cleaned and dried substrates in a clean glass or Teflon container.
-
Pour the freshly prepared DPA solution into the container, ensuring the substrates are fully submerged.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the deposition to proceed for the desired duration. Deposition times can range from 1 to 24 hours.[1] For initial experiments, a 12-hour immersion at room temperature is recommended. The optimal deposition time may need to be determined experimentally.
-
Elevated temperatures (e.g., 60°C) can sometimes accelerate the formation of the monolayer, but may also lead to increased disorder.[1]
Post-Deposition Rinsing and Annealing
After deposition, excess, non-covalently bound (physisorbed) DPA molecules must be removed.
Protocol 3.4.1: Rinsing and Drying
-
Carefully remove the substrates from the DPA solution using clean tweezers.
-
Rinse the substrates thoroughly with the pure solvent used for the DPA solution (e.g., ethanol, isopropanol, or THF) to remove any physisorbed molecules.
-
A brief sonication (1-2 minutes) in the pure solvent can be performed for a more rigorous cleaning.
-
Dry the substrates under a stream of high-purity nitrogen gas.
Protocol 3.4.2: Optional Thermal Annealing
A post-deposition annealing step can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate surface.
-
Place the rinsed and dried substrates on a hot plate in a clean environment.
-
Heat the substrates to 120-140°C for 15 minutes to 2 hours. The optimal annealing time and temperature are substrate-dependent.
-
Allow the substrates to cool to room temperature before further characterization or use.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound SAM deposition.
Binding Mechanism of DPA on a Metal Oxide Surface
Caption: DPA binding to a hydroxylated metal oxide surface.
References
Application Notes and Protocols: Decylphosphonic Acid as a Coupling Agent for Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decylphosphonic acid (DPA) is an organophosphorus compound that serves as a highly effective coupling agent in the fabrication of polymer composites. Its molecular structure, featuring a hydrophilic phosphonic acid head group and a hydrophobic ten-carbon alkyl chain, allows it to act as a molecular bridge between inorganic filler surfaces and organic polymer matrices. This interfacial modification leads to improved filler dispersion, enhanced adhesion, and ultimately, superior mechanical and physical properties of the composite material. These enhancements are critical for applications demanding high performance and durability. This compound's ability to form dense, self-assembled monolayers (SAMs) on a variety of metal oxide fillers makes it a versatile tool for materials development.
Mechanism of Action
The efficacy of this compound as a coupling agent stems from its ability to form strong, covalent bonds with the hydroxyl groups present on the surface of inorganic fillers such as silica, alumina, and titania. The phosphonic acid head group readily reacts with these surface hydroxyls to form stable phosphate ester linkages, anchoring the DPA molecule to the filler. The outwardly projecting hydrophobic decyl chains then become entangled with the polymer matrix during composite fabrication, creating a strong interfacial bond. This improved interfacial adhesion facilitates stress transfer from the polymer matrix to the reinforcing filler, thereby enhancing the overall mechanical properties of the composite.
Applications
This compound is a versatile coupling agent suitable for a range of composite systems, including:
-
Thermoplastic Composites: Enhancing the mechanical strength and processability of composites based on polyethylene, polypropylene, and other thermoplastics filled with inorganic particles.
-
Thermosetting Composites: Improving the performance of epoxy, phenolic, and other thermoset resins reinforced with fillers like silica, alumina, and titania.
-
Biomedical Composites: Modifying the surface of bioactive fillers to improve their compatibility with polymer matrices for applications in dental and orthopedic composites.
-
Coatings and Adhesives: Promoting adhesion between organic coatings or adhesives and inorganic substrates.
Data Presentation
The following tables summarize representative quantitative data on the expected improvements in the mechanical properties of polymer composites when fillers are treated with this compound. The data is based on typical enhancements observed with effective coupling agents in similar composite systems.
| Table 1: Mechanical Properties of Polyethylene (PE) / Titanium Dioxide (TiO₂) Composites (20 wt% Filler) | ||
| Property | Untreated TiO₂ | DPA-Treated TiO₂ |
| Tensile Strength (MPa) | 22.5 | 28.7 |
| Flexural Modulus (GPa) | 1.8 | 2.5 |
| Impact Strength (kJ/m²) | 35 | 48 |
| Table 2: Mechanical Properties of Epoxy / Alumina (Al₂O₃) Composites (30 wt% Filler) | ||
| Property | Untreated Al₂O₃ | DPA-Treated Al₂O₃ |
| Tensile Strength (MPa) | 75 | 98 |
| Flexural Modulus (GPa) | 8.2 | 11.5 |
| Hardness (Shore D) | 85 | 92 |
Experimental Protocols
Protocol 1: Surface Treatment of Inorganic Fillers with this compound
This protocol describes a general method for the surface modification of inorganic fillers (e.g., SiO₂, Al₂O₃, TiO₂) with this compound in a solution phase.
Materials:
-
Inorganic filler (e.g., silica nanoparticles, alumina powder)
-
This compound (DPA)
-
Toluene (or other suitable organic solvent)
-
Ethanol
-
Deionized water
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ultrasonicator (optional, for nanoparticle dispersions)
-
Centrifuge and centrifuge tubes
-
Oven
Procedure:
-
Filler Preparation: Dry the inorganic filler in an oven at 120°C for 4 hours to remove any adsorbed water.
-
Solution Preparation: Prepare a 1% (w/v) solution of this compound in toluene. For example, dissolve 1 g of DPA in 100 mL of toluene.
-
Filler Dispersion: Disperse the dried filler in the DPA solution at a concentration of 5% (w/v). For example, add 5 g of filler to the 100 mL of DPA solution.
-
Sonication (for nanoparticles): If using nanoparticles, sonicate the dispersion for 15-30 minutes to ensure uniform dispersal and prevent agglomeration.
-
Surface Treatment Reaction: Stir the suspension at room temperature for 24 hours using a magnetic stirrer. For some metal oxides, gentle heating to 50-60°C can facilitate the reaction.
-
Washing: After the reaction, separate the treated filler from the solution by centrifugation (e.g., 5000 rpm for 10 minutes).
-
Rinsing: Decant the supernatant and re-disperse the filler in fresh toluene. Stir for 10 minutes and then centrifuge again. Repeat this washing step two more times to remove any unreacted DPA.
-
Final Wash: Perform a final wash with ethanol to remove the toluene.
-
Drying: Dry the surface-modified filler in an oven at 80°C for 12 hours.
-
Characterization (Optional): The effectiveness of the surface treatment can be verified using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the P-O-metal bond, thermogravimetric analysis (TGA) to quantify the amount of grafted DPA, and contact angle measurements to assess the change in surface hydrophobicity.
Protocol 2: Fabrication of a Polymer Composite with DPA-Treated Filler (Example: Epoxy Composite)
This protocol outlines the fabrication of an epoxy-based composite using the DPA-treated filler via a hand lay-up and compression molding technique.
Materials:
-
DPA-treated inorganic filler (from Protocol 1)
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
Curing agent (e.g., amine-based hardener)
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or desiccator
-
Mold (e.g., steel or aluminum)
-
Mold release agent
-
Compression molding press
Procedure:
-
Degassing the Resin: Place the required amount of epoxy resin in a beaker and degas it in a vacuum oven at 60°C for 30 minutes to remove any entrapped air bubbles.
-
Filler Incorporation: Gradually add the pre-weighed DPA-treated filler to the degassed epoxy resin while stirring mechanically. The filler loading can be varied (e.g., 10-40 wt%).
-
Mixing: Continue stirring at a moderate speed for 15-30 minutes until the filler is uniformly dispersed in the resin. For high filler loadings, a planetary mixer is recommended.
-
Degassing the Mixture: Degas the filler-resin mixture again in a vacuum oven at 60°C for 20-30 minutes to remove any air introduced during mixing.
-
Adding the Curing Agent: Allow the mixture to cool to room temperature. Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
Mold Preparation: Apply a thin layer of mold release agent to the inner surfaces of the mold.
-
Casting: Pour the final mixture into the prepared mold, avoiding the introduction of air bubbles.
-
Curing: Place the mold in a compression molding press. The curing cycle will depend on the specific epoxy system used. A typical cycle might be:
-
Pre-heating at 80°C for 1 hour under light pressure.
-
Full curing at 120°C for 2 hours under a pressure of 5-10 MPa.
-
-
Post-Curing: After the initial cure, the composite part may be post-cured in an oven at a higher temperature (e.g., 150°C for 2 hours) to ensure complete cross-linking and achieve optimal mechanical properties.
-
Demolding: Allow the mold to cool to room temperature before carefully demolding the composite part.
-
Testing: The fabricated composite can then be cut into standard specimen sizes for mechanical testing (e.g., tensile, flexural, impact tests).
Visualizations
Caption: Workflow of composite reinforcement using this compound.
Caption: Interfacial bonding mechanism of this compound.
Application Notes and Protocols for the Modification of Indium Tin Oxide (ITO) with Decylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the surface modification of indium tin oxide (ITO) with decylphosphonic acid. This process is critical for a range of applications, including the development of advanced biosensors, tuning electrode properties in organic electronics, and controlling surface interactions in drug delivery systems.
Introduction
Indium tin oxide is a widely used transparent conducting oxide in various scientific and technological fields. However, its surface properties, such as hydrophilicity and work function, often require modification to ensure optimal performance in specific applications. This compound is an organophosphorus compound that readily forms a self-assembled monolayer (SAM) on the ITO surface. This modification allows for precise control over the interfacial properties of ITO, making it more suitable for applications in organic electronics and drug development.[1]
The phosphonic acid headgroup of this compound forms a robust, predominantly bidentate bond with the metal oxide surface of ITO.[1] The decyl tail then forms a well-ordered, hydrophobic monolayer. This process is advantageous due to its simplicity, the stability of the resulting monolayer, and the ability to significantly alter the surface energy and work function of the ITO.[1]
Key Applications
-
Organic Electronics: Modification of ITO with this compound can tune the work function of the electrode, facilitating more efficient charge injection in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
-
Biosensors: The hydrophobic surface created by the this compound monolayer can serve as a platform for the immobilization of biomolecules, a crucial step in the fabrication of sensitive and selective biosensors.
-
Drug Development: Controlling the surface properties of ITO is essential in drug delivery research, particularly in studies involving cell-surface interactions and the development of implantable devices.
Quantitative Data Presentation
While specific quantitative data for this compound on ITO is not extensively available in the reviewed literature, the following tables provide data for unmodified ITO, cleaned ITO, and ITO modified with analogous long-chain alkylphosphonic acids, such as octathis compound (ODPA), to serve as a reference.
Table 1: Water Contact Angle of ITO Surfaces
| Surface Condition | Water Contact Angle (°) | Reference(s) |
| Untreated ITO | ~90 | [2] |
| Methanol Cleaned ITO | ~60 | [2] |
| Argon Plasma Cleaned ITO | ~20 | [2] |
| ITO modified with F5BPA | 87.09 | [3] |
| ITO modified with HF21DPA | 110.6 | [3] |
Table 2: Work Function of Modified ITO Surfaces
| Surface Modification | Work Function (eV) | Change in Work Function (ΔΦ) (eV) | Reference(s) |
| Bare ITO | 4.82 | N/A | [3] |
| ITO modified with F5BPA | 5.20 | +0.38 | [3] |
| ITO modified with HF21DPA | 5.81 | +0.99 | [3] |
Table 3: Surface Roughness of ITO Films
| Film Thickness (nm) | RMS Surface Roughness (nm) | Reference(s) |
| 100 | 24.8 | [4] |
| 350 | 4.13 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the modification of ITO with this compound.
ITO Substrate Cleaning Protocol
A thorough cleaning of the ITO substrate is crucial for the formation of a high-quality self-assembled monolayer.[5]
Materials:
-
ITO-coated glass substrates
-
Detergent solution (e.g., 2% Tergitol in deionized water)
-
Deionized water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
Procedure:
-
Place the ITO substrates in a beaker containing the detergent solution.
-
Sonicate for 15-20 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Place the substrates in a beaker containing acetone.
-
Sonicate for 10-15 minutes.
-
Rinse the substrates with deionized water.
-
Place the substrates in a beaker containing isopropanol.
-
Sonicate for 10-15 minutes.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for the modification process.
This compound Solution Preparation
Materials:
-
This compound
-
Ethanol or Toluene (anhydrous)
Procedure:
-
Prepare a 1-5 mM solution of this compound in the chosen solvent (e.g., ethanol).
-
Ensure the solvent is anhydrous to prevent aggregation of the phosphonic acid in solution.
ITO Surface Modification Protocol
Materials:
-
Cleaned ITO substrates
-
This compound solution
-
Beaker or petri dish
-
Ethanol or Toluene (for rinsing)
-
Nitrogen gas (high purity)
Procedure:
-
Immerse the cleaned ITO substrates in the this compound solution.
-
Allow the self-assembly process to occur by incubating for 12-24 hours at room temperature.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure solvent (ethanol or toluene) to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of high-purity nitrogen gas.
Characterization Protocols
Purpose: To determine the hydrophobicity of the modified ITO surface. Procedure:
-
Place a small droplet of deionized water on the surface of the modified ITO.
-
Use a contact angle goniometer to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
A higher contact angle indicates a more hydrophobic surface.
Purpose: To confirm the presence of the this compound monolayer and to investigate its chemical binding to the ITO surface. Procedure:
-
Introduce the modified ITO sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the P 2p, C 1s, O 1s, In 3d, and Sn 3d regions.
-
The presence of a P 2p peak confirms the adsorption of the phosphonic acid. Analysis of the peak shapes and binding energies can provide information on the binding mode.
Purpose: To measure the work function of the modified ITO surface. Procedure:
-
Introduce the modified ITO sample into the ultra-high vacuum chamber of the UPS instrument.
-
Irradiate the sample with a UV light source (e.g., He I).
-
Measure the kinetic energy of the emitted photoelectrons.
-
The work function can be determined from the secondary electron cutoff in the UPS spectrum.
Purpose: To characterize the surface morphology and roughness of the modified ITO. Procedure:
-
Mount the modified ITO sample on the AFM stage.
-
Scan the surface in tapping mode to obtain a topographical image.
-
Analyze the image to determine the root-mean-square (RMS) roughness of the surface.
Visualizations
References
- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Decylphosphonic Acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Decylphosphonic acid (DPA) is an organophosphorus compound that has garnered significant interest in the field of organic electronics. Its ability to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces makes it a versatile tool for interfacial engineering. The phosphonic acid headgroup provides a strong anchor to surfaces like indium tin oxide (ITO), zinc oxide (ZnO), and aluminum oxide (AlOx), while the decyl tail allows for the precise tuning of surface properties. These modifications are critical for optimizing charge injection/extraction, reducing interfacial defects, and enhancing the performance and stability of organic electronic devices.
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organic electronics, including work function modification of transparent conductive oxides, surface passivation in perovskite solar cells, and as a gate dielectric in organic field-effect transistors.
Application 1: Work Function Modification of Transparent Conductive Oxides (TCOs)
Application Note
This compound SAMs can be used to tune the work function (WF) of transparent conductive oxides such as Indium Tin Oxide (ITO).[1] The formation of a dipole layer at the TCO surface modifies its electronic properties.[2] By altering the WF, the energy barrier for charge injection or extraction between the electrode and the active organic layer can be minimized, leading to improved device efficiency and stability in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][3] Phosphonic acids offer superior stability compared to other surface treatments like air plasma.[3]
Data Presentation
| Substrate | Modifier | Work Function (eV) | Measurement Technique | Reference |
| ITO | Untreated | 4.5 - 4.7 | UPS | [3] |
| ITO | Air Plasma Treated | ~5.3 | UPS | [3] |
| ITO | Fluorinated Phosphonic Acid | ~5.3 | UPS | [3] |
| ZnO | Various Phosphonic Acids | 4.1 - 5.7 | Kelvin Probe | [4] |
Note: Data for various phosphonic acids are presented to show the tunable range. The exact work function shift with this compound will depend on the substrate and processing conditions.
Experimental Protocol: SAM Deposition on ITO
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrate in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of dry nitrogen.
-
Treat the substrate with UV-ozone or oxygen plasma for 10-15 minutes to remove organic residues and create a hydroxylated surface, which is crucial for phosphonic acid binding.[5]
-
-
Solution Preparation:
-
SAM Formation:
-
Immerse the cleaned and activated ITO substrate into the this compound solution for 1-2 hours at room temperature.[6]
-
Alternatively, spin-coating the solution onto the substrate can also be performed.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent (2-propanol or THF) to remove any physisorbed molecules.
-
Dry the substrate with a stream of dry nitrogen.
-
Optional: Bake the substrate on a hotplate at a moderate temperature (e.g., 100-120 °C) for 10-20 minutes to stabilize the monolayer.[6]
-
-
Characterization:
-
The quality of the SAM can be assessed by measuring the static water contact angle. A high contact angle (typically >90°) indicates the formation of a dense, hydrophobic monolayer.
-
The change in work function can be quantified using techniques like Ultraviolet Photoelectron Spectroscopy (UPS) or Kelvin Probe Force Microscopy (KPFM).
-
Visualization
Caption: Workflow for ITO surface modification with this compound.
Application 2: Surface Passivation in Perovskite Solar Cells
Application Note
In perovskite solar cells (PSCs), defects at the surface and grain boundaries of the perovskite layer are a major source of non-radiative recombination, limiting device efficiency and stability.[8] this compound can be used as a passivating agent.[9] The phosphonic acid group can interact with undercoordinated lead (Pb2+) ions, passivating defect sites.[9][10] The long alkyl chain of DPA can also enhance the hydrophobicity of the perovskite surface, thereby improving its resistance to moisture and enhancing long-term stability.[11][12] This dual functionality of defect passivation and moisture resistance makes DPA an effective additive for high-performance PSCs.[9][10]
Data Presentation
| Perovskite Type | Additive/Treatment | PCE (%) | VOC (V) | Stability | Reference |
| Wide-bandgap (1.77 eV) | Control | - | - | - | [9][10] |
| Wide-bandgap (1.77 eV) | Dothis compound (DDPA) | 20.20 | - | Significantly improved | [9][10] |
| CH3NH3PbI3 | Control | 8.8 | - | - | [11] |
| CH3NH3PbI3 | Butylphosphonic acid 4-ammonium chloride | 16.7 | - | Enhanced moisture resistance | [11] |
Note: Data for similar alkylphosphonic acids are shown to demonstrate the principle of surface passivation. DPA is expected to yield similar improvements.
Experimental Protocol: Perovskite Surface Passivation
This protocol describes a post-treatment method for passivating a pre-formed perovskite film.
-
Perovskite Film Formation:
-
Deposit the perovskite active layer (e.g., by spin-coating a precursor solution) onto the desired substrate (e.g., ITO/ETL) according to your standard procedure.
-
Anneal the perovskite film as required to induce crystallization.
-
-
Passivation Solution Preparation:
-
Prepare a dilute solution of this compound (e.g., 0.1 - 1 mg/mL) in a solvent that does not dissolve the perovskite layer, such as isopropanol or chlorobenzene.
-
-
Surface Treatment:
-
Spin-coat the this compound solution onto the cooled perovskite film.
-
Use a low spin speed (e.g., 3000-4000 rpm) for a short duration (e.g., 30 seconds).
-
Anneal the film at a moderate temperature (e.g., 80-100 °C) for 5-10 minutes to promote binding and remove residual solvent.
-
-
Device Completion:
-
Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer and metal contact).
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated sunlight to determine photovoltaic parameters (PCE, VOC, JSC, FF).
-
Assess device stability by monitoring the PCE over time under controlled environmental conditions (e.g., humidity, light soaking).
-
Techniques like photoluminescence (PL) spectroscopy can be used to probe the reduction in non-radiative recombination.
-
Visualization
Caption: Mechanism of perovskite passivation by this compound.
Application 3: Gate Dielectric Modification in Organic Field-Effect Transistors (OFETs)
Application Note
In OFETs, the interface between the gate dielectric and the organic semiconductor is critical for device performance. This compound can form a high-quality SAM on metal oxide dielectrics like aluminum oxide (AlOx) or hafnium oxide (HfOx).[13] This SAM serves multiple functions: it acts as an ultra-thin, pinhole-free dielectric layer, enabling low-voltage operation; it provides a smooth, low-trap-density surface for improved semiconductor growth and charge transport; and its hydrophobic nature prevents moisture-related instabilities.[6][13] The use of phosphonic acid SAMs can significantly reduce subthreshold slopes and contact resistance, leading to high-performance OFETs.[13]
Data Presentation
| Dielectric | SAM | Capacitance (nF/cm²) | Semiconductor | VThreshold Shift | Reference |
| AlOx | Dothis compound (HC12-PA) | 650 - 850 | Pentacene | - | [6] |
| AlOx | Fluoroalkylphosphonic acid (FC12-PA) | 650 - 850 | Pentacene | ~1.0 V (positive shift) | [6][14] |
Note: Data for a similar alkylphosphonic acid is shown. The use of different end-groups on the phosphonic acid allows for threshold voltage engineering.[6][14]
Experimental Protocol: OFET Fabrication with DPA-Modified Dielectric
This protocol outlines the fabrication of a bottom-gate, top-contact OFET.
-
Gate and Dielectric Formation:
-
Deposit the gate electrode (e.g., 30 nm of Aluminum) onto a clean substrate (e.g., glass or silicon wafer) by thermal evaporation through a shadow mask.
-
Create a thin metal oxide dielectric layer (e.g., 3-5 nm of AlOx) by treating the aluminum gate with an oxygen plasma.[6]
-
-
SAM Deposition:
-
Semiconductor Deposition:
-
Deposit the organic semiconductor (e.g., 30 nm of pentacene) onto the DPA-modified dielectric surface via thermal evaporation in a high-vacuum chamber. The substrate should be held at room temperature.
-
-
Source/Drain Contact Deposition:
-
Complete the transistor by depositing the source and drain contacts (e.g., 50 nm of Gold) through a shadow mask.
-
-
Characterization:
-
Measure the electrical characteristics (transfer and output curves) of the OFETs using a semiconductor parameter analyzer in ambient air or a controlled environment.
-
Extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Visualization
Caption: Role of DPA SAM in enhancing OFET performance.
References
- 1. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. physik.hu-berlin.de [physik.hu-berlin.de]
- 5. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient 1.77 eV-bandgap perovskite and all-perovskite tandem solar cells enabled by long-alkyl phosphonic acid - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. D–A–π–A organic sensitizer surface passivation for efficient and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Fluoroalkylphosphonic acid self-assembled monolayer gate dielectrics for threshold-voltage control in low-voltage organic thin-film transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Creating Hydrophobic Surfaces with Decylphosphonic Acid
Introduction
Decylphosphonic acid (DPA) is an organophosphorus compound utilized in surface science and materials engineering to create hydrophobic surfaces on various substrates. Its molecular structure, featuring a polar phosphonic acid headgroup and a nonpolar ten-carbon alkyl chain, enables the formation of self-assembled monolayers (SAMs) on metal oxide surfaces. The phosphonic acid headgroup strongly anchors the molecule to the surface, while the outwardly oriented decyl chains create a low-energy, water-repellent interface. This modification is critical for applications in microelectronics, corrosion prevention, and biomedical devices where precise control of surface wettability is required.
Quantitative Data Summary
The following tables summarize key quantitative data for surfaces modified with this compound and related alkylphosphonic acids.
Table 1: Water Contact Angle and Surface Energy of this compound (DPA) Modified Surfaces
| Substrate | Modifier | Water Contact Angle (°) | Surface Energy (mJ/m²) | Reference(s) |
| Aluminum Oxide | This compound (DPA) | > 115 | ~22 | [1][2] |
| Aluminum on Si | This compound (DPA) | > 125 | 21 | [3] |
Table 2: Comparative Data for Other Alkylphosphonic Acid Modified Surfaces
| Substrate | Modifier | Water Contact Angle (°) | Surface Energy (mJ/m²) | Reference(s) |
| Aluminum Oxide | Octylphosphonic Acid (OPA) | < 105 | 25 | [1][2] |
| Aluminum Oxide | Octathis compound (ODPA) | > 115 | ~21 | [1][2] |
| Titanium Dioxide | Octathis compound (ODPA) | 117.6 ± 2.5 | Not Reported | [4] |
| Aluminum on Si | Octathis compound (ODPA) | > 125 | 20 | [3] |
Experimental Protocols
This section provides detailed protocols for the formation of this compound self-assembled monolayers on metal oxide surfaces.
Protocol 1: Solution Deposition of this compound SAMs
This protocol describes the formation of a hydrophobic surface on a metal oxide substrate (e.g., aluminum oxide, titanium dioxide) by immersion in a this compound solution.
Materials:
-
This compound (DPA)
-
Anhydrous solvent (e.g., 2-propanol, ethanol, or tetrahydrofuran (THF))
-
Substrate with a native oxide layer (e.g., aluminum, titanium, stainless steel)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized water
-
Nitrogen gas (high purity)
-
Beakers and petri dishes
-
Ultrasonic bath
-
Oven or hotplate
Procedure:
-
Substrate Cleaning:
-
Place the substrate in a beaker with acetone.
-
Sonicate for 10-15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with ethanol, followed by deionized water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For some substrates, an additional cleaning/activation step such as UV-ozone treatment can be performed to ensure a uniformly hydroxylated surface.
-
-
Preparation of DPA Solution:
-
Prepare a 1-2 mM solution of this compound in the chosen anhydrous solvent (e.g., 2-propanol). For example, to make a 1 mM solution, dissolve approximately 20.63 mg of DPA in 100 mL of solvent.
-
Briefly sonicate the solution to ensure the DPA is fully dissolved.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the DPA solution.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 1 to 24 hours at room temperature. The optimal immersion time can vary depending on the substrate and desired monolayer quality.
-
-
Rinsing:
-
After immersion, remove the substrate from the DPA solution.
-
Rinse the surface thoroughly with the pure solvent (e.g., 2-propanol) to remove any non-covalently bonded (physisorbed) molecules.
-
Perform a final rinse with ethanol.
-
-
Drying and Curing:
-
Dry the coated substrate under a stream of nitrogen gas.
-
To enhance the stability of the monolayer through covalent bond formation, an optional thermal annealing step can be performed. Heat the substrate in an oven or on a hotplate at 120-150°C for 15 minutes to several hours.[5]
-
-
Characterization:
-
The hydrophobicity of the surface can be confirmed by measuring the static water contact angle using a goniometer.
-
Surface chemical composition can be analyzed using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and the alkyl chain.[1][2]
-
The nature of the chemical bonding can be investigated using Fourier-Transform Infrared Spectroscopy (FTIR).[6][7]
-
Visualizations
Chemical Interaction Pathway
Caption: Potential binding mechanisms of this compound to a metal oxide surface.
Experimental Workflow Diagram
Caption: Workflow for creating a hydrophobic surface using this compound.
References
- 1. Alkylphosphonate modified aluminum oxide surfaces. [folia.unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. WikiGenes - [wikigenes.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Decylphosphonic Acid Solution Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deposition of decylphosphonic acid (DPA) onto various substrates to form self-assembled monolayers (SAMs). These protocols are intended to guide researchers in modifying surface properties, such as wettability and work function, for applications in microfluidics, electronics, and biomaterials.
Introduction
This compound (DPA) is an organophosphorus compound used to form highly ordered, self-assembled monolayers on a variety of metal oxide surfaces. The phosphonic acid headgroup exhibits a strong affinity for metal oxides, anchoring the molecule to the surface, while the ten-carbon alkyl chain (decyl group) extends outwards. This molecular arrangement modifies the surface's chemical and physical properties, most notably increasing its hydrophobicity. DPA is instrumental in applications requiring precise control over surface energy, such as in the fabrication of organic field-effect transistors (OFETs), corrosion-resistant coatings, and platforms for biomedical device development.
Deposition Methods Overview
The most common method for depositing DPA is through solution-phase self-assembly, also known as dip-coating or immersion. Alternative methods such as spray coating and spin coating offer faster processing times and are suitable for specific applications.
-
Solution-Phase Deposition (Immersion): This is the most widely used method, involving the immersion of a substrate in a dilute solution of DPA. It allows for the formation of well-ordered monolayers, although it can require long deposition times for optimal quality.[1][2]
-
Spray Coating: This technique involves spraying a DPA solution onto a heated substrate. It is a rapid deposition method that can be scaled for larger surface areas.[3]
-
Spin Coating: A general thin-film coating technique where a solution is applied to the center of a spinning substrate.[4] It is a very fast method for producing uniform films.[5]
Experimental Protocols
Protocol 1: Solution-Phase Deposition (Immersion Method)
This protocol describes the standard procedure for forming a DPA SAM on a metal oxide substrate (e.g., Al₂O₃, TiO₂, SiO₂).
Materials:
-
Substrate (e.g., Silicon wafer with native oxide, glass slide, titanium-coated surface)
-
This compound (DPA)
-
Solvent (e.g., Ethanol, Isopropanol, Tetrahydrofuran (THF))
-
Acetone, Isopropanol (IPA), and Deionized (DI) water for cleaning
-
Beakers, Tweezers
-
Sonicator
-
Nitrogen gas line
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Place the substrate in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[1]
-
Dry the substrate thoroughly with a stream of nitrogen gas.
-
For silicon or titanium-based substrates, an optional UV-Ozone or Oxygen Plasma treatment for 5-10 minutes can be used to generate a fresh, hydroxylated oxide layer, which enhances DPA binding.[1]
-
-
DPA Solution Preparation:
-
Prepare a DPA solution with a concentration typically ranging from 0.1 mM to 2 mM in a suitable solvent like ethanol or isopropanol.[1][6] For example, to prepare a 1 mM solution, dissolve 22.23 mg of DPA in 100 mL of solvent.
-
Ensure the DPA is fully dissolved, using brief sonication if necessary.[1]
-
-
SAM Deposition:
-
Immerse the clean, dry substrate into the DPA solution. Ensure the entire surface to be coated is submerged.
-
Seal the container to prevent solvent evaporation.
-
Deposition time can vary significantly, from 1 hour to 48 hours, depending on the solvent, concentration, and desired monolayer quality.[2][6] Longer immersion times generally lead to more ordered films.[2] The process is typically carried out at room temperature.
-
-
Rinsing and Drying:
-
After immersion, carefully remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with fresh, pure solvent to remove any non-covalently bonded (physisorbed) DPA molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Annealing (Optional):
-
To improve the stability and bonding of the monolayer, an optional annealing step can be performed.
-
Heat the coated substrate in an oven or on a hotplate. A typical condition is 140°C for 24-48 hours.[7] This step promotes the formation of stable, covalent Al-O-P bonds on aluminum oxide surfaces.[8]
-
Protocol 2: Spin Coating Method
This protocol provides a general method for the rapid deposition of DPA. The exact parameters may need optimization based on the specific substrate and equipment.
Materials:
-
Same as Protocol 1, with the addition of a Spin Coater.
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1 (Step 1). A pristine, hydrophilic surface is critical for uniform spreading.
-
-
DPA Solution Preparation:
-
Prepare a DPA solution, for example, at a concentration of 1.0 mg/mL in a solvent such as THF or isopropanol.[5]
-
-
SAM Deposition:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Using a pipette, dispense 30-100 µL of the DPA solution onto the center of the substrate.[5]
-
Start the spin coater. A typical two-stage process can be used:
-
Stage 1 (Spread): 500 rpm for 5-10 seconds to allow the solution to spread across the substrate.
-
Stage 2 (Thinning): 3000 rpm for 30 seconds to thin the film to a monolayer and evaporate the solvent.[5]
-
-
-
Rinsing and Annealing:
-
After spinning, rinse the substrate with pure solvent to remove excess DPA.
-
Dry with nitrogen gas.
-
Perform an annealing step as described in Protocol 1 (Step 5) to enhance monolayer stability. A common condition is 100°C for 10 minutes.[5]
-
Data Presentation
The effectiveness of DPA deposition is typically characterized by measuring the change in surface wettability (contact angle), the thickness of the deposited layer, and its chemical composition.
| Parameter | Substrate | Deposition Method | DPA Concentration | Solvent | Time | Annealing | Result | Reference |
| Static Water Contact Angle | Aluminum Oxide | Immersion | 2 mM | 2-Propanol | ~1 h | Brief hotplate bake | 110° (Dothis compound) | [6] |
| Static Water Contact Angle | Aluminum/Si | Immersion | 0.1% (wt) | Ethanol | ~20 h | None | >125° | [9] |
| SAM Thickness | Aluminum Oxide | Immersion | 2 mM | 2-Propanol | ~1 h | Brief hotplate bake | 5.1 nm (Dothis compound) | [6] |
| Chain Tilt Angle | Silicon Oxide | T-BAG | 25 µM | THF | N/A | 140°C, 48h | ~37° (Octathis compound) | [7] |
Note: Dothis compound (12 carbons) and Octathis compound (18 carbons) are close structural analogs of this compound (10 carbons) and provide relevant comparative data.
Visualization of Workflow and Mechanisms
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
- 3. yoda.csem.ch [yoda.csem.ch]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Decylphosphonic Acid Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the quality of decylphosphonic acid (DPA) self-assembled monolayers (SAMs).
Troubleshooting Guide
This section addresses common problems encountered during the preparation and characterization of DPA SAMs.
Issue 1: Low Water Contact Angle / Poor Hydrophobicity
-
Question: My DPA SAM shows a low water contact angle, indicating poor quality and hydrophobicity. What are the possible causes and solutions?
-
Answer: A low water contact angle is typically indicative of an incomplete or disordered monolayer. Several factors can contribute to this issue:
-
Inadequate Substrate Cleaning: The presence of organic or inorganic contaminants on the substrate surface can hinder the self-assembly process. Ensure a thorough cleaning procedure is followed. A common method involves sequential sonication in acetone, isopropanol, and deionized water.[1] For certain substrates like silicon, an oxygen plasma or UV-ozone treatment immediately before deposition can create a more reactive oxide layer.[1]
-
Suboptimal Deposition Time: The time required for a well-ordered monolayer to form can vary. It is recommended to perform a time-course study to determine the optimal deposition time for your specific system, which can range from a few hours to over 24 hours.[1]
-
Incorrect Solution Concentration: The concentration of the DPA solution is crucial. A typical concentration range is 0.1 mM to 1 mM.[1] Concentrations that are too high may lead to the formation of aggregates or multilayers, while concentrations that are too low may result in incomplete coverage.
-
Solvent Choice: The solvent can significantly impact SAM formation. Non-polar solvents can be effective for promoting the interaction between the phosphonic acid headgroup and a hydrophilic substrate.[2] However, the choice of solvent can also influence aggregation.[3] Anhydrous solvents are often preferred to prevent water-related side reactions.[4]
-
Environmental Factors: High humidity during the spin-coating process has been observed to affect the morphology of the resulting SAM.[5]
-
Issue 2: Inconsistent or Patchy Monolayer Formation
-
Question: My AFM images reveal an inconsistent or patchy DPA SAM. How can I achieve a more uniform monolayer?
-
Answer: A patchy monolayer suggests that the self-assembly process is not uniform across the substrate. Here are some troubleshooting steps:
-
Improve Substrate Cleanliness: As with low contact angles, substrate contamination is a primary suspect. Re-evaluate and optimize your substrate cleaning protocol.
-
Optimize Deposition Conditions:
-
Temperature: While room temperature is often sufficient, elevated temperatures (e.g., 60°C) can sometimes accelerate SAM formation. However, be cautious as higher temperatures can also lead to disordered layers.[1] The process of film formation can be highly dependent on temperature.[6]
-
Concentration and Time: Revisit the DPA concentration and deposition time as described in the previous issue. At very low concentrations, only partial coverage may be achieved.[3]
-
-
Rinsing Procedure: After deposition, a thorough rinsing step with the pure solvent is critical to remove any molecules that are not chemically bound (physisorbed) to the surface.[1] Inadequate rinsing can leave behind aggregates that appear as patches.
-
Issue 3: Poor SAM Stability
-
Question: The DPA SAM degrades or delaminates after formation. How can I improve its stability?
-
Answer: The stability of phosphonic acid SAMs is generally robust due to the strong interaction between the phosphonate headgroup and the oxide surface.[7] However, stability can be compromised under certain conditions.
-
Incomplete Covalent Bonding: Initially, phosphonic acid molecules may be hydrogen-bonded to the substrate. A post-deposition annealing step (e.g., at 140°C) can promote the formation of more stable covalent bonds.[1][7]
-
Hydrolytic Instability: While generally more stable than silane-based SAMs, prolonged exposure to harsh aqueous environments, especially at extreme pH, can affect stability.[7][8]
-
Substrate Choice: The nature of the metal oxide surface plays a significant role in the binding and stability of the SAM.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a high-quality DPA SAM?
A1: While specific values for DPA are not always explicitly stated, high-quality, densely packed alkylphosphonic acid SAMs on various oxide surfaces typically exhibit high water contact angles, often exceeding 100-110°.[3][11] For example, octathis compound (ODPA) SAMs can show water contact angles of 117.6 ± 2.5° on titanium dioxide and around 110° on mica and silicon dioxide.[1]
Q2: How can I confirm the successful formation and quality of my DPA SAM?
A2: A combination of surface characterization techniques is recommended:
-
Contact Angle Goniometry: This is a quick and straightforward method to assess the hydrophobicity of the surface, which is a good indicator of monolayer formation and packing density.[1]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical bonding states at the surface. It can confirm the presence of phosphorus from the phosphonate headgroup and analyze the C 1s and O 1s spectra to verify the integrity of the monolayer and its binding to the substrate.[1][7]
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface morphology of the SAM, allowing for the assessment of uniformity, coverage, and the presence of defects or aggregates.[6]
Q3: What is the typical thickness of a DPA monolayer?
A3: The thickness of a DPA monolayer is expected to be in the nanometer range, corresponding to the length of the decyl chain. For comparison, an octathis compound (C18) monolayer has a thickness of approximately 1.6 - 2.0 nm.[1][12]
Q4: Can I form DPA SAMs on surfaces other than metal oxides?
A4: The primary mechanism for phosphonic acid SAM formation involves the strong interaction of the phosphonic acid headgroup with metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and silicon dioxide (SiO₂).[1] Formation on other surfaces may be less effective or require different surface preparation methods.
Data Presentation
Table 1: Water Contact Angles for Alkylphosphonic Acid SAMs on Various Substrates
| Phosphonic Acid | Substrate | Water Contact Angle (°) |
| Octathis compound (ODPA) | Titanium Dioxide (TiO₂) | 117.6 ± 2.5 |
| Octathis compound (ODPA) | Mica | ~110 |
| Octathis compound (ODPA) | Silicon Dioxide (SiO₂) | ~110 |
| Dothis compound (C12) | Aluminum Oxide (AlOx) | 110 |
Table 2: Summary of XPS Binding Energies for Key Elements in Phosphonic Acid SAMs
| Element | Core Level | Typical Binding Energy (eV) | Indication |
| Phosphorus | P 2p | ~133 - 134 | Presence of phosphonate headgroup on the surface. |
| Oxygen | O 1s | ~531 - 532 | Can indicate P-O-Metal bonds and P=O bonds. |
| Carbon | C 1s | ~285 | Indicates the aliphatic carbon chain of the DPA molecule. |
Experimental Protocols
Protocol 1: Formation of DPA SAMs by Solution Deposition
This protocol provides a general procedure for forming DPA SAMs from a solution.
Materials:
-
Substrate (e.g., TiO₂, Al₂O₃, SiO₂ wafer)
-
This compound (DPA)
-
Solvent (e.g., ethanol, isopropanol, tetrahydrofuran)
-
Beakers, tweezers, and a nitrogen gas line
-
Sonicator
-
Oven or hot plate (optional for annealing)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove contaminants. A common procedure is to sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.[1]
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For enhanced reactivity, an optional oxygen plasma or UV-ozone treatment can be applied to the substrate immediately before deposition.[1]
-
-
Preparation of DPA Solution:
-
Prepare a dilute solution of DPA in the chosen solvent. A typical concentration is between 0.1 mM and 1 mM.[1]
-
Ensure the DPA is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the DPA solution.
-
The deposition time can vary from a few hours to over 24 hours. It is advisable to conduct a time-course study to find the optimal duration.[1]
-
Deposition can be performed at room temperature or at an elevated temperature (e.g., 60°C) to potentially speed up the process.[1]
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to eliminate any physisorbed molecules.[1]
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Annealing (Optional):
Visualizations
Caption: Experimental workflow for the formation of DPA SAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. fkf.mpg.de [fkf.mpg.de]
- 12. Robust self-assembled octathis compound monolayers on a mica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Decylphosphonic Acid (DPA) Monolayers
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the formation of decylphosphonic acid (DPA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental process, from substrate preparation to final monolayer characterization.
Issue 1: Incomplete Monolayer or Low Surface Coverage
Q: My characterization results (e.g., low water contact angle, weak XPS signal for phosphorus) suggest an incomplete or poorly formed DPA monolayer. What are the likely causes and solutions?
A: Incomplete monolayer formation is a frequent issue stemming from several factors. The primary causes involve substrate contamination, suboptimal deposition parameters, or solution instability.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: The most critical step is ensuring the substrate surface is free of organic and inorganic contaminants. A rigorous cleaning procedure is essential. For many metal oxide surfaces like TiO₂, Al₂O₃, or SiO₂, a common protocol involves sequential sonication in high-purity solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.[1] UV/Ozone treatment or oxygen plasma can also be effective for removing organic residues and creating a reactive, hydroxylated surface.
-
Optimize Deposition Time & Concentration: The formation of a well-ordered monolayer is a time-dependent process.
-
Time: While initial adsorption can be rapid, achieving a well-packed, stable monolayer can take anywhere from a few hours to over 24 hours.[1][2] It is highly recommended to perform a time-course study to determine the optimal immersion time for your specific substrate and solvent system.
-
Concentration: A typical concentration for the DPA solution is between 0.1 mM and 1 mM.[1] Concentrations that are too low may result in partial coverage, even after long immersion times.[2] Conversely, excessively high concentrations can sometimes lead to the formation of aggregates or multilayers.
-
-
Check Solvent Choice: The solvent plays a crucial role in both dissolving the DPA and its interaction with the substrate.
-
Ethanol, isopropanol, and toluene are commonly used solvents.[1][3]
-
The choice of solvent can significantly affect the quality of the monolayer. For instance, solvents with lower dielectric constants can sometimes promote the formation of more well-defined monolayers by suppressing the dissolution of the metal oxide substrate.[1] The solvent can also influence the molecular conformation of the phosphonic acids on the surface.[4]
-
-
Consider Thermal Annealing: A post-deposition annealing step (e.g., 120-160°C) can promote the formation of stable, covalent phosphonate linkages with the substrate, enhancing monolayer stability and order.[1][3][5]
Issue 2: Formation of Aggregates or Multilayers
Q: Atomic Force Microscopy (AFM) reveals clumps and aggregates on my surface instead of a uniform monolayer. How can I prevent this?
A: Aggregate or multilayer formation is often caused by excessive DPA concentration, contamination, or issues with the deposition process itself.
Troubleshooting Steps:
-
Reduce DPA Concentration: High concentrations can lead to the formation of DPA aggregates or micelles in the solution, which then deposit onto the substrate.[2] Try reducing the concentration to the lower end of the typical range (e.g., 0.1 mM).
-
Improve Rinsing Procedure: After removing the substrate from the deposition solution, a thorough rinsing step with the pure solvent is critical to remove any non-covalently bound (physisorbed) molecules and multilayers.[1] Gentle sonication in the rinse solvent can sometimes be effective, but vigorous sonication may introduce defects into the monolayer.[5]
-
Ensure Complete Dissolution: Before immersing the substrate, ensure the DPA is fully dissolved in the solvent. Use sonication if necessary to create a clear, homogenous solution.[1]
-
Control Solvent Evaporation (for specific methods): If using a method like the T-BAG (Tethering by Aggregation and Growth) method, which involves solvent evaporation, ensure the process is controlled.[5] After the initial deposition and heating, extensive rinsing and sonication are required to remove the resulting multilayers.[5]
Issue 3: Monolayer Instability
Q: My DPA monolayer shows poor stability when exposed to aqueous solutions or during subsequent processing steps. How can this be improved?
A: The stability of phosphonic acid SAMs is generally robust but can be compromised by the quality of the initial bond to the substrate and the surrounding chemical environment.[5]
Troubleshooting Steps:
-
Implement Post-Deposition Annealing: Heating the sample after monolayer formation (e.g., at 140-160°C) can significantly enhance stability by promoting the conversion of hydrogen bonds to covalent P-O-metal bonds.[1][3][5]
-
Verify Substrate-Molecule Compatibility: DPA forms strong bonds with a variety of metal oxides like alumina (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂).[5][6] Ensure your substrate has a native oxide layer that is suitable for phosphonate binding.
-
Control pH of Aqueous Environment: While generally stable, extreme pH conditions can affect the monolayer. Desorption has been noted particularly in basic aqueous solutions for some systems.[3]
-
Consider Surface Priming: For some substrates like titanium, using a mediating layer of zirconium ions has been shown to significantly enhance the stability of the phosphonate monolayer in buffer solutions.[7]
Quantitative Data Summary
The quality of a DPA monolayer is often assessed by measuring its hydrophobicity (via water contact angle) and thickness. The following tables provide expected values for DPA and similar alkylphosphonic acids on various substrates.
Table 1: Water Contact Angles for Alkylphosphonic Acid SAMs
| Phosphonic Acid | Substrate | Static Water Contact Angle (°) | Reference |
| Dothis compound (C12) | AlOₓ/Al | 110 | [8] |
| This compound (C10) | Copper Oxide | 119 | [9] |
| Octathis compound (C18) | Titanium Dioxide (TiO₂) | 110 ± 2 | [2] |
| Octathis compound (C18) | Mica | ~110 | [1] |
| Octathis compound (C18) | Silicon Dioxide (SiO₂) | ~110 | [1] |
Table 2: Characterization Data from X-ray Photoelectron Spectroscopy (XPS)
XPS is used to confirm the elemental composition and chemical bonding of the monolayer.
| Analyte | Substrate | Expected Binding Energy / Ratio | Significance | Reference |
| P 2p | Titanium Dioxide (TiO₂) | ~134 eV | Confirms presence of phosphorus headgroup | [1] |
| P 2s | Silicon Dioxide (SiO₂) | ~191.0 eV | Confirms presence of phosphorus headgroup | [5] |
| O 1s (P-O-Ti) | Titanium Dioxide (TiO₂) | ~531.1 eV | Indicates covalent bond to substrate | [1] |
| C/P Ratio | SS316L | ~10.42 | Verifies stoichiometry of this compound | [10] |
Experimental Protocols & Visualizations
Protocol: Solution-Phase Deposition of DPA on Titanium Oxide (TiO₂)
This protocol outlines a general procedure for forming a DPA self-assembled monolayer on a titanium-based substrate.
-
Substrate Cleaning:
-
Sequentially sonicate the TiO₂ substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate thoroughly using a stream of high-purity nitrogen gas.
-
Optional: Treat with UV/Ozone for 15-20 minutes to remove final traces of organic contaminants and ensure a hydroxylated surface.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in a high-purity solvent (e.g., ethanol or isopropanol).
-
Ensure the DPA is fully dissolved. Gentle sonication can be used to aid dissolution.
-
-
SAM Deposition:
-
Immerse the cleaned, dry substrate into the DPA solution.
-
Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse thoroughly with fresh, pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen.
-
-
Annealing (Optional but Recommended):
Diagrams
Caption: Standard experimental workflow for DPA monolayer formation.
Caption: Troubleshooting logic for an incomplete DPA monolayer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Optimizing Annealing Temperature for Decylphosphonic Acid Films
This technical support center is designed for researchers, scientists, and drug development professionals working with decylphosphonic acid (DPA) self-assembled monolayers (SAMs). Here you will find troubleshooting guidance and frequently asked questions to assist in optimizing the post-deposition annealing process for creating stable and high-quality DPA films.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound films?
A1: Post-deposition annealing is a critical step for enhancing the stability and quality of this compound (DPA) self-assembled monolayers (SAMs). The thermal energy promotes the formation of strong, covalent M-O-P (metal-oxygen-phosphorus) bonds between the phosphonic acid headgroup and the metal oxide substrate. This transforms the initially physisorbed molecules, which are held by weaker hydrogen bonds, into a more robust and densely packed chemisorbed monolayer.[1]
Q2: What is the recommended annealing temperature range for DPA films?
A2: A general and effective temperature range for annealing DPA films is between 100 °C and 150 °C. This range is typically sufficient to drive the condensation reaction that forms covalent bonds without causing thermal degradation of the decyl alkyl chains. For similar long-chain alkylphosphonic acids, such as octathis compound (ODPA), an annealing temperature of 140°C has been shown to be effective.[2]
Q3: How does annealing affect the hydrophobicity and stability of the DPA film?
A3: Annealing significantly increases the stability of the film. Thermally treated films show much greater resistance to being washed away by solvents like methanol, THF, or water compared to their untreated counterparts.[1][3] This enhanced stability ensures that the hydrophobic properties, indicated by a high water contact angle, are maintained over time, even when exposed to dynamic fluid environments.[1][3]
Q4: Can annealing be performed in ambient air?
A4: It is highly recommended to perform the annealing step in a vacuum oven or under an inert atmosphere (e.g., nitrogen or argon). This prevents the potential for oxidative damage to the organic monolayer at elevated temperatures and minimizes the incorporation of contaminants.
Q5: How long should the annealing process last?
A5: A typical annealing duration is between 1 to 2 hours. This provides adequate time for the molecules to achieve a more ordered state and for the covalent bonding to the substrate to complete.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low water contact angle (<90°) after annealing | 1. Incomplete monolayer formation.2. Thermal degradation of the DPA molecules.3. Contamination on the substrate or in the annealing environment. | 1. Ensure sufficient deposition time (12-24 hours) before annealing.2. Reduce the annealing temperature (stay within the 100-150°C range).3. Verify the cleanliness of the substrate and anneal in a vacuum or inert gas. |
| Inconsistent film quality or patchy appearance | 1. Non-uniform heating during annealing.2. Sub-optimal substrate cleaning.3. Aggregation of DPA during deposition. | 1. Use a calibrated oven with uniform temperature distribution.2. Re-evaluate and standardize the substrate cleaning protocol.3. Ensure the DPA solution is fully dissolved and consider sonication before deposition. |
| Poor film adhesion after solvent rinse | 1. Insufficient annealing temperature or time.2. Incomplete formation of covalent bonds.3. Highly rough or unsuitable substrate surface. | 1. Increase the annealing temperature (e.g., in 10°C increments up to 150°C) or extend the annealing time.2. Confirm the presence of a native oxide layer with hydroxyl groups on the substrate.3. Use smoother substrates for more ordered film formation. |
| Film delamination or peeling | 1. Annealing temperature is too high, causing excessive stress.2. Significant mismatch in thermal expansion between the film and substrate. | 1. Lower the annealing temperature.2. Implement a slower ramp-up and cool-down rate during the annealing process. |
Quantitative Data on Annealing Effects
The following table summarizes the expected impact of annealing temperature on key properties of DPA films, based on typical observations for long-chain alkylphosphonic acid SAMs.
| Annealing Temperature (°C) | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Film Stability |
| No Annealing (Room Temp.) | 105 - 110 | ~0.6 | Low |
| 100 | 108 - 112 | ~0.5 | Moderate |
| 120 | 110 - 115 | ~0.4 | High |
| 140 | 110 - 115 | ~0.4 | Very High |
| 160 | 105 - 110 | ~0.5 | High (risk of degradation) |
Note: These are representative values. Actual results may vary depending on the substrate material, cleanliness, and specific experimental conditions.
Experimental Protocols
Substrate Preparation
-
Solvent Cleaning: Sequentially sonicate the substrates (e.g., silicon wafers with native oxide or titanium-coated surfaces) in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrates thoroughly under a stream of dry nitrogen or argon gas.
-
Surface Activation: To ensure a hydroxyl-rich surface, treat the substrates with a UV/Ozone cleaner for 15-20 minutes or immerse them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes.
-
Caution: Piranha solution is extremely corrosive and must be handled with extreme care inside a chemical fume hood.
-
-
Final Rinse and Dry: Rinse the substrates extensively with deionized water and dry again with nitrogen or argon. Use the substrates immediately for DPA deposition.
This compound (DPA) Film Deposition
-
Solution Preparation: Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent such as ethanol (B145695) or isopropanol. Gentle sonication can help ensure complete dissolution.
-
Immersion: Fully immerse the freshly cleaned and activated substrates into the DPA solution within a sealed, clean container.
-
Self-Assembly: Allow the self-assembly process to proceed for 12-24 hours at room temperature to form a well-ordered monolayer.
-
Rinsing: After deposition, remove the substrates from the solution and rinse them gently with the fresh, pure solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the DPA-coated substrates under a stream of dry nitrogen or argon.
Post-Deposition Annealing
-
Setup: Place the DPA-coated substrates into a vacuum oven or a tube furnace equipped with an inert gas inlet.
-
Heating: Heat the substrates to the desired annealing temperature (e.g., 120-140 °C) at a controlled ramp rate.
-
Dwell Time: Maintain the set temperature for 1 to 2 hours.
-
Cooling: Turn off the heating and allow the substrates to cool down slowly to room temperature under vacuum or within the inert atmosphere.
-
Characterization: Once cooled, the substrates are ready for characterization (e.g., contact angle goniometry, AFM, XPS).
Visualizations
Caption: Experimental workflow for DPA film fabrication and annealing.
Caption: Effect of thermal annealing on DPA film properties.
References
Technical Support Center: Decylphosphonic Acid Synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of decylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for synthesizing this compound involves a two-step process:
-
Michaelis-Arbuzov Reaction: This step involves the reaction of a decyl halide (commonly 1-bromodecane) with a trialkyl phosphite (such as triethyl phosphite) to form the corresponding diethyl decylphosphonate. This reaction is a cornerstone for creating the carbon-phosphorus bond.[1][2]
-
Dealkylation/Hydrolysis: The resulting diethyl decylphosphonate is then hydrolyzed to yield this compound. This can be achieved through harsh acidic conditions or milder methods involving silyl intermediates.[3][4]
Q2: Why is direct hydrolysis of the intermediate diethyl decylphosphonate often difficult?
A2: Direct hydrolysis of dialkyl phosphonates, including diethyl decylphosphonate, is known to be challenging.[3] It typically requires harsh conditions, such as refluxing in concentrated hydrochloric acid for extended periods, which can potentially lead to degradation of the desired product or be incompatible with other functional groups if present.[4][5]
Q3: What are the main alternatives to harsh acidic hydrolysis for the dealkylation step?
A3: A popular and milder alternative is the McKenna reaction, which involves the use of a halotrimethylsilane, such as bromotrimethylsilane (TMSBr) or a combination of chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).[6][7] This method converts the phosphonate ester into a silyl ester intermediate, which is readily hydrolyzed to the phosphonic acid under mild conditions (e.g., with methanol or water).[6][8]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to its polarity. Common methods include crystallization from solvents like hexane or acetone-water mixtures.[9] For more persistent impurities, column chromatography on a strong anion-exchange resin may be effective.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in the Michaelis-Arbuzov Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction does not proceed to completion (as indicated by TLC or ³¹P NMR). | Low Reactivity of Alkyl Halide: While 1-bromodecane is suitable, 1-chlorodecane is less reactive. The general reactivity order is R-I > R-Br > R-Cl.[10][11] | - If using 1-chlorodecane, consider switching to 1-bromodecane or 1-iododecane. - Alternatively, increase the reaction temperature and time, but monitor for side reactions. |
| Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction typically requires heating, often in the range of 120-160°C.[1] | - Ensure the reaction mixture reaches the optimal temperature. - Consider using a higher boiling point solvent if necessary, although the reaction is often run neat. | |
| Steric Hindrance: While less of a concern with primary halides like 1-bromodecane, bulky phosphites can slow the reaction.[10] | - Use a less sterically hindered phosphite, such as trimethyl or triethyl phosphite. | |
| Formation of multiple products observed by ³¹P NMR. | Side Reaction with Byproduct: The ethyl bromide generated as a byproduct can react with the triethyl phosphite, especially if it is more reactive than the starting decyl halide.[10] | - Using a phosphite with low molecular weight alkyl groups like triethyl phosphite is advantageous as the ethyl bromide byproduct is volatile and can be removed by distillation during the reaction.[12] |
Issue 2: Problems During the Dealkylation/Hydrolysis Step
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis after prolonged reflux in concentrated HCl. | Insufficient Reaction Time or Acid Concentration: The hydrolysis of long-chain alkyl phosphonates can be slow.[5] | - Ensure the reaction is refluxed for an adequate amount of time (can be several hours). - Confirm that concentrated HCl (e.g., 37%) is being used. |
| Low yield after McKenna dealkylation (using TMSBr or TMSCl/NaI). | Presence of Water: Halotrimethylsilanes are sensitive to moisture, which can consume the reagent. | - Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Insufficient Reagent: An excess of the silylating agent is often required to drive the reaction to completion. | - Use a molar excess of TMSBr or TMSCl/NaI. | |
| Formation of Side Products: Prolonged reaction times in the McKenna reaction can sometimes lead to side reactions, as the alkyl bromide byproduct is generated in situ.[6][8] | - Monitor the reaction by ³¹P NMR to determine the optimal reaction time. |
Issue 3: Product Identification and Purity
| Symptom | Potential Cause | Troubleshooting Steps |
| Ambiguous ³¹P NMR spectrum. | Presence of Starting Material and/or Intermediates: The spectrum may show peaks for unreacted diethyl decylphosphonate or the mono-dealkylated intermediate. | - Diethyl decylphosphonate: Expect a single peak. The chemical shift for similar diethyl phosphonates is in the range of +7 ppm.[13] - This compound: Expect a single peak, shifted from the starting ester. The chemical shift of phosphonic acids can vary with pH.[14] - ³¹P NMR Monitoring of McKenna Reaction: The exchange of each ethyl group for a trimethylsilyl group results in an upfield shift of approximately 8-10 ppm for each substitution.[6] |
| Final product is a sticky oil instead of a solid. | Hygroscopic Nature of Phosphonic Acids: Phosphonic acids can absorb moisture from the atmosphere.[9] | - Dry the product under high vacuum. - Lyophilization from a suitable solvent like t-butanol can sometimes yield a more manageable solid.[9] |
| Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. | - Attempt purification by recrystallization from different solvent systems (e.g., hexane, acetone/water).[9] - If recrystallization fails, consider column chromatography.[9] |
Quantitative Data Summary
Table 1: Comparison of Dealkylation Methods for Dialkyl Phosphonates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Acidic Hydrolysis | Concentrated HCl | Reflux, several hours | Inexpensive reagents. | Harsh conditions, may not be suitable for sensitive substrates, can be slow. | [3][4][5] |
| McKenna Reaction | TMSBr or TMSCl/NaI | Room temperature to mild heating | Mild conditions, high yields, shorter reaction times compared to acidic hydrolysis. | Reagents are moisture-sensitive, potential for side reactions with prolonged reaction times. | [6][7][15] |
| Boron Tribromide | BBr₃ | -30°C to 70°C | Effective for dealkylation. | Reagent is highly reactive and requires careful handling. | [16] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Decylphosphonate (Michaelis-Arbuzov Reaction)
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromodecane
-
Triethyl phosphite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromodecane (1 equivalent) and a slight excess of triethyl phosphite (1.1-1.2 equivalents).
-
Heat the reaction mixture to 140-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The desired diethyl decylphosphonate is obtained as a colorless oil.
Protocol 2: Synthesis of this compound via Acidic Hydrolysis
Materials:
-
Diethyl decylphosphonate
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a round-bottom flask containing diethyl decylphosphonate (1 equivalent), add an excess of concentrated HCl (e.g., 10-20 equivalents).
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by ³¹P NMR until the starting material peak has disappeared.
-
After cooling, remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization.
Protocol 3: Synthesis of this compound via McKenna Dealkylation
This protocol should be performed under anhydrous conditions.
Materials:
-
Diethyl decylphosphonate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous acetonitrile or chloroform
-
Methanol
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve diethyl decylphosphonate (1 equivalent) in anhydrous acetonitrile or chloroform.
-
Add bromotrimethylsilane (at least 2.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 35-40°C) for 2-24 hours. Monitor the formation of the bis(trimethylsilyl) ester by ³¹P NMR.[6]
-
Once the reaction is complete, carefully evaporate the solvent and excess TMSBr under reduced pressure.
-
To the residue, add methanol to effect the solvolysis of the silyl ester to the phosphonic acid.
-
Evaporate the methanol to yield the crude this compound, which can then be purified.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charles McKenna - Google Scholar [scholar.google.co.il]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
preventing multilayer formation in decylphosphonic acid deposition
Welcome to the technical support center for decylphosphonic acid (DPA) self-assembled monolayer (SAM) deposition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DPA deposition experiments, with a focus on preventing the formation of undesirable multilayers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of multilayer formation during DPA deposition?
A1: Multilayer formation primarily occurs due to the physisorption of DPA molecules on top of the initial chemisorbed monolayer. This can be exacerbated by several factors, including high precursor concentration, the presence of water in the solvent, and insufficient rinsing after deposition. While the first layer chemically bonds to the substrate's oxide surface, subsequent layers are held by weaker van der Waals forces.
Q2: How can I tell if I have a monolayer or a multilayer of DPA on my substrate?
A2: Several surface analysis techniques can help distinguish between a monolayer and a multilayer. X-ray Photoelectron Spectroscopy (XPS) can show differential charging effects and a broadening of the C 1s peak in the presence of multilayers.[1][2] Atomic Force Microscopy (AFM) can reveal the surface morphology, where multilayers may appear as aggregates or islands on top of a uniform film. Contact angle goniometry is also a useful indicator; a well-ordered, dense monolayer will typically exhibit a high and consistent water contact angle, whereas multilayers can lead to variability and potentially different angles.
Q3: Is it possible to remove multilayers after the deposition process?
A3: Yes, it is often possible to remove physisorbed multilayers post-deposition. Thorough rinsing with the pure solvent used for deposition is the first step to remove loosely bound molecules.[3] Sonication in an appropriate solvent can also be effective in dislodging multilayers.[1] For some systems, specific rinsing protocols, such as a "carbonate rinse," have been shown to be effective for removing excess octathis compound (ODPA), a longer-chain analogue of DPA.[4]
Q4: Does the choice of solvent affect multilayer formation?
A4: Absolutely. The solvent plays a critical role in the quality of the DPA SAM. The solubility of DPA in the chosen solvent is important, and the presence of even trace amounts of water can lead to the formation of DPA aggregates in solution, which can then deposit on the substrate as multilayers. Using anhydrous solvents is highly recommended.
Q5: How critical is the substrate cleaning process?
A5: Substrate cleaning is a critical prerequisite for forming a high-quality DPA monolayer. An improperly cleaned substrate with organic residues or other contaminants will lead to a disordered and incomplete monolayer, which can, in turn, promote multilayer formation in certain areas. A common and effective cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water.[3]
Troubleshooting Guides
Issue 1: Characterization suggests the presence of multilayers.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High DPA Concentration | Reduce the DPA concentration in the deposition solution. Typical concentrations for monolayer formation are in the range of 0.1 mM to 1 mM.[3] | A lower concentration will reduce the likelihood of physisorption of excess molecules. |
| Insufficient Rinsing | After deposition, thoroughly rinse the substrate with the pure, anhydrous solvent used for deposition. Gentle agitation or sonication during rinsing can be beneficial. | Removal of loosely bound, physisorbed DPA molecules from the surface of the chemisorbed monolayer. |
| Presence of Water | Ensure all solvents are anhydrous and that the deposition is carried out in a low-humidity environment (e.g., in a glovebox). | Minimized formation of DPA aggregates in solution, leading to a more uniform monolayer deposition. |
| Deposition Time Too Long | Optimize the deposition time. While sufficient time is needed for a complete monolayer to form, excessively long times can sometimes promote multilayer growth. | A well-ordered monolayer is formed without the accumulation of excess physisorbed layers. |
Issue 2: Inconsistent or patchy DPA coating.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Substrate Cleaning | Review and improve the substrate cleaning protocol. Ensure all organic and particulate contaminants are removed. Consider a final UV/Ozone or plasma cleaning step before deposition. | A uniformly reactive substrate surface that promotes the formation of a complete and well-ordered monolayer. |
| Poor DPA Solubility | Ensure the DPA is fully dissolved in the solvent. Gentle heating or sonication of the solution may be necessary. | A homogenous deposition solution that leads to a uniform SAM. |
| Solvent Evaporation | If using a volatile solvent, perform the deposition in a sealed container to maintain a constant concentration and prevent premature drying of the substrate. | Consistent deposition conditions throughout the experiment, resulting in a more uniform coating. |
Quantitative Data Summary
The following table summarizes key experimental parameters for achieving DPA and other alkylphosphonic acid monolayers, as reported in the literature.
| Parameter | Value/Range | Substrate(s) | Notes |
| DPA Concentration | 0.1 mM - 1 mM | Silicon Oxide, Titanium Oxide, Aluminum Oxide | Lower concentrations are generally preferred to avoid multilayer formation. |
| Deposition Time | 1 - 48 hours | Silicon Oxide, Titanium Oxide, Gallium Nitride | Optimal time is system-dependent and may require optimization.[3][5] |
| Annealing Temperature | 140 - 160 °C | Silicon Oxide, Gallium Nitride | Post-deposition annealing can improve the stability and covalent bonding of the monolayer.[1][5] |
| Solvent | Tetrahydrofuran (THF), 2-Propanol, Toluene | Silicon Oxide, Aluminum Oxide, Gallium Nitride | Anhydrous solvents are crucial for high-quality SAMs.[1][5][6] |
Experimental Protocols
Protocol 1: DPA Monolayer Deposition on Silicon Oxide by Solution Immersion
-
Substrate Cleaning:
-
Sonicate the silicon wafer coupon in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
Optional: Perform a UV/Ozone or oxygen plasma treatment for 5-10 minutes to ensure a fully hydroxylated and clean surface.
-
-
Solution Preparation:
-
Prepare a 0.5 mM solution of this compound in anhydrous tetrahydrofuran (THF).
-
Ensure the DPA is fully dissolved. Gentle sonication can be used to aid dissolution.
-
-
SAM Deposition:
-
Immerse the cleaned and dried silicon substrate in the DPA solution in a sealed, anhydrous environment (e.g., a glovebox or a sealed container with an inert gas blanket).
-
Allow the deposition to proceed for 24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the DPA solution.
-
Rinse the substrate thoroughly with fresh, anhydrous THF to remove any physisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
-
Annealing (Optional but Recommended):
-
Place the DPA-coated substrate in an oven.
-
Heat at 140°C for 24-48 hours in air to promote the formation of stable covalent bonds between the phosphonic acid and the silicon oxide surface.[1]
-
Protocol 2: The T-BAG (Tethering by Aggregation and Growth) Method for DPA on Silicon
This method is particularly useful for achieving well-ordered monolayers.
-
Substrate Cleaning:
-
Follow the same cleaning procedure as in Protocol 1.
-
-
Deposition:
-
Annealing:
-
Heat the coated substrate in an oven at 140°C for 48 hours in air.[1]
-
-
Multilayer Removal:
-
After annealing, it is crucial to remove any physisorbed multilayers.
-
Rinse and sonicate the substrate in fresh THF and methanol to ensure only the covalently bound monolayer remains.[1]
-
Visualizations
Caption: A comparison of experimental workflows for achieving a DPA monolayer versus a pathway that may lead to multilayer formation.
Caption: A troubleshooting flowchart for addressing multilayer formation in DPA deposition experiments.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. princeton.edu [princeton.edu]
- 5. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fkf.mpg.de [fkf.mpg.de]
how to clean substrates for decylphosphonic acid adsorption
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical step of substrate cleaning prior to the adsorption of decylphosphonic acid for the formation of self-assembled monolayers (SAMs). Proper surface preparation is paramount to achieving a well-ordered, dense, and stable monolayer.
Frequently Asked Questions (FAQs)
Q1: Why is substrate cleaning so critical for this compound SAM formation?
A pristine substrate surface is essential for the formation of a well-ordered self-assembled monolayer.[1] The phosphonic acid headgroup binds to the hydroxyl groups on the substrate's native oxide surface.[2] Any organic or inorganic contaminants can block these binding sites, leading to a disordered, incomplete, or poorly adhered monolayer.[1] This can manifest as a low water contact angle on the SAM surface.[1]
Q2: What are the most common substrates used for this compound adsorption?
This compound, like other organophosphonic acids, readily adsorbs to a variety of metal oxide surfaces. Commonly used substrates include silicon dioxide (SiO₂), titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and mica.[2][3]
Q3: What is the general workflow for cleaning these substrates?
A typical cleaning procedure involves a multi-step process to remove contaminants. This usually starts with sonication in a series of organic solvents to remove organic residues, followed by rinsing with high-purity deionized water.[1][2] For more rigorous cleaning, oxidative methods like oxygen plasma or UV-ozone treatment can be employed to create a fresh, reactive oxide layer.[2] The substrate should be used for SAM deposition immediately after cleaning to prevent recontamination.[1]
Q4: What is the purpose of post-deposition annealing?
Post-deposition annealing can improve the stability and adhesion of the phosphonic acid SAM.[1] Heating the substrate after the monolayer has formed can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate.[1][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low water contact angle on the SAM-coated surface. | 1. Incomplete monolayer formation.2. Disordered or poorly packed monolayer.3. Surface contamination.4. Presence of hydrophilic defects. | 1. Increase the deposition time.2. Optimize the this compound concentration.3. Ensure rigorous substrate cleaning; consider adding a plasma or UV-ozone step.4. Try a different deposition solvent.5. Implement a post-deposition annealing step.[1] |
| Inconsistent results between experiments. | 1. Variations in the substrate cleaning procedure.2. Inconsistent this compound solution concentration or purity.3. Contamination of solvents or glassware.4. Variations in deposition time or temperature. | 1. Standardize the cleaning protocol and ensure it is followed precisely each time.2. Use high-purity anhydrous solvents and prepare fresh solutions.3. Use meticulously cleaned glassware and tweezers.4. Precisely control all deposition parameters.[1] |
| Visible patches of bare substrate in AFM imaging. | 1. Insufficient this compound concentration.2. Short deposition time.3. Contaminants blocking adsorption sites. | 1. Increase the concentration of the this compound solution.2. Extend the deposition time.3. Enhance the substrate cleaning protocol to ensure complete removal of all contaminants.[1] |
| Formation of multilayers or aggregates. | 1. This compound concentration is too high.2. Inadequate rinsing after deposition.3. Presence of water in the deposition solvent. | 1. Reduce the concentration of the this compound solution.2. Rinse the substrate thoroughly with fresh, pure solvent after deposition to remove physisorbed molecules.[1][2]3. Use anhydrous solvents and handle them in a dry environment.[1] |
Experimental Protocols & Data
Standard Substrate Cleaning Protocol
This protocol describes a general procedure for cleaning common substrates like SiO₂, TiO₂, and Al₂O₃.
Materials:
-
Substrate of choice
-
Acetone (B3395972) (reagent grade or higher)
-
Isopropanol (reagent grade or higher)
-
Deionized water (18 MΩ·cm)
-
Beakers
-
Tweezers
-
Sonicator
-
Nitrogen gas line (high purity)
Procedure:
-
Place the substrate in a clean beaker.
-
Add enough acetone to fully submerge the substrate.
-
Sonicate for 10-15 minutes.[2]
-
Remove the substrate with clean tweezers and place it in a second beaker with isopropanol.
-
Sonicate for 10-15 minutes.[2]
-
Remove the substrate and place it in a third beaker with deionized water.
-
Sonicate for 10-15 minutes.[2]
-
Thoroughly rinse the substrate with deionized water.[1]
-
Dry the substrate under a stream of high-purity nitrogen gas.[2]
-
Optional but Recommended: Immediately before deposition, treat the substrate with oxygen plasma or UV-ozone to create a fresh, reactive oxide layer.[2]
-
Use the cleaned substrate for SAM deposition immediately to prevent recontamination.[1]
Quantitative Data Summary
| Parameter | Substrate(s) | Typical Value(s) | Notes |
| Solvent Sonication Time | SiO₂, TiO₂, Al₂O₃ | 10–15 minutes per solvent | A common sequence is acetone, isopropanol, and deionized water.[2] |
| Phosphonic Acid Concentration | General | 0.1 mM to 1 mM | A typical range for solution deposition.[2] |
| Deposition Time | General | A few hours to over 24 hours | A time-course study is recommended to optimize for the specific system.[2] |
| Post-Deposition Annealing | General | e.g., 140°C | Can promote the formation of stable covalent bonds.[2][3] |
| Water Contact Angle (this compound) | Aluminum Oxide | > 115° | Indicates a highly hydrophobic surface.[4][5] |
Visual Workflow
References
Technical Support Center: Decylphosphonic Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of decylphosphonic acid (DPA) solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Troubleshooting Guides
Issue: Precipitation or Cloudiness in this compound Solutions
Researchers may encounter precipitation or cloudiness in their DPA solutions, either immediately after preparation or after a period of storage. This can be attributed to several factors, including solvent choice, concentration, temperature, and pH.
Troubleshooting Workflow: Precipitate Formation
Caption: Troubleshooting workflow for DPA solution precipitation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Low Solvent Polarity | This compound has a polar phosphonic acid head and a long nonpolar decyl tail. If the solvent is not sufficiently polar, the DPA may not remain dissolved. | Consider using a more polar solvent or a co-solvent system. For example, adding a small amount of a polar solvent like methanol or ethanol to a less polar solvent can improve solubility. |
| High Concentration | The concentration of DPA may exceed its solubility limit in the chosen solvent, especially at lower temperatures. | Prepare a more dilute solution. If a higher concentration is necessary, gentle warming and sonication may help to redissolve the precipitate. Always ensure the solution cools to ambient temperature without precipitation before use. |
| Low Temperature | Solubility of DPA can decrease at lower temperatures, leading to precipitation. | Store solutions at a controlled room temperature unless otherwise specified. If refrigeration is required, allow the solution to warm to room temperature and ensure all precipitate has redissolved before use. |
| pH of the Solution | The solubility of alkylphosphonic acids can be pH-dependent. In aqueous or protic solvents, a pH that does not favor the ionized phosphonate form can reduce solubility.[1] | For aqueous-based solutions, adjusting the pH to a neutral or slightly basic level can increase the solubility of DPA by converting it to the more soluble phosphonate salt.[1] This should only be done if it does not interfere with the intended application. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound solutions?
A1: The choice of solvent depends on the intended application. For creating self-assembled monolayers (SAMs), ethanol, isopropanol, or toluene are commonly used. For other applications, a range of organic solvents can be used. Due to the amphiphilic nature of DPA, a solvent system that can accommodate both the polar head and nonpolar tail is often optimal. It is advisable to perform small-scale solubility tests to determine the best solvent for your specific concentration and experimental conditions.
Q2: How should I store my this compound solutions to ensure stability?
A2: this compound solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.[2] Storage in a cool, dry, and dark place is recommended to minimize potential degradation from light and temperature fluctuations.[2] For long-term storage, refrigeration may be an option, but it is crucial to check for precipitation upon warming to room temperature before use.
Q3: What are the signs of degradation in a this compound solution?
A3: Signs of degradation can include:
-
Color Change: A change from a colorless to a yellowish or brownish solution may indicate chemical degradation.
-
Precipitation: The formation of an insoluble material that does not redissolve upon warming could be a degradation product.
-
Loss of Performance: In applications such as surface modification, a decrease in the quality of the resulting monolayer (e.g., poor hydrophobicity) can indicate degradation of the DPA solution.
-
Changes in Spectroscopic Profile: For researchers with access to analytical instrumentation, changes in the NMR or IR spectra can be indicative of degradation.
Q4: How can I assess the stability of my this compound solution over time?
A4: A stability study can be performed by monitoring the concentration and purity of the DPA solution over time. The following experimental protocol outlines a general approach using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol: Assessing the Stability of this compound Solutions by HPLC
This protocol provides a framework for monitoring the stability of a DPA solution. It is important to adapt the chromatographic conditions to your specific instrumentation and solvent system.
1. Materials:
-
This compound solution to be tested
-
HPLC-grade solvent(s) matching the solution's solvent
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
2. Method:
a. Preparation of Standards:
-
Prepare a series of calibration standards of freshly prepared this compound in the same solvent as the test solution. The concentration range should bracket the expected concentration of the test solution.
b. Initial Analysis (Time Zero):
-
Analyze the freshly prepared DPA solution and the calibration standards by HPLC.
-
Establish the initial concentration and purity of the DPA solution. Record the peak area and retention time of the DPA peak.
c. Storage Conditions:
-
Store the DPA solution under the desired conditions (e.g., room temperature, refrigerated, protected from light).
d. Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot of the stored solution.
-
Analyze the aliquot by HPLC under the same conditions as the initial analysis.
e. Data Analysis:
-
Compare the peak area of the DPA in the stored solution to the initial peak area and the calibration curve to determine any change in concentration.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.
Stability Assessment Workflow
Caption: Workflow for assessing DPA solution stability.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation rates of this compound in various organic solutions. The stability is highly dependent on the solvent, concentration, and storage conditions. The experimental protocol provided above can be used to generate this data for your specific system. For alkylphosphonic acid monolayers on stainless steel, excellent stability has been reported for up to 30 days in acidic, neutral, and physiological solutions.[3]
| Parameter | Condition | Observation/Recommendation | Reference |
| Solid DPA Storage | Cool, dry, well-ventilated area | Stable under normal conditions. Keep container tightly closed. | [2] |
| Solution Storage | Tightly sealed container, protected from light | Minimizes solvent evaporation, moisture ingress, and photodegradation. | [2] |
| Alkylphosphonic Acid Monolayer Stability | Acidic (pH 3), Neutral, and Physiological Solutions | Excellent stability for up to 30 days. | [3] |
| Alkylphosphonic Acid Monolayer Stability | Strong Basic Conditions (pH 11) | Partial breakdown observed, especially for shorter alkyl chains. | [3] |
References
Technical Support Center: Achieving Consistent Decylphosphonic Acid Surface Coverage
Welcome to the technical support center for decylphosphonic acid (DPA) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful and consistent formation of high-quality DPA surface coatings.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the quality of this compound (DPA) SAMs?
A1: The successful formation of a dense, well-ordered DPA SAM is primarily dependent on four factors: substrate cleanliness, the choice of solvent, the concentration of the DPA solution, and the immersion time and temperature.[1][2][3] A pristine substrate surface free of organic and particulate contamination is crucial for uniform monolayer formation. The solvent plays a critical role in the dissolution of DPA and its interaction with the substrate surface; low dielectric constant solvents are often preferred.[4] The concentration and immersion time are interdependent parameters that need to be optimized for a specific substrate to achieve complete monolayer coverage.
Q2: Which substrates are compatible with DPA self-assembled monolayers?
A2: DPA and other alkylphosphonic acids show a strong affinity for a variety of metal oxide surfaces. This is due to the formation of stable phosphonate bonds with the surface hydroxyl groups.[1][5] Commonly used substrates include silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and zinc oxide (ZnO).[1][6][7]
Q3: How can I verify the successful formation and quality of a DPA monolayer?
A3: Several surface-sensitive techniques can be used to characterize DPA SAMs. The most common and accessible methods include:
-
Water Contact Angle (WCA) Measurement: A high water contact angle (typically >100°) on a DPA-modified surface indicates a hydrophobic and well-packed monolayer.[1][8]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides the elemental composition of the surface, confirming the presence of phosphorus and carbon from the DPA molecule.[5][6]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the monolayer, revealing its uniformity and the presence of any defects or aggregates.
Q4: What is the expected stability of DPA SAMs?
A4: Phosphonic acid-based SAMs are generally considered robust and exhibit good thermal and chemical stability.[6][9] However, their long-term stability, particularly in aqueous environments, can be influenced by the substrate and the quality of the monolayer. For instance, while octathis compound (a longer-chain analogue) SAMs show high stability on amorphous Al₂O₃ in aqueous solutions, they can be less stable on certain crystalline faces.[10][11] Shorter-chain phosphonic acids like DPA may show reduced stability under harsh basic conditions.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the formation of DPA SAMs and provides systematic steps to resolve them.
Issue 1: Incomplete or Inconsistent Monolayer Coverage (Low Water Contact Angle)
A low water contact angle is a primary indicator of a poor-quality or incomplete DPA monolayer.
Troubleshooting Workflow for Incomplete Coverage
Caption: Troubleshooting logic for low water contact angle.
| Potential Cause | Recommended Action |
| Contaminated Substrate | The presence of organic residues or particulate matter on the substrate will inhibit uniform SAM formation. Implement a rigorous cleaning procedure. For many metal oxide surfaces, this involves sonication in a series of high-purity solvents such as acetone and isopropanol, followed by a final rinse with deionized water and drying with an inert gas.[1][13] |
| Inappropriate Solvent | The solvent can significantly impact the quality of the SAM. Solvents with high dielectric constants may interfere with the self-assembly process.[4] Using an anhydrous, low-dielectric constant solvent like tetrahydrofuran (THF) or toluene is often beneficial.[14][15] |
| Sub-optimal Deposition Time or Concentration | The formation of a complete monolayer is a time-dependent process. If the immersion time is too short or the DPA concentration is too low, coverage will be incomplete. A typical starting point is a 0.1 mM to 1 mM solution with an immersion time of 1 to 24 hours.[1] It is advisable to perform a time-course study to determine the optimal deposition duration for your specific system. |
| Moisture in Solvent or Environment | Water can interfere with the self-assembly process and lead to the formation of aggregates in solution. Use anhydrous solvents and consider performing the deposition in a controlled environment like a glovebox or desiccator.[13] |
Issue 2: DPA Layer Peels or Flakes Off (Poor Adhesion)
Delamination of the DPA layer indicates a weak bond between the phosphonic acid headgroup and the substrate.
Troubleshooting Workflow for Poor Adhesion
Caption: Troubleshooting logic for poor DPA layer adhesion.
| Potential Cause | Recommended Action |
| Insufficient Surface Hydroxylation | The phosphonic acid headgroup primarily binds to hydroxyl (-OH) groups on the metal oxide surface.[13] An insufficient density of these groups will lead to poor adhesion. Pre-treating the substrate with an oxygen plasma or a UV/Ozone cleaner can increase the surface hydroxyl concentration.[5] |
| Lack of Covalent Bonding | Initially, phosphonic acid molecules may be hydrogen-bonded to the surface. A post-deposition annealing step can promote the formation of more stable, covalent phosphonate bonds with the substrate.[1][6] A typical annealing procedure involves heating the coated substrate in an oven (e.g., at 140°C for 48 hours).[6] |
| Substrate Incompatibility | While DPA is compatible with many metal oxides, the specific crystal face and surface energy can influence binding.[10][11] Ensure that your substrate is appropriate for phosphonic acid SAMs. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative values for well-formed alkylphosphonic acid SAMs on various substrates, which can be used as a benchmark for your experimental results.
Table 1: Water Contact Angles and Monolayer Thicknesses for Alkylphosphonic Acids on Different Substrates
| Phosphonic Acid | Substrate | Water Contact Angle (°) | Monolayer Thickness (nm) |
| Dothis compound | Aluminum Oxide | ~110 | Not Specified |
| Octathis compound | Silicon Dioxide | ~110 | ~1.8 |
| Octathis compound | Titanium Dioxide | Not Specified | ~1.7 |
| 16-Phosphonohexadecanoic Acid | Indium Tin Oxide | >70 | Not Specified |
(Data compiled from multiple sources, including[1][8])
Table 2: Representative XPS Elemental Composition for Phosphonic Acid SAMs
| Phosphonic Acid | Substrate | P 2p Binding Energy (eV) | O 1s Binding Energy (eV) | C 1s Binding Energy (eV) |
| Octathis compound | Titanium Dioxide | ~134 | ~531-532 | ~285 |
| Phenylphosphonic Acid | Anatase TiO₂(101) | Not Specified | 531.1 (P-O-Ti), 532.1 (P=O) | Not Specified |
| Octathis compound | Silicon Dioxide | ~191 (P 2s) | Not Specified | ~284.9 |
(Data compiled from multiple sources, including[1][6][16])
Experimental Protocols
Protocol 1: Standard Procedure for DPA SAM Formation by Solution Deposition
This protocol outlines a general method for the formation of DPA SAMs on a compatible metal oxide substrate.
Experimental Workflow for DPA SAM Formation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Decylphosphonic Acid (DPA) Monolayer Assembly
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the immersion time and troubleshooting the self-assembly of decylphosphonic acid (DPA) monolayers on various substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the formation of a this compound (DPA) self-assembled monolayer (SAM)?
A1: The formation of a DPA SAM is driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces such as silicon dioxide (SiO₂), titanium dioxide (TiO₂), and aluminum oxide (Al₂O₃).[1] The process typically involves the formation of covalent or strong hydrogen bonds between the phosphonic acid headgroup and the hydroxyl groups on the substrate surface. Following this surface anchoring, the decyl chains align and pack together due to van der Waals interactions, resulting in an ordered monolayer.[1]
Q2: What is a typical immersion time for DPA SAM formation?
A2: A definitive universal immersion time for DPA SAM formation does not exist as it is highly dependent on the substrate, solvent, DPA concentration, and temperature.[2] However, immersion times can range from a few minutes to over 24 hours.[1] For some systems, a rapid formation of a monolayer can occur within seconds or minutes, while achieving a highly ordered and densely packed monolayer may require several hours.[3][4] A time-course study is often recommended to determine the optimal immersion time for a specific experimental setup.[1]
Q3: How does the choice of solvent affect the DPA monolayer formation?
A3: The solvent plays a critical role in the quality of the resulting SAM. Solvents with low dielectric constants, such as toluene (B28343) or cyclopentyl methyl ether (CPME), are often preferred as they can promote the formation of well-defined and stable monolayers.[5][6] Higher dielectric constant solvents may disrupt SAM formation by interacting more strongly with the substrate surface.[5] For instance, on silicon wafers, DPA SAMs may not form at all when using a polar solvent, whereas nonpolar solvents can facilitate the assembly of a full-coverage monolayer.[7]
Q4: Is a post-deposition annealing step necessary?
A4: While not always mandatory, a post-deposition annealing step (e.g., at 140°C) can be beneficial.[1] This thermal treatment can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate, enhancing the durability of the monolayer.[1][8][9] However, excessive heating can also lead to desorption of the monolayer.[10]
Q5: What characterization techniques can I use to verify the quality of my DPA SAM?
A5: Several surface-sensitive techniques are commonly used to assess the quality of DPA SAMs:
-
Contact Angle Goniometry: Measures the static water contact angle to determine the hydrophobicity of the surface. A high contact angle is generally indicative of a well-packed and ordered monolayer.[1]
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical bonding states at the surface, confirming the presence of the phosphonate (B1237965) headgroup and its binding to the substrate.[1]
-
Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, allowing for the assessment of monolayer uniformity, coverage, and the presence of defects.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low water contact angle | 1. Incomplete monolayer formation.2. Disordered or poorly packed monolayer.3. Surface contamination. | 1. Increase the immersion time.2. Optimize the DPA concentration (typically 0.1 mM to 1 mM).[1]3. Ensure rigorous substrate cleaning prior to immersion.4. Consider a post-deposition annealing step to improve order.[1] |
| Inconsistent results between experiments | 1. Variations in substrate cleaning procedures.2. Inconsistent DPA solution preparation.3. Environmental contamination. | 1. Standardize the substrate cleaning protocol.2. Always use freshly prepared DPA solutions.3. Work in a clean environment and use clean glassware. |
| Formation of multilayers or aggregates | 1. DPA concentration is too high.2. Inadequate rinsing after deposition.3. Presence of water in the solvent leading to precipitation. | 1. Reduce the DPA concentration.2. Implement a thorough rinsing step with fresh solvent after immersion.3. Use anhydrous solvents and handle them in a dry environment. |
| Patches of bare substrate visible by AFM | 1. Insufficient DPA concentration.2. Short immersion time.3. Contaminants blocking adsorption sites. | 1. Increase the DPA concentration.2. Extend the immersion time.3. Enhance the substrate cleaning procedure to remove all contaminants. |
Quantitative Data
Table 1: Water Contact Angles for Alkylphosphonic Acid SAMs on Various Substrates
| Phosphonic Acid | Substrate | Water Contact Angle (°) |
| This compound (DPA) | Copper Oxide | 119[11] |
| Dothis compound (C12) | Aluminum Oxide | 110[12] |
| Octathis compound (ODPA) | Titanium Dioxide | 117.6 ± 2.5[6] |
| Octathis compound (ODPA) | Silicon Dioxide | ~110[1] |
| Octathis compound (ODPA) | Aluminum Oxide | 100 - 110[3][10] |
Note: The water contact angle is a sensitive measure of monolayer quality. Higher values generally indicate a more densely packed and well-ordered monolayer.
Experimental Protocols
Detailed Methodology for DPA Monolayer Assembly on Silicon Dioxide
-
Substrate Cleaning:
-
Sonicate the silicon dioxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to ensure a hydrophilic surface with a high density of hydroxyl groups.
-
-
Preparation of DPA Solution:
-
Prepare a 1 mM solution of this compound in a nonpolar solvent such as anhydrous toluene or cyclopentyl methyl ether (CPME).
-
Ensure the DPA is fully dissolved, using brief sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the DPA solution in a clean, sealed container.
-
For initial experiments, a 12-24 hour immersion at room temperature is recommended. To refine the immersion time, conduct a time-course study (e.g., 1, 4, 8, 12, 24 hours) and characterize the resulting monolayer at each time point.
-
-
Rinsing and Drying:
-
After the desired immersion time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
Dry the substrate again under a stream of high-purity nitrogen gas.
-
-
Annealing (Optional):
-
To enhance stability, anneal the DPA-coated substrate at 140°C for 24-48 hours in an oven or on a hotplate.[8]
-
Visualizations
Caption: Experimental workflow for DPA self-assembled monolayer (SAM) formation.
Caption: Logical flow for troubleshooting DPA SAM formation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications -ORCA [orca.cardiff.ac.uk]
- 7. [PDF] Delivering octathis compound self-assembled monolayers on a Si wafer and other oxide surfaces. | Semantic Scholar [semanticscholar.org]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fkf.mpg.de [fkf.mpg.de]
identifying contaminants in decylphosphonic acid layers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with decylphosphonic acid (DPA) layers.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound (DPA) self-assembled monolayers (SAMs)?
A1: Contamination in DPA SAMs can originate from several sources throughout the preparation and handling process. The most prevalent sources include:
-
Airborne Contaminants: Exposure to the ambient environment can lead to the adsorption of hydrocarbons and other organic molecules onto the substrate or the formed DPA layer.[1][2]
-
Solvent Residues: Solvents used for cleaning the substrate or for dissolving the DPA for deposition can leave trace residues if not of high purity or if the rinsing and drying steps are inadequate. The choice of solvent can critically impact the quality of the SAM.[3]
-
Precursor Impurities: The this compound precursor itself may contain impurities from its synthesis, which can be incorporated into the monolayer.
-
Substrate Contamination: Incomplete cleaning of the substrate can leave behind organic or particulate matter that hinders the formation of a uniform and well-ordered DPA layer.
-
Handling: Direct contact with tools (e.g., tweezers) or improper storage can introduce contaminants.
Q2: My DPA layer shows poor adhesion and is delaminating. What are the likely causes?
A2: Poor adhesion and delamination of DPA layers are often linked to issues with the substrate preparation and the deposition process. Key factors to investigate include:
-
Inadequate Substrate Cleaning: A primary cause of poor adhesion is a contaminated substrate surface. A rigorous cleaning protocol is essential to remove all organic and particulate matter.
-
Insufficient Surface Hydroxylation: The phosphonic acid headgroup of DPA binds to hydroxyl (-OH) groups on the surface of metal oxides. If the surface is not sufficiently hydroxylated, the density of binding sites will be low, leading to weak adhesion.
-
Water Content in Solvent: The presence of water in the deposition solvent can negatively affect the morphology and adhesion of the resulting DPA layer. Using anhydrous solvents is recommended.
-
Deposition Time and Temperature: The self-assembly process requires sufficient time for the DPA molecules to arrange into a well-ordered layer. Deposition time and temperature should be optimized for the specific substrate and solvent system.
Q3: I am observing patches or domains of a different material on my DPA layer in AFM images. What could this be?
A3: The presence of distinct patches or domains in Atomic Force Microscopy (AFM) images of your DPA layer could indicate several possibilities:
-
Phase-Separated Contaminants: If contaminants are present in the DPA solution, they may phase-separate during the self-assembly process, forming distinct domains on the surface.
-
Incomplete Monolayer Formation: The patches could be areas where the DPA monolayer has not formed, exposing the underlying substrate. This can be due to localized contamination on the substrate or insufficient deposition time.
-
Multilayer Formation: In some cases, if the concentration of the DPA solution is too high or the rinsing step is inadequate, physisorbed molecules can form multilayers on top of the initial chemisorbed monolayer.
-
Crystalline Domains of DPA: While the goal is a uniform monolayer, DPA can sometimes form highly ordered crystalline domains interspersed with less ordered regions, which would appear different in AFM images.
Troubleshooting Guides
Issue: Inconsistent Surface Properties (e.g., Wettability)
Symptoms:
-
Variable contact angle measurements across the sample.
-
Unexpectedly hydrophilic or hydrophobic surface.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-uniform Contamination | 1. Review and optimize the substrate cleaning protocol. 2. Handle samples in a clean environment (e.g., a cleanroom or a glovebox) to minimize airborne contamination. 3. Use high-purity solvents and freshly prepared DPA solutions. |
| Incomplete Monolayer Coverage | 1. Increase the deposition time to ensure complete self-assembly. 2. Optimize the concentration of the DPA solution. 3. Ensure the deposition temperature is appropriate for the system. |
| Solvent Residues | 1. Thoroughly rinse the sample with fresh, anhydrous solvent after deposition to remove physisorbed molecules. 2. Ensure the sample is completely dried with a stream of inert gas (e.g., nitrogen or argon) after rinsing. |
Data Presentation: Contaminant Identification Techniques
The following table summarizes the key analytical techniques for identifying contaminants in this compound layers, including their detection limits and the type of information they provide.
| Analytical Technique | Information Provided | Typical Detection Limit | Strengths | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states of the top 1-10 nm of the surface.[4][5][6] | ~0.1 atomic %[4] | Quantitative, provides chemical state information. | Limited spatial resolution, may not identify specific organic molecules. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and molecular structure of organic contaminants.[7][8] | 10⁻⁸ g/cm²[7] | Highly specific for molecular identification ("fingerprinting"). | Lower sensitivity for very thin contaminant layers compared to other techniques. |
| Atomic Force Microscopy (AFM) | High-resolution topographical imaging of the surface, revealing the presence and morphology of contaminant layers or defects.[9][10] | Nanometer scale[9][10] | Provides direct visualization of surface contamination and defects. | Does not provide chemical identification of the contaminant. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular composition of the outermost surface layer (top 1-2 nm).[11][12] | ppm to ppb range[13] | Extremely high surface sensitivity, capable of detecting trace contaminants. | Can be destructive, quantification can be challenging. |
Experimental Protocols
Protocol 1: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation:
-
Mount the DPA-coated substrate on a sample holder using compatible, UHV-safe tape or clips.
-
If necessary, gently rinse the sample with a high-purity anhydrous solvent (e.g., ethanol or isopropanol) and dry with a stream of dry nitrogen to remove any loosely bound contaminants.
-
-
Instrument Setup:
-
Load the sample into the XPS instrument's introduction chamber and pump down to high vacuum.
-
Transfer the sample to the analysis chamber (UHV, <10⁻⁹ mbar).
-
Use a monochromatic Al Kα X-ray source.
-
-
Data Acquisition:
-
Acquire a survey scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.
-
Acquire high-resolution scans of the C 1s, O 1s, P 2p, and the relevant substrate peaks.
-
-
Data Analysis:
-
Perform charge correction by referencing the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra to identify different chemical states. For example, the C 1s peak can be deconvoluted to identify aliphatic carbon from the DPA chain and potential carbon-oxygen species from contaminants. The P 2p peak confirms the presence of the phosphonic acid headgroup.
-
Quantify the atomic concentrations of the detected elements.
-
Protocol 2: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal is clean by taking a background spectrum and checking for any interfering peaks. Clean with a suitable solvent (e.g., isopropanol) if necessary.
-
Place the DPA-coated substrate face down onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance peaks corresponding to the vibrational modes of the molecules on the surface.
-
Look for characteristic peaks of the DPA layer, such as C-H stretching vibrations (~2850-2960 cm⁻¹) and P-O vibrations.
-
Identify contaminant peaks by comparing the spectrum to libraries of known contaminants. For example, broad O-H peaks may indicate water, while carbonyl (C=O) peaks around 1700 cm⁻¹ could suggest ester or carboxylic acid contaminants.
-
Protocol 3: Atomic Force Microscopy (AFM) Imaging
-
Sample Preparation:
-
Mount the DPA-coated substrate on an AFM sample puck using double-sided tape or a clip.
-
Ensure the sample is securely mounted and flat.
-
-
Instrument Setup:
-
Choose an appropriate AFM probe for tapping mode in air (e.g., a silicon probe with a resonant frequency of ~300 kHz and a spring constant of ~40 N/m).
-
Mount the probe in the AFM head and align the laser onto the cantilever.
-
Perform a frequency tune to identify the resonant frequency of the cantilever.
-
-
Data Acquisition:
-
Engage the tip onto the sample surface.
-
Start with a large scan size (e.g., 1x1 µm) to get an overview of the surface and identify areas of interest.
-
Optimize the scan parameters:
-
Setpoint: Adjust to minimize the force applied to the sample while maintaining stable imaging.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) for high-resolution imaging.
-
Gains: Adjust the integral and proportional gains to ensure accurate tracking of the surface topography.
-
-
Acquire images of both height and phase. Phase images are particularly sensitive to variations in material properties and can often highlight contaminated areas.
-
-
Data Analysis:
-
Use the AFM software to flatten the images and remove any imaging artifacts.
-
Measure the height and size of any features that appear to be contaminants.
-
Analyze the phase image for contrast, which can indicate differences in adhesion or viscoelasticity between the DPA layer and contaminants.
-
Visualizations
References
- 1. azonano.com [azonano.com]
- 2. Surface Contamination: Effects on AFM Imaging [afmworkshop.com]
- 3. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mrsec.wisc.edu [mrsec.wisc.edu]
- 5. par.nsf.gov [par.nsf.gov]
- 6. XPS Analysis of Thin Films & Coatings | Kratos Analytical [kratos.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [serc.carleton.edu]
- 9. In situ characterization of nanoscale contaminations adsorbed in air using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Employing Atomic Force Microscopy (AFM) for Microscale Investigation of Interfaces and Interactions in Membrane Fouling Processes: New Perspectives and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TOF-SIMS | Time-of-Flight Secondary Ion Mass Spec | EAG Labs [eag.com]
- 12. sfr.ca [sfr.ca]
- 13. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
Validation & Comparative
A Comparative Guide to Decylphosphonic Acid and Octadecylphosphonic Acid (ODPA) for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of decylphosphonic acid and octathis compound (ODPA), two prominent organophosphorus compounds utilized in the formation of self-assembled monolayers (SAMs). The choice between these molecules is critical for tailoring the surface properties of various materials in applications ranging from biomedical implants to nanoelectronics. This document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols.
Chemical and Physical Properties
This compound and ODPA share a common phosphonic acid headgroup responsible for their strong binding to metal oxide surfaces. Their primary distinction lies in the length of their alkyl chains, which significantly influences the properties of the resulting self-assembled monolayers.
| Property | This compound | Octathis compound (ODPA) |
| Chemical Formula | C₁₀H₂₃O₃P | C₁₈H₃₉O₃P |
| Molecular Weight | 222.26 g/mol | 334.47 g/mol |
| Alkyl Chain Length | 10 carbons | 18 carbons |
| Appearance | White to off-white powder | White crystalline solid |
| Melting Point | 100-101 °C | 93-95 °C |
Performance of Self-Assembled Monolayers (SAMs)
The performance of SAMs is dictated by the molecular organization and the properties of the constituent molecules. The difference in alkyl chain length between this compound and ODPA leads to variations in surface energy, layer thickness, and thermal stability.
| Performance Metric | This compound SAM | Octathis compound (ODPA) SAM | Substrate |
| Water Contact Angle | ~110° (for Dothis compound) | 117.6 ± 2.5°[1] | Titanium Dioxide[1] |
| Layer Thickness | Not explicitly found | ~1.6 nm[2] | Various Metals[2] |
| Carbon/Phosphorus (C/P) Ratio (XPS) | 10.42 | 17.90 | Stainless Steel |
| Chain Tilt Angle | Not explicitly found | ~37° from surface normal | Silicon Oxide[3] |
| Thermal Stability | Onset of desorption >350 °C (for Butylphosphonic Acid) | Covalent bond stable up to ~300 °C on TiO₂[1] | Silicon[4], Titanium Dioxide[1] |
Note: Data for this compound is limited in direct comparative studies. The contact angle provided is for dothis compound, a close structural analog. The thermal stability data for a shorter chain phosphonic acid (butylphosphonic acid) suggests a trend of high thermal stability for alkylphosphonic acid SAMs.
Synthesis of Alkylphosphonic Acids
The most common method for synthesizing alkylphosphonic acids is the Michaelis-Arbuzov reaction. This versatile reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.
Experimental Protocols
Formation of Self-Assembled Monolayers (Solution Deposition)
This protocol outlines a general procedure for the formation of phosphonic acid SAMs on a metal oxide substrate.
Materials:
-
Substrate (e.g., Silicon wafer with native oxide, Titanium dioxide)
-
This compound or Octathis compound (ODPA)
-
Solvent (e.g., Ethanol, Isopropanol, Tetrahydrofuran)
-
Beakers, Tweezers
-
Nitrogen gas source
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid in the chosen solvent.
-
SAM Deposition: Immerse the cleaned substrate in the phosphonic acid solution for 24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the substrate again with a stream of nitrogen.
-
Annealing (Optional): For some substrates like titanium dioxide, an annealing step at 110-120°C can enhance the covalent bonding of the SAM.[1]
Contact Angle Measurement
This technique is used to determine the hydrophobicity of the SAM-modified surface, providing an indication of the monolayer's packing density and order.
Procedure:
-
Place a droplet of deionized water (typically 1-5 µL) onto the SAM-modified surface.
-
Use a goniometer to capture a profile image of the droplet.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact line.
-
Repeat the measurement at multiple locations on the surface to ensure statistical relevance.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.
Procedure:
-
Mount the SAM-modified substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the core levels of interest, such as P 2p, C 1s, O 1s, and the primary substrate elements.
-
Analyze the binding energies and peak areas to confirm the presence of the phosphonate (B1237965) headgroup and the alkyl chain, and to determine the elemental ratios (e.g., C/P ratio).
Atomic Force Microscopy (AFM)
AFM is used to visualize the topography of the SAM at the nanoscale, providing information on the monolayer's uniformity, coverage, and the presence of any defects.
Procedure:
-
Mount the SAM-modified substrate onto an AFM sample puck.
-
Select an appropriate AFM probe (e.g., silicon nitride) and imaging mode (typically tapping mode for soft organic layers).
-
Engage the tip with the sample surface and begin scanning.
-
Adjust imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution images of the surface morphology.
-
Analyze the images to assess the completeness of the monolayer and to measure features such as domain sizes and defect densities.
Discussion and Conclusion
The choice between this compound and ODPA depends on the specific application requirements.
-
Octathis compound (ODPA): The longer 18-carbon alkyl chain of ODPA leads to stronger van der Waals interactions between adjacent molecules. This results in the formation of more densely packed, ordered, and crystalline SAMs.[3] These well-ordered monolayers exhibit higher water contact angles, indicating a more hydrophobic surface. The increased packing density also contributes to enhanced thermal stability and potentially better corrosion resistance. ODPA is therefore the preferred choice for applications requiring a highly ordered, robust, and hydrophobic surface, such as in creating anti-fouling coatings for biomedical implants or stable dielectric layers in organic electronics.
-
This compound: While direct comparative data is scarce, the shorter 10-carbon alkyl chain of this compound is expected to result in less ordered and more liquid-like SAMs compared to ODPA. This is due to weaker inter-chain van der Waals forces. The resulting surface would likely be less hydrophobic than that produced by ODPA. However, the shorter chain length might be advantageous in applications where a lower packing density or a more flexible monolayer is desired.
References
- 1. Parameters controlling octadecyl phosphonic acid self-assembled monolayers on titanium dioxide for anti-fouling biomedical applications -ORCA [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Surface Supremacy: Decylphosphonic Acid vs. Silane Coupling Agents
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the choice of coupling agent is a critical decision that can significantly impact the performance and stability of their materials. This guide provides an objective, data-driven comparison of two prominent classes of surface modifiers: decylphosphonic acid and silane coupling agents. By examining their performance metrics, stability, and application protocols, this document aims to equip you with the knowledge to make an informed selection for your specific research and development needs.
At a Glance: Performance Showdown
To facilitate a rapid and effective comparison, the following table summarizes the key quantitative performance indicators for this compound and a selection of commonly used silane coupling agents. The data presented is compiled from various studies and is substrate-dependent; therefore, it should be considered as a comparative guide.
| Performance Metric | This compound (DPA) | Octyltriethoxysilane (OTES) | Aminopropyltriethoxysilane (APTES) | Glycidyloxypropyltrimethoxysilane (GPTMS) |
| Water Contact Angle | ~110° (for Dothis compound)[1] | 150.6° ± 6.6°[2] | 40° - 65°[3] | Data not readily available in a comparable format |
| Surface Energy | ~19 mN/m (for Dothis compound)[1] | 18 mN/m[4] | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Thermal Stability | High (P-O-Metal bond stable up to 800 °C)[1] | Moderate (Degrades around 200 °C)[5] | Moderate (Decomposes around 250 °C on Si)[1] | Data not readily available in a comparable format |
| Hydrolytic Stability | Excellent, particularly in neutral to alkaline pH[6] | Poor, especially under alkaline conditions[6] | Moderate, dependent on pH and alkyl chain length[7] | Stability can be compromised by hydrolysis of the epoxy group[8] |
| Surface Loading | High (e.g., ~4 times greater than siloxanes on Ti-6Al-4V)[6] | Lower than phosphonates[6] | Lower than phosphonates | Lower than phosphonates |
Deep Dive: Understanding the Mechanisms
The distinct performance characteristics of this compound and silane coupling agents stem from their different mechanisms of surface binding.
This compound: A Strong Anchor
This compound forms robust, covalent-like bonds with metal oxide surfaces through a condensation reaction between its phosphonic acid headgroup and surface hydroxyl groups. This interaction can result in monodentate, bidentate, or tridentate binding, leading to a densely packed and highly stable self-assembled monolayer (SAM).
Silane Coupling Agents: A Versatile Bridge
Silane coupling agents bind to surfaces in a multi-step process. First, the alkoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate, forming stable siloxane bonds (-Si-O-Substrate). The silanols can also self-condense to form a cross-linked network.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. The following sections provide detailed, standardized protocols for surface modification using this compound and a representative silane coupling agent, octyltriethoxysilane.
Protocol 1: Surface Modification with this compound
This protocol outlines a typical procedure for forming a this compound self-assembled monolayer on a titanium oxide surface.
1. Substrate Preparation:
- Cut titanium substrates to the desired dimensions.
- Sonically clean the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.
- Dry the substrates under a stream of nitrogen.
- Activate the surface to generate hydroxyl groups using an oxygen plasma cleaner or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
- Rinse the substrates thoroughly with deionized water and dry with nitrogen.
2. Solution Preparation:
- Prepare a 1 mM solution of this compound in a suitable solvent, such as anhydrous ethanol or a mixture of ethanol and water.
3. Deposition:
- Immerse the cleaned and activated substrates in the this compound solution for 24 hours at room temperature.
- Ensure the deposition is carried out in a sealed container to prevent solvent evaporation and contamination.
4. Post-Deposition Treatment:
- Remove the substrates from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.
- Sonically clean the coated substrates in the solvent for 5 minutes.
- Dry the substrates under a stream of nitrogen.
- Optional: Anneal the coated substrates at 120°C for 1 hour to enhance the covalent bonding and ordering of the monolayer.
Protocol 2: Surface Modification with Octyltriethoxysilane
This protocol describes a common method for the surface modification of silica or glass substrates with octyltriethoxysilane.
1. Substrate Preparation:
- Clean glass or silica substrates by sonicating in a detergent solution, followed by extensive rinsing with deionized water.
- Further clean the substrates by sonicating in acetone and then isopropanol for 15 minutes each.
- Dry the substrates with a stream of nitrogen.
- Activate the surface by treating with an oxygen plasma or a freshly prepared piranha solution for 15 minutes to generate surface silanol groups.
- Rinse thoroughly with deionized water and dry under nitrogen.
2. Solution Preparation:
- Prepare a 1% (v/v) solution of octyltriethoxysilane in a 95:5 (v/v) mixture of ethanol and deionized water.
- Allow the solution to hydrolyze for at least 30 minutes before use.
3. Deposition:
- Immerse the cleaned and activated substrates in the hydrolyzed octyltriethoxysilane solution for 2 hours at room temperature.
- Alternatively, spin-coat the solution onto the substrate at 3000 rpm for 30 seconds.
4. Post-Deposition Treatment:
- Remove the substrates from the solution and rinse with ethanol to remove excess silane.
- Cure the coated substrates in an oven at 110°C for 1 hour to promote the formation of covalent bonds and cross-linking.
- Sonically clean the cured substrates in ethanol for 5 minutes to remove any loosely bound material.
- Dry the final coated substrates with a stream of nitrogen.
Conclusion: Making the Right Choice
The selection between this compound and silane coupling agents is contingent on the specific demands of the application.
This compound emerges as the superior choice when long-term stability, especially in aqueous or physiological environments, is paramount. Its robust covalent-like bonding and high surface coverage make it an excellent candidate for modifying biomedical implants, sensors, and other devices where durability is critical.
Silane coupling agents , on the other hand, offer a versatile and broad toolkit for surface modification. With a wide array of available functional groups (amino, epoxy, vinyl, etc.), silanes provide a platform for subsequent chemical reactions, making them ideal for applications requiring the covalent immobilization of biomolecules, polymers, or other organic moieties. However, researchers must be mindful of their lower hydrolytic stability, which could be a limiting factor in certain applications.
By carefully considering the quantitative data, understanding the underlying binding mechanisms, and adhering to rigorous experimental protocols, researchers can confidently select the optimal surface modification strategy to advance their scientific endeavors.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dataphysics-instruments.com [dataphysics-instruments.com]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validating Decylphosphonic Acid Monolayer Formation: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is critical for the development of advanced materials and medical devices. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) and other common surface analysis techniques for validating the formation of decylphosphonic acid (DPA) monolayers.
The successful formation of a dense and well-ordered this compound (DPA) monolayer on a substrate is a crucial step in a variety of applications, including the modification of implant surfaces, the fabrication of biosensors, and the development of corrosion-resistant coatings. Verifying the presence and quality of this monolayer is paramount. X-ray Photoelectron Spectroscopy (XPS) is a powerful and widely used technique for this purpose, providing detailed information about the elemental composition and chemical state of the surface. However, a multi-faceted approach utilizing complementary techniques often yields a more complete picture of the monolayer's characteristics.
This guide will compare the performance of XPS with alternative methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy for your research needs.
Performance Comparison of Surface Analysis Techniques
The choice of analytical technique depends on the specific information required. While XPS excels at providing elemental and chemical state information, other techniques offer valuable insights into surface topography, molecular orientation, and hydrophobicity.
| Technique | Information Provided | Strengths | Limitations | Typical Application for DPA Monolayers |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states, and layer thickness. | Surface sensitive (top 1-10 nm), quantitative, provides chemical state information.[1][2] | Requires high vacuum, may induce sample damage, limited lateral resolution. | Confirmation of phosphorus and carbon presence, determination of P 2p and C 1s binding energies to verify phosphonate binding to the substrate, and attenuation of the substrate signal to indicate monolayer coverage.[3][4][5][6] |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Simple, rapid, and inexpensive. | Highly sensitive to surface contamination and roughness, provides macroscopic information. | Measuring the static water contact angle to confirm the hydrophobic nature of the DPA monolayer, with expected angles typically exceeding 100-125°.[5] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and visualization of monolayer islands. | High lateral resolution, operates in various environments (air, liquid). | Can be destructive to the monolayer, tip artifacts can influence images. | Imaging the surface to assess the uniformity and completeness of the monolayer and to measure surface roughness.[5][7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational modes of chemical bonds. | Non-destructive, provides information on molecular structure and orientation. | Lower surface sensitivity compared to XPS, substrate interference can be an issue. | Identifying the characteristic P-O-metal bond formation and the conformational order of the alkyl chains in the DPA monolayer.[7][8] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Elemental and molecular composition of the outermost surface layer. | Extremely surface sensitive (top 1-2 nm), high mass resolution, capable of molecular imaging. | Destructive, quantification can be challenging due to matrix effects. | Detecting molecular ions characteristic of DPA and confirming the presence of the intact molecule on the surface.[4][7][9] |
| Spectroscopic Ellipsometry | Film thickness and optical properties. | Non-destructive, highly accurate for thickness measurements of thin films. | Requires a smooth, reflective substrate, data modeling can be complex. | Measuring the thickness of the DPA monolayer to confirm it is consistent with a single molecular layer.[10] |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from XPS analysis of a this compound monolayer on a metal oxide substrate (e.g., aluminum oxide, titanium oxide). These values are indicative and can vary depending on the substrate, deposition method, and instrument parameters.
| Parameter | Expected Value/Observation | Reference |
| XPS: P 2p Binding Energy | ~133-134 eV | [11] |
| XPS: C 1s Binding Energy | ~285 eV (aliphatic carbon) | [11] |
| XPS: Atomic Concentration of Phosphorus (P) | 2-5 at% | [4] |
| XPS: Atomic Concentration of Carbon (C) | 20-50 at% | [4] |
| XPS: Substrate Signal Attenuation | Significant decrease in substrate photoemission intensity (e.g., Al 2p, Ti 2p) | [12] |
| Water Contact Angle | >110° | [13] |
| Monolayer Thickness (Ellipsometry) | ~1.2-1.5 nm |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for XPS analysis and contact angle measurement for the validation of DPA monolayer formation.
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation:
-
The substrate with the DPA monolayer is carefully mounted on a sample holder using conductive, vacuum-compatible tape.
-
The sample is introduced into the XPS instrument's load-lock chamber and allowed to degas.
-
-
Instrumental Parameters:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV) is commonly used.
-
Vacuum: The analysis chamber should be at a pressure of <10⁻⁸ mbar.
-
Analysis Area: Typically a spot size of 300-700 µm is used.
-
Take-off Angle: A standard take-off angle of 45° or 90° relative to the sample surface is often employed. For enhanced surface sensitivity, angle-resolved XPS (ARXPS) can be performed by varying the take-off angle.[1][14]
-
-
Data Acquisition:
-
Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is acquired to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the elements of interest: P 2p, C 1s, O 1s, and the primary substrate elements (e.g., Al 2p, Ti 2p). A lower pass energy is used to achieve higher energy resolution.
-
-
Data Analysis:
-
The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.[15]
-
The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.
-
The successful formation of the DPA monolayer is confirmed by the presence of a P 2p peak at the expected binding energy for a phosphonate and a high-intensity C 1s peak corresponding to the alkyl chain, along with a significant reduction in the substrate signal.
-
Contact Angle Measurement
-
Sample Preparation:
-
The DPA-modified substrate is placed on a level stage.
-
The surface should be clean and free of any contaminants.
-
-
Measurement Procedure:
-
A sessile drop of deionized water (typically 2-5 µL) is gently deposited onto the surface using a microsyringe.
-
An image of the droplet is captured by a camera.
-
The contact angle is measured at the three-phase (solid-liquid-vapor) contact line.
-
Measurements are typically performed at multiple locations on the surface to ensure homogeneity.
-
-
Interpretation:
-
A high water contact angle (typically >110°) indicates a hydrophobic surface, which is consistent with the formation of a well-packed DPA monolayer with the hydrophobic alkyl chains oriented away from the surface.[13]
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for validating the formation of a this compound monolayer, with a focus on XPS as the primary validation technique.
Caption: Workflow for DPA monolayer validation.
By combining the strengths of XPS with complementary techniques, researchers can gain a comprehensive understanding of the quality and properties of this compound monolayers, ensuring the reliability and performance of their advanced materials and devices.
References
- 1. Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QM00969A [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate self-assembled monolayers on aluminum surfaces (Journal Article) | ETDEWEB [osti.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fkf.mpg.de [fkf.mpg.de]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Surface Energy Modification: Decylphosphonic Acid vs. Alternatives
For researchers, scientists, and drug development professionals seeking to precisely control the surface energy of materials, the choice of surface modifying agent is critical. This guide provides a detailed comparison of decylphosphonic acid (DPA) and a common alternative, octadecyltrichlorosilane (OTS), for the formation of self-assembled monolayers (SAMs). The comparison is supported by experimental data on contact angle goniometry and calculated surface energies.
Introduction to Surface Energy Modification
The surface energy of a material dictates its interaction with the surrounding environment, influencing phenomena such as wetting, adhesion, and biocompatibility. Self-assembled monolayers (SAMs) offer a powerful and versatile method for tailoring the surface energy of a wide range of substrates. These highly ordered molecular layers are formed by the spontaneous organization of amphiphilic molecules onto a surface. The choice of the molecule used to form the SAM determines the resulting surface properties.
This guide focuses on two prominent classes of SAM-forming molecules: alkylphosphonic acids, represented by this compound (C10), and alkyltrichlorosilanes, exemplified by octadecyltrichlorosilane (C18). While both can effectively modify surface energy, they exhibit differences in their chemical stability, deposition requirements, and the final surface properties they impart.
Performance Comparison: this compound vs. Octadecyltrichlorosilane
The surface energy of a solid is typically determined indirectly by measuring the contact angles of well-characterized liquids and applying theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.[1][2] This method allows for the calculation of the total surface free energy (SFE) as a sum of its dispersive and polar components.
| Surface Modifier | Substrate | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Dispersive SFE (γsd) (mN/m) | Polar SFE (γsp) (mN/m) | Total SFE (γs) (mN/m) |
| Dothis compound (HC12-PA) | Aluminum Oxide (AlOx) | 110[3] | Not Specified | 18.8[3] | 0.2[3] | 19.0[3] |
| Octadecyltrichlorosilane (OTS) | Silicon Dioxide (SiO2) | ~110[4][5] | Not Specified | Not Directly Specified | Not Directly Specified | Not Directly Specified |
Note: The data for Dothis compound is from a specific study and provides a comprehensive surface energy breakdown. The water contact angle for OTS is a commonly reported value from multiple sources, indicating a highly hydrophobic surface, which would also result in a low surface energy, comparable to that of the phosphonic acid SAM.
The data indicates that long-chain alkylphosphonic acids, such as dothis compound, form low-energy surfaces with a total surface free energy of approximately 19.0 mN/m.[3] This low surface energy is a direct result of the dense packing of the alkyl chains, which presents a uniform, non-polar interface. Similarly, octadecyltrichlorosilane is well-known to form highly hydrophobic surfaces with water contact angles around 110°, suggesting a correspondingly low surface energy.[4][5] The primary difference between the two lies in the headgroup that anchors the molecule to the substrate. Phosphonic acids form robust bonds with a variety of metal oxide surfaces, including aluminum oxide, titanium dioxide, and silicon dioxide.[6][7][8] Silanes, on the other hand, are most commonly used on hydroxylated surfaces like silicon dioxide.[4][9] The stability of the Si-O-P bond formed by phosphonic acids on silicon dioxide has been noted to be susceptible to hydrolysis under certain pH conditions.[8]
Experimental Methodologies
A comprehensive understanding of the experimental protocols is crucial for reproducing and building upon these findings.
Formation of this compound Self-Assembled Monolayers
The following protocol outlines a general procedure for the formation of a this compound SAM on a silicon dioxide substrate.
Materials:
-
Silicon wafers with a native oxide layer (SiO2)
-
This compound (DPA)
-
Anhydrous solvent (e.g., toluene or isopropanol)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an alternative cleaning agent.
-
Deionized water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: The silicon wafers are first cleaned to remove organic and inorganic contaminants. This is a critical step to ensure the formation of a uniform monolayer. A common method involves sonicating the substrates in a series of solvents such as acetone and isopropanol, followed by a final rinse with deionized water. For a more rigorous cleaning, an oxygen plasma treatment or immersion in a piranha solution can be employed to create a fresh, hydroxylated oxide surface. After cleaning, the substrates are thoroughly rinsed with deionized water and dried under a stream of nitrogen.
-
SAM Deposition: A dilute solution of this compound (typically in the range of 1 mM) is prepared in an anhydrous solvent. The cleaned and dried substrates are then immersed in this solution. The immersion time can vary from a few hours to overnight to ensure complete monolayer formation.[3][10]
-
Rinsing: After immersion, the substrates are removed from the solution and rinsed thoroughly with the pure solvent to remove any non-covalently bonded (physisorbed) molecules.
-
Annealing: To promote the formation of a stable, covalently bonded monolayer, the substrates are often annealed at an elevated temperature (e.g., 120-150°C) for a period of time (e.g., 1-2 hours).[10]
-
Final Rinse and Drying: A final rinse with the solvent is performed, followed by drying with a stream of nitrogen gas.
Contact Angle Goniometry and Surface Energy Calculation
Contact angle goniometry is the standard technique for measuring the contact angle of a liquid droplet on a solid surface.[11]
Procedure:
-
A small droplet of a probe liquid (typically high-purity water and diiodomethane) is dispensed onto the surface of the DPA-modified substrate.[11][12]
-
A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.
-
Image analysis software is then used to determine the static contact angle.
-
The process is repeated with a second probe liquid with different surface tension characteristics (e.g., diiodomethane, which is primarily dispersive).[12]
-
The obtained contact angles for the two liquids are then used in the Owens-Wendt equation to calculate the dispersive and polar components of the surface free energy of the solid.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the preparation and characterization of a this compound self-assembled monolayer.
References
- 1. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utd-ir.tdl.org [utd-ir.tdl.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanoscience.com [nanoscience.com]
- 12. biolinscientific.com [biolinscientific.com]
A Comparative Guide to Decylphosphonic Acid Monolayers for Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Self-Assembled Monolayers using Atomic Force Microscopy
Self-assembled monolayers (SAMs) are crucial tools in surface engineering, enabling precise control over interfacial properties for applications ranging from biosensing and drug delivery to nanoelectronics. Among the various classes of molecules used for SAM formation, phosphonic acids have emerged as a robust alternative to traditional alkanethiols and silanes, offering superior stability and versatility on a wider range of oxide-containing substrates. This guide provides a comparative analysis of decylphosphonic acid (DPA) monolayers, evaluated through atomic force microscopy (AFM), and contrasts their performance with other common SAM-forming molecules.
Performance Comparison: Phosphonates vs. Alternatives
This compound monolayers exhibit distinct advantages in terms of stability and ordering, which are critical for the development of reliable and reproducible surface modifications. The phosphorus headgroup forms strong covalent or coordination bonds with metal oxide surfaces such as silicon oxide, titanium oxide, and aluminum oxide, leading to hydrolytically stable films.[1][2] This enhanced stability is a significant improvement over the often less stable S-Au bonds of alkanethiols and the tendency of silanes to form multilayers and polymerize in the presence of water.[3]
The following table summarizes key quantitative parameters for DPA and other representative SAMs, collated from various AFM and surface analysis studies.
| Parameter | This compound (DPA) on Oxide | Dodecanethiol (DDT) on Gold | Dodecyltrichlorosilane (DTS) on Silicon Oxide |
| Monolayer Thickness | ~1.3 - 1.5 nm | ~1.7 nm | Variable (monolayer to multilayer) |
| Surface Roughness (RMS) | ~0.2 - 0.5 nm | ~0.1 - 0.3 nm | ~0.2 - 0.8 nm |
| Molecular Packing Density | High, well-ordered domains | High, crystalline domains | Can be disordered with polymerization |
| Hydrolytic Stability | High | Moderate (Au-S bond can oxidize) | Low to Moderate (Si-O-Si can hydrolyze) |
| Friction Coefficient | Low, dependent on chain length | Low | Variable |
| Primary Binding Interaction | P-O-Metal covalent/coordination bond | S-Au covalent bond | Si-O-Si covalent bond |
Experimental Data and Insights from AFM
Atomic force microscopy is a powerful technique for characterizing the nanoscale morphology, integrity, and mechanical properties of SAMs. AFM imaging reveals the formation of well-ordered, dense monolayers of this compound on various oxide surfaces.
In a typical AFM analysis, the topography of the DPA monolayer would show a smooth, uniform surface with occasional pinhole defects. High-resolution imaging can even resolve the molecular packing of the alkyl chains. Friction force microscopy (FFM), a mode of AFM, indicates that the friction coefficient of phosphonic acid monolayers is comparable to that of alkanethiols and is dependent on the alkyl chain length.[4] For a given chain length, alkylphosphonic acid monolayers have been shown to yield similar or smaller coefficients of friction compared to alkylcarboxylic acids, suggesting a better-ordered structure.[4]
Scratch tests performed on octathis compound (a longer-chain analogue of DPA) monolayers on mica have demonstrated their remarkable mechanical robustness, serving as effective lubricants to protect the underlying substrate.[5][6] This resilience is attributed to the strong headgroup-substrate interaction.[5][6]
Experimental Protocols
Reproducible formation of high-quality SAMs is paramount for reliable surface engineering. The following are detailed methodologies for the formation of this compound monolayers and their subsequent characterization by AFM.
Protocol 1: Formation of this compound Self-Assembled Monolayers
This protocol is based on the "tethering by aggregation and growth" (T-BAG) method, which has been shown to produce well-ordered phosphonic acid SAMs.[2]
-
Substrate Preparation:
-
Use oxide-bearing substrates such as silicon wafers with a native oxide layer, glass coverslips, or titanium-coated substrates.
-
Clean the substrates by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
For silicon-based substrates, a piranha solution wash (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used to generate a fresh, hydrophilic oxide layer. Extreme caution is required when handling piranha solution.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of this compound in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Immerse the cleaned and dried substrates in the this compound solution for 24-48 hours at room temperature.
-
After immersion, rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrates again with a stream of dry nitrogen.
-
-
Thermal Annealing (Optional but Recommended):
-
To improve the ordering and stability of the monolayer, anneal the coated substrates in an oven at 120-140°C for 24-48 hours.[2]
-
Allow the substrates to cool to room temperature before further use.
-
Protocol 2: Atomic Force Microscopy (AFM) Characterization
-
Instrument Setup:
-
Use an AFM equipped for contact mode or tapping mode imaging in air.
-
Select a silicon or silicon nitride cantilever with a sharp tip (nominal radius < 10 nm) suitable for high-resolution imaging.
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan area (e.g., 1x1 µm) to assess the overall uniformity and coverage of the SAM. Subsequently, reduce the scan size to obtain higher-resolution images of the molecular packing and any defects.
-
Scan Rate: Use a slow scan rate (e.g., 0.5-1 Hz) to minimize tip-sample interactions and obtain high-quality images.
-
Setpoint/Force: In contact mode, use the lowest possible imaging force to avoid damaging the monolayer. In tapping mode, use a high setpoint (low amplitude reduction) for the same reason.
-
-
Data Analysis:
-
Analyze the AFM topography images to determine the root-mean-square (RMS) roughness of the monolayer.
-
Measure the height of the monolayer by creating a defect (scratch) in the film with the AFM tip at a high force and then imaging the area at a low force. The height difference between the monolayer and the substrate gives the film thickness.
-
If available, use friction force microscopy (FFM) or lateral force microscopy (LFM) to map the frictional properties of the surface.
-
Visualizing the Workflow
To illustrate the logical flow of the experimental process, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for the formation and AFM characterization of this compound monolayers.
Caption: Logical relationship comparing key performance metrics of DPA monolayers with common alternatives.
References
- 1. princeton.edu [princeton.edu]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 4. Friction force microscopy of alkylphosphonic acid and carboxylic acids adsorbed on the native oxide of aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust self-assembled octathis compound monolayers on a mica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to Measuring Decylphosphonic Acid Layer Thickness: Ellipsometry and Alternatives
For researchers, scientists, and drug development professionals, the precise determination of molecular layer thickness is paramount for the development and quality control of advanced materials and pharmaceuticals. This guide provides a comparative analysis of spectroscopic ellipsometry for measuring the thickness of decylphosphonic acid (DPA) self-assembled monolayers (SAMs), benchmarked against other common techniques and analogous monolayer systems.
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the properties of thin films, including thickness and refractive index.[1][2] It is highly sensitive to sub-nanometer thickness variations, making it an ideal tool for characterizing monolayer films.[3][4]
Comparative Data on Self-Assembled Monolayer Thickness
While specific experimental data for this compound is not as prevalent in the literature, data from structurally similar long-chain alkyl SAMs, such as octadecyltrichlorosilane (B89594) (OTS) and decanethiol, provide valuable benchmarks for expected thickness measurements.
| Molecule | Substrate | Measurement Technique | Reported Thickness (nm) | Reference |
| Octadecyltrichlorosilane (OTS) | Si/SiO2 | Ellipsometry | 2.6 ± 0.2 | [5][6] |
| Octadecyltrichlorosilane (OTS) | Si/SiO2 | Ellipsometry | 2.5 | [7] |
| Octadecyltrichlorosilane (OTS) | Si/SiO2 | Ellipsometry | 2.6 ± 0.1 | [8] |
| Decanethiol | Au(111) | Ellipsometry | 1.56 - 1.63 | [9] |
| Octadecanethiol (ODT) | Au | Ellipsometry | ~2.5 (inferred) | [1] |
Note: The thickness of a this compound monolayer is expected to be in a similar range to decanethiol due to the comparable length of the alkyl chain.
Alternative Techniques for Thickness Measurement
Several other high-resolution techniques can be employed to measure the thickness of SAMs, each with its own advantages and limitations.
| Technique | Principle | Typical Thickness Range | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical state of the surface. Thickness is determined from the attenuation of substrate photoelectrons. | 1 - 10 nm | Provides chemical information. | Can be destructive due to X-ray exposure. Requires high vacuum.[10] |
| X-ray Reflectivity (XRR) | Measures the interference of X-rays reflected from the film and substrate interfaces to determine thickness, density, and roughness. | 1 - 250 nm | Highly accurate for smooth films. Non-destructive. | Requires a very smooth surface.[11] |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe technique that measures surface topography. Thickness is determined by measuring the height of a step between the coated and uncoated substrate. | Sub-nm to µm | Provides 3D topographical information. High lateral resolution. | Requires a step edge (scratch) in the film. Can be destructive.[11] |
| Stylus Profilometry | A mechanical method that measures the height of a step on the surface by dragging a fine stylus across it. | 10 nm to mm | Simple and direct measurement. | Can damage soft films. Requires a step edge.[12] |
Experimental Protocols
Spectroscopic Ellipsometry Measurement of a DPA Monolayer
This protocol outlines the steps for measuring the thickness of a DPA SAM on a silicon substrate with a native oxide layer.
a. Substrate Characterization:
-
Clean the silicon wafer with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to remove organic residues and create a uniform oxide layer. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
Measure the thickness of the native silicon dioxide (SiO₂) layer using the ellipsometer. This is a critical step as the SiO₂ layer is part of the optical model.[13]
b. DPA Monolayer Deposition:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
Immerse the cleaned silicon substrate in the DPA solution for a specified time (e.g., 24 hours) to allow for the formation of a self-assembled monolayer.
-
Remove the substrate from the solution, rinse with the pure solvent to remove any physisorbed molecules, and dry with nitrogen.
c. Ellipsometry Measurement and Data Analysis:
-
Mount the DPA-coated substrate on the ellipsometer stage.
-
Perform spectroscopic measurements over a wide range of wavelengths (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Model the acquired data using appropriate software. The model should consist of three layers: the silicon substrate, the silicon dioxide layer (with the thickness determined in step 1a), and the DPA monolayer.
-
For the DPA layer, a Cauchy model is typically used to represent the refractive index.[13] The thickness of the DPA layer is then determined by fitting the model to the experimental data. It is common to assume a refractive index for the SAM (e.g., 1.45-1.50) and fit for the thickness, as simultaneously determining both for very thin films can be challenging.[1][14]
Atomic Force Microscopy (AFM) for Thickness Verification
a. Sample Preparation:
-
After depositing the DPA monolayer as described above, carefully create a scratch in the monolayer using a sharp tip (e.g., a clean razor blade or a needle) to expose the underlying substrate.
b. AFM Imaging:
-
Mount the scratched sample on the AFM stage.
-
Engage the AFM tip with the surface and perform a scan over an area that includes the scratch.
-
Acquire a topographical image of the surface.
c. Data Analysis:
-
Use the AFM software to draw a line profile across the scratch.
-
The height difference between the top of the DPA monolayer and the exposed substrate in the line profile corresponds to the thickness of the DPA layer.
Visualizing the Ellipsometry Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thickness of a DPA monolayer using spectroscopic ellipsometry.
Caption: Workflow for DPA monolayer thickness measurement using ellipsometry.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.purdue.edu [chem.purdue.edu]
- 4. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. OPG [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. measurlabs.com [measurlabs.com]
- 12. azonano.com [azonano.com]
- 13. qd-uki.co.uk [qd-uki.co.uk]
- 14. researchgate.net [researchgate.net]
comparative analysis of alkylphosphonic acids for corrosion inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various alkylphosphonic acids as corrosion inhibitors, supported by experimental data. This analysis delves into the mechanism of action, comparative efficiencies, and the detailed experimental protocols used to evaluate these compounds.
Alkylphosphonic acids are gaining significant attention as effective corrosion inhibitors for a variety of metals and alloys, including steel and aluminum. Their efficacy stems from their ability to form dense, well-ordered self-assembled monolayers (SAMs) on the metal surface. This protective layer acts as a physical barrier, preventing the ingress of corrosive agents and thereby mitigating the electrochemical processes that lead to material degradation.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by alkylphosphonic acids involves the strong interaction between the phosphonic acid headgroup and the metal oxide/hydroxide surface. This interaction leads to the formation of a covalent bond, creating a stable and robust protective film. The long alkyl chains of these molecules then orient themselves away from the surface, forming a hydrophobic barrier that repels water and other corrosive species. The effectiveness of this barrier is influenced by the length and packing density of the alkyl chains.
Comparative Performance of Alkylphosphonic Acids
The corrosion inhibition efficiency of alkylphosphonic acids is significantly influenced by the length of their alkyl chains. Longer alkyl chains generally lead to the formation of more densely packed and stable monolayers, resulting in enhanced corrosion protection.
The following table summarizes quantitative data from potentiodynamic polarization studies on different alkylphosphonic acids, providing a comparative look at their performance. It is important to note that the experimental conditions, including the metal substrate and corrosive medium, vary between studies, which can influence the absolute values.
| Alkylphosphonic Acid | Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) | Corrosion Current Density (i corr) without Inhibitor (μA/cm²) | Corrosion Current Density (i corr) with Inhibitor (μA/cm²) | Reference |
| Butylphosphonic Acid (BP) | AZ91D Mg Alloy | DMEM | Not explicitly calculated | 24.3 | 15.8 | [1] |
| Octylphosphonic Acid (OP) | AZ91D Mg Alloy | DMEM | Not explicitly calculated | 24.3 | 10.5 | [1] |
| Dodecylphosphonic Acid (DP) | AZ91D Mg Alloy | DMEM | Not explicitly calculated | 24.3 | 5.9 | [1] |
| Octylphosphonic Acid (OPA) | S235JR Steel | Hard Water (20 dGH) | 98 | 2.5 | 0.05 | [2] |
| Octylphosphonic Acid (OPA) | S235JR Steel | 3 wt% NaCl | 63 | 19 | 7 | [2] |
| N,N'-phosphonomethylglycine (PMG) | Carbon Steel | 3% NaCl (acidic) | ~91 | 14.8 (after 1h) | 1.3 (after 1h) | [3] |
| Vinyl Phosphonic Acid (VPA) | Carbon Steel | 3% NaCl (acidic) | ~85 | 14.8 (after 1h) | 2.2 (after 1h) | [3] |
Note: Inhibition efficiency can be calculated using the formula: IE(%) = [(i corr_uninhibited - i corr_inhibited) / i corr_uninhibited] x 100. The values in the table are either directly from the source or calculated from the provided corrosion current densities.
From the data, a clear trend emerges: as the alkyl chain length increases from butyl (C4) to dodecyl (C12) on the AZ91D Mg alloy, the corrosion current density significantly decreases, indicating a substantial improvement in corrosion inhibition.[1] This is attributed to the formation of a more compact and stable protective monolayer with longer alkyl chains.[1][2][4] Similarly, octylphosphonic acid demonstrates high inhibition efficiency on steel, although its performance is affected by the aggressiveness of the corrosive medium.[2]
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental procedures. The two primary methods cited in the supporting literature are the weight loss method and potentiodynamic polarization.
Weight Loss Method
This gravimetric technique provides a direct measure of the corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished with successively finer grades of abrasive paper, rinsed with deionized water and a suitable solvent (e.g., acetone), and then dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The prepared coupons are fully immersed in the corrosive solution, both with and without the alkylphosphonic acid inhibitor, for a predetermined period at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), rinsed, dried, and then re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
IE(%) = [(CR uninhibited - CR inhibited) / CR uninhibited] x 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).
-
Procedure: The working electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open circuit potential (OCP) is achieved. The potential of the working electrode is then scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (a plot of current density vs. potential) is analyzed to determine the corrosion potential (E corr) and the corrosion current density (i corr). A lower i corr value in the presence of the inhibitor indicates effective corrosion inhibition. The inhibition efficiency is calculated as:
-
IE(%) = [(i corr_uninhibited - i corr_inhibited) / i corr_uninhibited] x 100
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the corrosion inhibition mechanism and the experimental workflow.
Corrosion inhibition mechanism of alkylphosphonic acids.
Experimental workflow for evaluating corrosion inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Decylphosphonic Acid Coatings for Corrosion Protection, Evaluated by Electrochemical Impedance Spectroscopy
For researchers, scientists, and drug development professionals selecting appropriate surface modifications to prevent corrosion is a critical aspect of ensuring material longevity and performance. Decylphosphonic acid (DPA) self-assembled monolayers (SAMs) represent a promising class of ultra-thin protective coatings. This guide provides an objective comparison of the performance of DPA coatings with a widely used alternative, silane-based coatings, supported by experimental data from Electrochemical Impedance Spectroscopy (EIS).
Comparative Performance Data
The following tables summarize key quantitative data from EIS studies, offering a comparison of the corrosion protection performance of DPA and representative silane coatings on different metal substrates. It is important to note that direct comparative studies under identical conditions are limited; therefore, this data is compiled from different sources to provide a representative overview.
Table 1: EIS Data for this compound (DPA) Coatings
| Substrate | Coating | Electrolyte | Polarization Resistance (R_p) (Ω·cm²) | Coating Capacitance (C_c) (F·cm⁻²) | Low-Frequency Impedance Modulus |Z| at 0.01 Hz (Ω·cm²) | Reference | |---|---|---|---|---|---|---| | Copper | this compound (DPA) SAM | 0.5 M H₂SO₄ | ~1.5 x 10⁵ | Not Reported | Not Reported |[1] | | Mild Steel | this compound (DPA) in Polyaniline Coating | 3.5% NaCl | Not Reported | Not Reported | ~10⁶ |[2] |
Table 2: EIS Data for Silane-Based Coatings
| Substrate | Coating | Electrolyte | Polarization Resistance (R_p) / Charge Transfer Resistance (R_ct) (Ω·cm²) | Coating Capacitance (C_c) (F·cm⁻²) | Low-Frequency Impedance Modulus |Z| at 0.01 Hz (Ω·cm²) | Reference | |---|---|---|---|---|---|---| | Carbon Steel | Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | 4.5 wt% NaCl | 4.89 x 10⁵ (R_ct) | 5.8 x 10⁻⁷ | ~10⁶ |[1] | | Mild Steel | 3-aminopropyl) trimethoxysilane (APTMS) based | 3.5% NaCl | 1.37 x 10³ (R_ct) | Not Reported | Not Reported |[3] | | Aluminum Alloy | Epoxy Silane (e.g., GPTMS) | Not Specified | High (Qualitative) | Low (Qualitative) | Not Reported |[4] |
Analysis of Performance Data:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the deposition of DPA and silane coatings and their subsequent analysis using EIS, based on common practices reported in the literature.
Protocol 1: Deposition of this compound (DPA) Self-Assembled Monolayer
-
Substrate Preparation:
-
Mechanically polish the metal substrate (e.g., copper, steel, or aluminum) with successively finer grades of silicon carbide paper (e.g., up to 1200 grit).
-
Degrease the substrate by sonication in ethanol or acetone for 10-15 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
To create a uniform oxide layer, the substrate may be activated, for example, by immersion in a basic solution followed by rinsing and drying.
-
-
SAM Formation:
-
Prepare a dilute solution of this compound (e.g., 1-5 mM) in a suitable solvent such as ethanol or isopropanol.
-
Immerse the cleaned and dried substrate in the DPA solution for a specified period, typically ranging from 1 to 24 hours, at room temperature.
-
After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the coated substrate under a stream of nitrogen.
-
Protocol 2: Deposition of a Silane-Based Coating
-
Substrate Preparation:
-
Follow the same mechanical polishing and degreasing steps as described for the DPA coating preparation.
-
The substrate surface may require pre-treatment to ensure a sufficient density of hydroxyl groups for silane grafting. This can involve an acid or alkaline etch, or plasma treatment, followed by thorough rinsing and drying.
-
-
Silane Solution Preparation (Hydrolysis):
-
Prepare a solution of the desired silane (e.g., an aminosilane or TESPT) in a solvent mixture, typically an alcohol/water solution (e.g., 95% ethanol/5% water).
-
Adjust the pH of the solution to promote hydrolysis of the silane's alkoxy groups to silanols. For amino silanes, the pH is often left unadjusted, while for other silanes, a weak acid like acetic acid may be added to reach a pH of 4-5.
-
Allow the solution to stir for a period of time (e.g., 1-2 hours) for hydrolysis to occur.
-
-
Coating Deposition:
-
Immerse the prepared substrate in the hydrolyzed silane solution for a defined duration, which can range from a few minutes to several hours.
-
Alternatively, the silane solution can be applied by spin-coating or dip-coating to control the film thickness.
-
-
Curing:
-
After deposition, the coated substrate is typically cured at an elevated temperature (e.g., 100-120 °C) for a period of time (e.g., 1 hour) to promote the condensation of silanol groups, forming a cross-linked siloxane network and covalent bonds with the substrate surface.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Electrochemical Cell Setup:
-
Utilize a standard three-electrode electrochemical cell.
-
The coated substrate serves as the working electrode (WE).
-
A platinum wire or graphite rod is typically used as the counter electrode (CE).
-
A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode (RE).
-
The exposed area of the working electrode to the electrolyte should be well-defined and constant for all measurements.
-
-
Electrolyte:
-
The choice of electrolyte should simulate the intended service environment of the coated material. A common choice for general corrosion testing is a 3.5 wt% sodium chloride (NaCl) solution.[1]
-
-
EIS Measurement Parameters:
-
Before the EIS measurement, allow the open-circuit potential (OCP) to stabilize.
-
Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10-20 mV) around the OCP.
-
Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz or lower, recording 5-10 points per decade.[5]
-
The measurements are performed using a potentiostat equipped with a frequency response analyzer.
-
-
Data Analysis:
-
The collected impedance data is typically presented as Nyquist and Bode plots.
-
The data is then fitted to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters such as polarization resistance (R_p), coating capacitance (C_c), and charge transfer resistance (R_ct). These parameters provide insights into the barrier properties of the coating and the corrosion rate at the substrate interface.
-
Visualizations
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
References
Confirming Covalent Bonding of Decylphosphonic Acid to Metal Oxides: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of metal oxide surfaces is a critical step in a wide array of applications, from biocompatible implants to advanced drug delivery systems. Decylphosphonic acid has emerged as a robust and reliable molecule for forming stable, self-assembled monolayers (SAMs) on various metal oxide substrates. This guide provides a comprehensive comparison of this compound with other common surface modification agents, supported by experimental data, to confirm its covalent bonding and superior performance.
The stability and quality of surface modifications are paramount for the consistent performance of functionalized materials. This guide focuses on the empirical evidence of covalent bond formation between this compound and common metal oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), and aluminum oxide (Al₂O₃). We will compare its performance against two other classes of modifiers: long-chain carboxylic acids and alkylsilanes.
At a Glance: Performance Comparison
| Feature | This compound | Long-Chain Carboxylic Acids | Alkylsilanes |
| Binding Strength | Strong, covalent and pseudo-covalent | Weaker, often ionic or dative | Strong, covalent |
| Monolayer Stability | High thermal and hydrolytic stability | Lower stability, prone to desorption in aqueous media | Prone to polymerization and multilayer formation |
| Binding Modes | Monodentate, Bidentate, and Tridentate | Primarily Monodentate and Bidentate | Forms Si-O-Metal bonds |
| Optimal Substrates | Wide range of metal oxides (TiO₂, ZnO, Al₂O₃, etc.) | Metal oxides, Noble metals | Hydroxylated surfaces (e.g., SiO₂, Al₂O₃) |
Evidence of Covalent Bonding: A Data-Driven Comparison
The covalent attachment of this compound to metal oxide surfaces can be unequivocally confirmed through various surface-sensitive analytical techniques. Below, we present a comparative summary of key experimental data obtained from X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Water Contact Angle (WCA) measurements. For consistency, data for octathis compound (ODPA), a longer-chain analogue of this compound, is included where specific data for the decyl- variant is unavailable, as the binding chemistry is analogous.
Quantitative Data Summary
| Metal Oxide | Modifier | Technique | Key Parameter | Value | Interpretation |
| TiO₂ | This compound (analogue) | XPS | P 2p Binding Energy | ~133.9 eV | Indicates the formation of Ti-O-P bonds. |
| FTIR | P-O Stretching | ~950-1200 cm⁻¹ | Disappearance or significant shift of P=O (~1250 cm⁻¹) and P-OH peaks, and appearance of M-O-P modes confirm covalent bonding.[1] | ||
| WCA | Water Contact Angle | ~117.6°[2] | High contact angle indicates a well-ordered, hydrophobic monolayer. | ||
| Decanoic Acid (analogue) | WCA | Water Contact Angle | Lower than phosphonic acid | Suggests a less ordered or less stable monolayer. | |
| Decyltrichlorosilane | WCA | Water Contact Angle | Variable, prone to multilayers | Can achieve high contact angles, but monolayer quality is highly sensitive to reaction conditions. | |
| ZnO | This compound (analogue) | XPS | P 2p Binding Energy | ~134 eV[3] | Confirms the formation of Zn-O-P bonds. |
| FTIR | P-O Stretching | ~970, 1070, 1140 cm⁻¹[4] | Indicates a tridentate binding mode of the phosphonate to the ZnO surface.[4] | ||
| WCA | Water Contact Angle | ~103°[5] | Indicates a hydrophobic surface due to the formation of a dense monolayer. | ||
| Decanoic Acid | WCA | Water Contact Angle | Lower than phosphonic acid | Weaker binding leads to less dense and less stable monolayers. | |
| Decyltrichlorosilane | WCA | Water Contact Angle | Can be high | Susceptible to hydrolysis and polymerization, leading to rough and disordered surfaces. | |
| Al₂O₃ | This compound (analogue) | XPS | P 2p Binding Energy | ~133.4 eV[6] | Evidence of Al-O-P bond formation. |
| FTIR | P-O-Al Stretching | ~1079 and 1230 cm⁻¹[7] | Absence of P=O band suggests tridentate bonding.[8] | ||
| WCA | Water Contact Angle | ~109.9°[9] | High hydrophobicity confirms a well-formed monolayer. | ||
| Decanoic Acid | WCA | Water Contact Angle | Lower than phosphonic acid | Weaker interaction results in a less hydrophobic surface. | |
| Decyltrichlorosilane | WCA | Water Contact Angle | Can be high | Prone to form polysiloxane multilayers, especially in the presence of trace water. |
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Decylphosphonic Acid: A Comparative Performance Analysis in Surface Modification and Biomedical Applications
Decylphosphonic acid (DPA) is an organophosphorus compound recognized for its ability to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This property has led to its investigation and application in diverse fields, including surface engineering, corrosion prevention, and the development of advanced biomedical materials. This guide provides an objective comparison of DPA's performance against other relevant alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection and development processes.
Surface Modification: Enhancing Material Properties at the Nanoscale
The primary application of this compound lies in its ability to form dense, well-ordered self-assembled monolayers on metal and metal oxide surfaces. These ultra-thin films can significantly alter the surface properties of materials, such as wettability, adhesion, and friction.
Comparative Performance in Surface Wettability
A key measure of a surface's wettability is the water contact angle; a higher contact angle indicates a more hydrophobic surface. The performance of DPA in rendering a surface hydrophobic has been compared with that of 1H, 1H, 2H, 2H-perfluorothis compound (PFDP) on titanium-containing diamond-like carbon (Ti-DLC) coatings.
| Surface Modifier | Substrate | Water Contact Angle (°) |
| This compound (DPA) | Ti-DLC (1.6 at.% Ti) | 108.4 |
| 1H, 1H, 2H, 2H-perfluorothis compound (PFDP) | Ti-DLC (1.6 at.% Ti) | 127.3 |
| Unmodified | Ti-DLC (1.6 at.% Ti) | 78.5 |
Table 1: Comparison of water contact angles on Ti-DLC coatings modified with DPA and PFDP.
The data indicates that while DPA significantly increases the hydrophobicity of the Ti-DLC surface compared to the unmodified substrate, the fluorinated alternative, PFDP, achieves a considerably higher water contact angle, denoting superior water repellency.
Experimental Protocol: Liquid Phase Deposition of Self-Assembled Monolayers
The formation of DPA and PFDP SAMs on Ti-DLC coatings was achieved through the liquid phase deposition (LPD) technique. The general protocol is as follows:
-
Substrate Preparation: The Ti-DLC coated silicon substrates were cleaned ultrasonically in acetone and ethanol, each for 15 minutes, and then dried in a stream of argon.
-
Solution Preparation: Solutions of DPA and PFDP were prepared in ethanol at a concentration of 1 mM.
-
Immersion: The cleaned substrates were immersed in the respective phosphonic acid solutions for 24 hours at room temperature.
-
Rinsing and Drying: After immersion, the substrates were rinsed with ethanol to remove any physisorbed molecules and then dried with argon.
Experimental workflow for SAM deposition.
Organic Electronics: Tailoring Interfaces for Enhanced Device Performance
In the realm of organic electronics, the interface between the dielectric and the semiconductor is critical to device performance. Phosphonic acid SAMs are utilized to modify the surface of the gate dielectric in organic field-effect transistors (OFETs), influencing charge carrier mobility and threshold voltage.
Comparative Performance in Organic Field-Effect Transistors
The performance of OFETs can be significantly improved by the introduction of a SAM at the dielectric-semiconductor interface. A comparison of different phosphonic acid SAMs on a SiO₂ gate dielectric for an N,N′-dialkyl-1,4,5,8-naphthalenediimide (NDI-C14) based n-type OFET is presented below.
| SAM Material | Electron Mobility (cm²/Vs) | Threshold Voltage (V) |
| Octathis compound (ODPA) | 4.23 x 10⁻² | 1.2 |
| Tetrathis compound (TDPA) | 3.15 x 10⁻² | 1.1 |
| Bare SiO₂ | ~1 x 10⁻⁵ | > 2 |
Table 2: Performance of n-type OFETs with different phosphonic acid SAMs on the SiO₂ gate dielectric.[1]
The data demonstrates that the use of phosphonic acid SAMs, such as octathis compound (a longer-chain analogue of DPA), can increase the electron mobility by three orders of magnitude compared to a bare SiO₂ surface.[1]
Structure of a bottom-gate, top-contact OFET.
Corrosion Inhibition: Protecting Metals from Environmental Degradation
Phosphonic acids are effective corrosion inhibitors for various metals and alloys. They form a protective film on the metal surface, which acts as a barrier to corrosive agents.
Comparative Performance in Corrosion Inhibition of Mild Steel
| Inhibitor | Concentration | Corrosive Medium | Inhibition Efficiency (%) |
| Amino-tris(methylenephosphonic acid) (ATMP) | 200 ppm | 3.5% NaCl | 92 |
| Diethylene-triamine-penta(methylenephosphonic acid) (DTPMP) | 200 ppm | 3.5% NaCl | 85 |
| Oxazolone Derivative | 200 ppm | 3.5% NaCl (CO₂ saturated) | 91.3 |
Table 3: Corrosion inhibition efficiency of different organic inhibitors on mild steel.
The data indicates that phosphonic acids can achieve high inhibition efficiencies. The performance is dependent on the specific molecular structure of the inhibitor.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying corrosion and inhibition phenomena. A typical experimental setup and procedure are as follows:
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Electrolyte: The corrosive medium, such as a 3.5% NaCl solution, is used as the electrolyte.
-
Measurement: The working electrode is immersed in the electrolyte with and without the inhibitor. A small amplitude AC signal is applied over a range of frequencies, and the impedance of the system is measured.
-
Data Analysis: The inhibition efficiency (IE%) is calculated from the charge transfer resistance (Rct) values obtained from the Nyquist plots using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Workflow for EIS corrosion testing.
Biomedical Applications: From Drug Delivery to Biocompatible Implants
The ability of this compound to functionalize surfaces has significant implications for biomedical applications, including the development of targeted drug delivery systems and the improvement of the biocompatibility of medical implants.
Drug Delivery: Nanoparticle-Based Systems
Phosphonate-functionalized nanoparticles can be used to encapsulate and deliver therapeutic agents. The drug loading efficiency and capacity are critical parameters for the efficacy of such systems.
| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (%) |
| Hypothetical DPA-coated Nanoparticle | Doxorubicin | ~70-90 | ~5-15 |
| Albumin Nanoparticles | Doxorubicin | 76.9 | 21.4 |
| PLA-PEG-FA Copolymer Nanoparticles | Doxorubicin | 79.1 | 5.14 |
Table 4: Comparison of drug loading efficiency and capacity for different doxorubicin-loaded nanoparticle systems.
While specific data for DPA-based nanoparticles for doxorubicin delivery is not available, this table provides a comparative context with other nanoparticle systems. The efficiency of drug loading is highly dependent on the nanoparticle formulation and the drug's chemical properties.
Experimental Protocol: Nanoparticle Synthesis and Drug Loading
A common method for preparing drug-loaded nanoparticles is the nanoprecipitation technique:
-
Organic Phase Preparation: The polymer (e.g., PLGA) and the drug (e.g., doxorubicin) are dissolved in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: A stabilizer (e.g., this compound) is dissolved in water.
-
Nanoprecipitation: The organic phase is added dropwise to the aqueous phase under constant stirring. The nanoparticles form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Purification: The nanoparticles are collected by centrifugation and washed to remove unloaded drug and excess stabilizer.
-
Drug Loading Quantification: The amount of encapsulated drug is determined by spectrophotometry of the supernatant.
Targeted drug delivery pathway.
Biocompatibility: Enhancing the Performance of Medical Implants
Surface modification of metallic implants, such as those made of titanium, is crucial for improving their integration with surrounding tissue and reducing the risk of rejection. Phosphonic acid SAMs can be used to create a biocompatible surface that promotes cell adhesion and growth.
Comparative Performance in Osteoblast Viability
The viability of bone-forming cells (osteoblasts) on a material surface is a key indicator of its biocompatibility.
| Surface | Cell Viability (%) |
| This compound-modified Titanium (Hypothetical) | > 90 |
| Uncoated Titanium | ~85-95 |
| Hydroxyapatite-coated Titanium | ~90-100 |
Table 5: Hypothetical comparison of osteoblast viability on different titanium surfaces.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Osteoblast cells are seeded onto the test surfaces (e.g., DPA-modified titanium, uncoated titanium) in a culture plate and incubated.
-
MTT Addition: After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
References
Safety Operating Guide
Decylphosphonic acid proper disposal procedures
Proper disposal of decylphosphonic acid is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a corrosive solid that can cause severe skin burns and eye damage, it must be handled as hazardous waste from the moment it is designated for disposal.[1][2][3] The following procedures provide a direct, step-by-step guide for its safe management and disposal.
Immediate Safety and Hazard Profile
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] Before handling, it is essential to be familiar with its properties and to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield (European Standard EN 166).[1][4] | [1][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[4][5] | [4][5] |
| Skin/Body Protection | Long-sleeved protective clothing to prevent skin exposure.[1][4] | [1][4] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation, but a NIOSH/MSHA approved respirator is recommended for large-scale use or emergencies.[1][4] | [1][4] |
Core Disposal Procedures
The required method for disposing of this compound is through a licensed professional waste disposal service.[2][6] It is strictly prohibited to dispose of this chemical in regular trash or down the sewer drain.[6][7][8][9][10]
Step 1: Designate and Segregate the Waste
-
Treat all this compound intended for disposal as hazardous waste.[11]
-
Do not mix this compound with other waste streams unless compatibility has been confirmed.[5] Store acids and bases separately.[12]
Step 2: Package the Waste Securely
-
Use a chemically compatible container for waste collection, preferably the original container.[5][13] Plastic containers are often preferred for chemical waste.[13]
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[12][14]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[12]
-
For solid waste, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1][8]
Step 3: Label the Waste Container
-
Clearly label the container with the words "Hazardous Waste."[7]
-
Identify the contents fully and accurately (i.e., "Hazardous Waste: this compound").[7] This is crucial for safe consolidation and disposal by waste management staff.[13]
-
Indicate the date when waste was first added to the container.
Step 4: Store the Waste Appropriately
-
Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[7][12][13]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure the waste is stored away from incompatible materials.[12]
-
Inspect the SAA weekly for any signs of container leakage.[12]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2][6][13]
-
Follow their specific procedures for waste pickup requests.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, it must be removed within three days.[7][13]
Spill and Emergency Procedures
In the event of a spill, evacuate the area and prevent entry.[5] Wearing full PPE, cover the spill with an inert, non-combustible absorbent material, then sweep it up and place it in a suitable container for disposal.[1][8] Avoid creating dust.[1] Do not let the product enter drains.[5][9]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols
Safety data sheets and general laboratory guidelines do not recommend any laboratory-scale experimental protocols for the neutralization or degradation of this compound. The standard and required procedure is to entrust its disposal to a licensed waste disposal company that can manage it in accordance with all local and national regulations.[2][6][8]
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.pt [fishersci.pt]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. odu.edu [odu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. atamankimya.com [atamankimya.com]
- 10. arkema.com [arkema.com]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Decylphosphonic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Decylphosphonic acid, a corrosive solid that requires careful handling.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 6874-60-8
-
Molecular Formula: CH3(CH2)9PO3H2
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires stringent safety measures. It is crucial to understand its primary hazards to ensure appropriate handling.[1]
Primary Hazards:
-
Skin Corrosion/Irritation: Category 1B, causes severe skin burns and eye damage.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Category 1, causes serious eye damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory irritation.[1]
-
Corrosive to Metals: Category 1, may be corrosive to metals.[3]
The signal word for this compound is "Danger" .[1][3][4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the most critical line of defense against exposure to this compound.[5] The following table summarizes the required PPE for handling this chemical.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles and face shield | Goggles should be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[1][5][6][7] |
| Hands | Chemical-resistant gloves | Nitrile rubber, neoprene, or PVC gloves are recommended.[5][8] Check for breakthrough times and ensure gloves are compatible with corrosive solids. |
| Body | Chemical-resistant clothing/apron | A lab coat is standard, and a chemical-resistant apron should be worn over it if there is a splash potential.[2][5][6][9] Long-sleeved clothing is essential.[2] |
| Respiratory | Use in a well-ventilated area or fume hood | Under normal use, if handled in a chemical fume hood, respiratory protection may not be needed.[1][2] For large quantities or in case of dust formation, a NIOSH/MSHA approved respirator with a particle filter is recommended.[1][2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to minimize risks.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][6][10]
-
Avoid all personal contact, including inhalation of dust.[11]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][4][8]
-
When mixing with water, always add the acid slowly to the water to prevent a violent reaction.[6][10]
-
Avoid dust formation during handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][8]
-
Store in a designated corrosives area.[1]
-
Keep away from incompatible materials.
-
Do not store above eye level.[6]
Emergency and First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Seek immediate medical attention.[1][2][3][6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[8]
-
Wear the appropriate PPE as outlined above.
-
For solid spills, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.[1]
-
For spills of acids, use an acid spill kit for neutralization and cleanup.[9]
-
Do not let the product enter drains.[8]
Waste Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][12]
-
Do not empty into drains or the environment.[1]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.pt [fishersci.pt]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. gelest.com [gelest.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
